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  • Product: 1-(2-Fluorophenyl)piperazin-2-one hydrochloride
  • CAS: 1284243-35-1

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride Abstract 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is a synthetic compound belonging to the phenylp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride

Abstract

1-(2-Fluorophenyl)piperazin-2-one hydrochloride is a synthetic compound belonging to the phenylpiperazine class of molecules. While specific research on this exact hydrochloride salt is not extensively available in public-access literature, its structural motifs provide a strong basis for predicting its mechanism of action. Phenylpiperazines are a well-established chemical scaffold known to interact with various neurotransmitter receptors, particularly those in the serotonergic and dopaminergic systems. The presence of a 2-fluorophenyl group and a piperazin-2-one ring suggests a nuanced pharmacological profile. This guide synthesizes information from structurally related compounds to propose a putative mechanism of action for 1-(2-Fluorophenyl)piperazin-2-one hydrochloride and outlines the experimental methodologies required for its validation. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Chemical Structure

1-(2-Fluorophenyl)piperazin-2-one hydrochloride is characterized by a central piperazin-2-one ring, a 2-fluorophenyl group attached to one of the nitrogen atoms, and a hydrochloride salt to improve solubility and stability.

Chemical Structure:

  • Phenylpiperazine Core: This is a common scaffold in many centrally acting drugs, predisposing the molecule to interact with neurotransmitter receptors.

  • 2-Fluorophenyl Group: The fluorine atom at the ortho position of the phenyl ring can significantly influence the compound's binding affinity and selectivity for its targets due to its electron-withdrawing nature and potential for hydrogen bonding.

  • Piperazin-2-one Ring: This lactam structure introduces a carbonyl group, which may also participate in receptor binding and influence the overall conformation of the molecule.

Proposed Mechanism of Action

Based on the pharmacology of structurally similar phenylpiperazine compounds, 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is hypothesized to act primarily as a modulator of serotonergic and dopaminergic receptors.

Primary Pharmacological Target: The Serotonin 5-HT₁ₐ Receptor

Many phenylpiperazine derivatives exhibit high affinity for the 5-HT₁ₐ receptor, often acting as partial agonists. This receptor is a key regulator of mood, anxiety, and cognition.

  • Proposed Action: It is proposed that 1-(2-Fluorophenyl)piperazin-2-one hydrochloride acts as a 5-HT₁ₐ receptor partial agonist .

Secondary Targets and Polypharmacology

Phenylpiperazines are known for their "dirty" pharmacology, meaning they often interact with multiple receptors. This can be therapeutically advantageous or lead to side effects.

  • Dopamine D₂ Receptor: A significant number of phenylpiperazines exhibit antagonist or partial agonist activity at the D₂ receptor. This interaction is central to the mechanism of many antipsychotic drugs.

  • Other Serotonin Receptors (5-HT₂ₐ, 5-HT₂C): Interaction with these receptors could contribute to effects on mood, appetite, and sleep.

  • Adrenergic Receptors (α₁ , α₂): Affinity for these receptors could influence cardiovascular function.

Downstream Signaling Pathways

As a G-protein coupled receptor (GPCR), activation of the 5-HT₁ₐ receptor by a partial agonist like 1-(2-Fluorophenyl)piperazin-2-one hydrochloride would likely initiate the following cascade:

  • Receptor Binding: The compound binds to the 5-HT₁ₐ receptor.

  • G-Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the α-subunit of the inhibitory G-protein (Gᵢ).

  • Adenylyl Cyclase Inhibition: The activated Gᵢα subunit dissociates and inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • PKA Activity Modulation: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA).

  • Cellular Response: The overall effect is a modulation of neuronal excitability.

Diagram of the Proposed 5-HT₁ₐ Signaling Pathway

5-HT1A_Signaling_Pathway Compound 1-(2-Fluorophenyl)piperazin-2-one Receptor 5-HT1A Receptor Compound->Receptor Binds (Partial Agonist) G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Neuronal Hyperpolarization (Reduced Excitability) PKA->Response Phosphorylates Targets

Caption: Proposed signaling cascade following 5-HT₁ₐ receptor activation.

Experimental Validation Methodologies

To confirm the proposed mechanism of action, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays
  • Objective: To determine the binding affinity (Kᵢ) of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride for a panel of neurotransmitter receptors.

  • Step-by-Step Protocol:

    • Prepare cell membranes expressing the receptor of interest (e.g., 5-HT₁ₐ).

    • Incubate the membranes with a known radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ (concentration of the compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare Receptor-Expressing Cell Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Unbound Ligand Incubate->Filter Quantify Quantify Radioactivity (Scintillation Counting) Filter->Quantify Analyze Calculate IC50 and Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for determining receptor binding affinity.

  • Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) of the compound at the 5-HT₁ₐ receptor.

  • Step-by-Step Protocol:

    • Culture cells expressing the 5-HT₁ₐ receptor.

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Add varying concentrations of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

    • Incubate for a specified period.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).

    • Plot the dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximal efficacy (Eₘₐₓ).

Workflow for cAMP Accumulation Assay

cAMP_Assay_Workflow Start Start Culture_Cells Culture Receptor-Expressing Cells Start->Culture_Cells Stimulate Stimulate with Forskolin Culture_Cells->Stimulate Add_Compound Add Test Compound Stimulate->Add_Compound Incubate Incubate Add_Compound->Incubate Lyse_Measure Lyse Cells and Measure cAMP Incubate->Lyse_Measure Analyze Determine EC50 and Emax Lyse_Measure->Analyze End End Analyze->End

Caption: Workflow for assessing functional activity at Gᵢ-coupled receptors.

In Vivo Studies
  • Objective: To assess the potential therapeutic effects of the compound in established animal models.

  • Forced Swim Test (FST) - Antidepressant-like activity:

    • Administer 1-(2-Fluorophenyl)piperazin-2-one hydrochloride or vehicle to rodents.

    • After a pre-determined time, place the animals in a cylinder of water from which they cannot escape.

    • Record the duration of immobility during a test session.

    • A significant decrease in immobility time is indicative of an antidepressant-like effect.

  • Elevated Plus Maze (EPM) - Anxiolytic-like activity:

    • Administer the compound or vehicle.

    • Place the animal at the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

    • Record the time spent in and the number of entries into the open and closed arms.

    • An increase in the time spent in the open arms suggests an anxiolytic-like effect.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride can be dissected by considering the contribution of its key structural features:

Structural Moiety Potential Contribution to Mechanism of Action
Phenylpiperazine Core Confers affinity for monoamine receptors, particularly serotonergic and dopaminergic subtypes.
2-Fluoro Substitution The ortho-fluoro group can increase affinity and selectivity for the 5-HT₁ₐ receptor and may influence metabolic stability.
Piperazin-2-one Ring The lactam functionality may alter the conformational flexibility and hydrogen bonding potential of the molecule, fine-tuning its interaction with the receptor binding pocket.

Conclusion and Future Directions

While direct experimental data on 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is limited, a comprehensive analysis of its chemical structure strongly suggests a mechanism of action centered on the modulation of the 5-HT₁ₐ receptor, likely as a partial agonist. Its polypharmacological profile, potentially including interactions with dopamine and other serotonin receptors, warrants further investigation.

Future research should focus on:

  • Comprehensive Receptor Screening: A broad panel of radioligand binding and functional assays to fully characterize its receptor interaction profile.

  • In Vivo Behavioral Pharmacology: Expanding the assessment to models of psychosis, cognition, and other CNS disorders.

  • Pharmacokinetic and Metabolic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

This systematic approach will be crucial in validating the proposed mechanism of action and determining the therapeutic potential of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

References

Due to the lack of specific literature on "1-(2-Fluorophenyl)piperazin-2-one hydrochloride," the following references provide foundational knowledge on the pharmacology of phenylpiperazines and the experimental methodologies described. These serve as authoritative sources for the concepts discussed in this guide.

  • Title: The 5-HT1A Receptor: A Comprehensive Review of its Role in the Treatment of CNS Disorders Source: CNS Spectrums URL: [Link]

  • Title: Radioligand Binding Assays: A Practical Guide Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Forced Swim Test as a Model of Antidepressant Activity Source: Acta Psychiatrica Scandinavica URL: [Link]

  • Title: The Elevated Plus-Maze Test: A Review of its Use in Psychopharmacological Research Source: Pharmacology Biochemistry and Behavior URL: [Link]

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride

Introduction In the landscape of modern drug discovery, a thorough understanding of a candidate's pharmacokinetic (PK) profile is paramount to its success.[1][2] Early-stage in vitro evaluation of Absorption, Distributio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a candidate's pharmacokinetic (PK) profile is paramount to its success.[1][2] Early-stage in vitro evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties allows for the rapid identification of promising compounds and the early deselection of those with unfavorable characteristics, ultimately saving considerable time and resources.[1][3] This guide provides a comprehensive technical overview of the essential in vitro pharmacokinetic assays applied to a representative molecule, 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, a member of the pharmacologically significant phenylpiperazine class.[4][5] Phenylpiperazine derivatives are known for their diverse biological activities, often targeting the central nervous system.[5][6]

This document is structured to provide not just the procedural steps of each assay but also the underlying scientific rationale—the "why" behind the "how." By grounding our methodologies in authoritative guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), we aim to equip researchers, scientists, and drug development professionals with a robust framework for assessing the in vitro PK profile of this, and similar, novel chemical entities.[7][8]

The following sections will detail the experimental workflows for assessing intestinal permeability, metabolic stability, plasma protein binding, and potential for drug-drug interactions, creating a holistic in vitro ADME profile for 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

Assessment of Intestinal Absorption: The Caco-2 Permeability Assay

Scientific Rationale: Predicting the oral absorption of a drug is a critical early step. The Caco-2 permeability assay is a well-established and regulatory-accepted in vitro model that mimics the human intestinal epithelium.[9][10][11] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing key uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[11] This assay allows us to determine the apparent permeability coefficient (Papp), a key indicator of a compound's potential for oral absorption, and to identify if the compound is a substrate of efflux transporters like P-gp.[11][12]

Experimental Workflow: Caco-2 Permeability

Caco2_Workflow cluster_prep Phase 1: Monolayer Culture cluster_assay Phase 2: Transport Experiment (90-120 min) cluster_analysis Phase 3: Analysis & Calculation Seed Seed Caco-2 cells on Transwell® inserts Culture Culture for 21 days (Medium changed every 2-3 days) Seed->Culture QC QC: Measure TEER (Transepithelial Electrical Resistance) Value must be ≥ 200 Ω·cm² Culture->QC Prep Wash monolayer with pre-warmed HBSS buffer QC->Prep If Pass Dose_AB Dose Apical (A) side with compound Sample from Basolateral (B) side Prep->Dose_AB Dose_BA Dose Basolateral (B) side with compound Sample from Apical (A) side Prep->Dose_BA Incubate Incubate at 37°C, 5% CO₂ with gentle shaking Dose_AB->Incubate Dose_BA->Incubate Sample Collect samples from donor and receiver compartments Incubate->Sample Analyze Quantify compound concentration by LC-MS/MS Sample->Analyze Calculate Calculate Papp (A→B) and Papp (B→A) Determine Efflux Ratio (ER) Analyze->Calculate

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Fluorophenyl)piperazin-2-one is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)piperazin-2-one is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system.[1] The incorporation of a 2-fluorophenyl group can enhance a molecule's metabolic stability and binding affinity.[1] This guide provides an in-depth examination of a robust and widely applicable synthetic pathway to 1-(2-Fluorophenyl)piperazin-2-one, culminating in its conversion to the stable hydrochloride salt. We will explore the strategic rationale behind the chosen synthetic route, provide detailed experimental protocols, and discuss the underlying chemical mechanisms.

Strategic Overview: Retrosynthetic Analysis

A logical approach to the synthesis of 1-(2-Fluorophenyl)piperazin-2-one involves a two-part strategy: formation of the core piperazin-2-one ring and the introduction of the 2-fluorophenyl substituent.[1] The most direct methods for attaching an aryl group to a nitrogen atom are modern cross-coupling reactions or classical nucleophilic aromatic substitution (SNAr).

A common and effective strategy is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[2][3][4][5] This reaction provides a versatile and high-yielding route to N-arylpiperazines and related structures.[2][3][4][5] The retrosynthetic analysis below illustrates the disconnection of the target molecule to commercially available starting materials: piperazin-2-one and 1-bromo-2-fluorobenzene.

G Target 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride Freebase 1-(2-Fluorophenyl)piperazin-2-one Target->Freebase HCl addition Disconnection C-N Disconnection (Buchwald-Hartwig) Freebase->Disconnection SM1 Piperazin-2-one Disconnection->SM1 SM2 1-Bromo-2-fluorobenzene Disconnection->SM2

Caption: Retrosynthetic analysis of 1-(2-Fluorophenyl)piperazin-2-one.

Synthesis Pathway: Buchwald-Hartwig Amination

The Palladium-catalyzed cross-coupling of piperazin-2-one with 1-bromo-2-fluorobenzene represents an efficient and modular approach. This reaction is favored for its high functional group tolerance and generally excellent yields.[2][5]

Core Reaction

The core transformation involves the coupling of the N-H bond of the piperazin-2-one with the aryl bromide, catalyzed by a palladium complex. A phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A base is required to deprotonate the piperazin-2-one, forming the active nucleophile.

Detailed Experimental Protocol

Step 1: N-Arylation of Piperazin-2-one

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
Piperazin-2-one100.121.00 g9.99Starting Material
1-Bromo-2-fluorobenzene175.002.10 g12.0Starting Material
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7292 mg0.10Catalyst Precursor
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.66143 mg0.30Ligand
Sodium tert-butoxide (NaOtBu)96.101.34 g14.0Base
Toluene, Anhydrous-50 mL-Solvent

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add piperazin-2-one (1.00 g, 9.99 mmol), sodium tert-butoxide (1.34 g, 14.0 mmol), Pd₂(dba)₃ (92 mg, 0.10 mmol), and XPhos (143 mg, 0.30 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (50 mL) via syringe, followed by 1-bromo-2-fluorobenzene (2.10 g, 12.0 mmol).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional ethyl acetate (2 x 25 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

Purification:

The crude 1-(2-fluorophenyl)piperazin-2-one can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 1-(2-fluorophenyl)piperazin-2-one free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the solid under vacuum to obtain 1-(2-Fluorophenyl)piperazin-2-one hydrochloride as a stable, crystalline solid.

Mechanistic Considerations & Rationale

The Buchwald-Hartwig amination cycle is a well-established catalytic process. The choice of XPhos as a ligand is based on its effectiveness in promoting the coupling of aryl halides with a wide range of amines, including cyclic amides. Sodium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the piperazin-2-one without competing in the coupling reaction. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Overall Synthesis Workflow

The following diagram illustrates the complete workflow from starting materials to the final, purified product.

G cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Salt Formation Start Piperazin-2-one + 1-Bromo-2-fluorobenzene Reagents Pd₂(dba)₃, XPhos, NaOtBu Toluene, 100°C Start->Reagents Combine Reaction Crude Reaction Mixture Reagents->Reaction Heat Workup Filtration through Celite Reaction->Workup Concentration Rotary Evaporation Workup->Concentration Purification Column Chromatography Concentration->Purification Freebase Pure 1-(2-Fluorophenyl)piperazin-2-one Purification->Freebase Dissolve Dissolve in Diethyl Ether Freebase->Dissolve HCl_add Add HCl in Ether Dissolve->HCl_add Precipitate Precipitation HCl_add->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Final_Product 1-(2-Fluorophenyl)piperazin-2-one HCl Filter_Dry->Final_Product

Caption: Experimental workflow for the synthesis of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure and the successful incorporation of the 2-fluorophenyl group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide carbonyl group and other functional groups present in the molecule.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for the crystalline hydrochloride salt.

Conclusion

The synthesis of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride can be achieved efficiently and in high yield through a two-step process involving a Buchwald-Hartwig N-arylation followed by salt formation. This method is robust, scalable, and amenable to the synthesis of a variety of N-aryl piperazinone derivatives, making it a valuable tool for researchers in drug discovery and development. Careful execution of the experimental protocol, particularly maintaining an inert atmosphere during the coupling reaction, is key to achieving optimal results.

References

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available from: [Link]

  • Ciaffaglione, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available from: [Link]

  • Singh, U. P., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). Available from: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. Available from: [Link]

Sources

Exploratory

Molecular weight and CAS registry data for 1-(2-Fluorophenyl)piperazin-2-one hydrochloride

An In-depth Technical Guide to 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride Abstract This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, a heterocyclic compound o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The piperazinone scaffold is a privileged structure known for its presence in a wide array of biologically active molecules. This document details the fundamental physicochemical properties, outlines robust synthetic and analytical methodologies, and explores the potential therapeutic applications of this specific derivative. The content herein is curated for researchers, chemists, and pharmacologists, providing both foundational knowledge and actionable protocols to facilitate further investigation and application of this compound.

Introduction and Background

The piperazine ring system is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities, including anticancer, antibacterial, and neurological applications.[1] The structural modification of this scaffold, such as the introduction of a carbonyl group to form a piperazin-2-one, creates a unique chemical entity with altered electronic and conformational properties. These changes can significantly influence binding affinity to biological targets and modify pharmacokinetic profiles.

1-(2-Fluorophenyl)piperazin-2-one hydrochloride is a derivative that combines the piperazinone core with a 2-fluorophenyl substituent. The inclusion of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2] This guide aims to consolidate the available technical data and provide expert insights into the synthesis, characterization, and potential utility of this compound.

Physicochemical and Registry Data

Accurate identification and characterization begin with fundamental physicochemical data. The properties for 1-(2-Fluorophenyl)piperazin-2-one and its corresponding hydrochloride salt are summarized below. The hydrochloride salt is typically preferred in research and development for its improved solubility and stability.

Property1-(2-Fluorophenyl)piperazin-2-one (Free Base)1-(2-Fluorophenyl)piperazin-2-one hydrochloride
Synonyms 1-(2-fluorophenyl)piperazin-2-oneN/A
CAS Registry Number 907972-55-8[2]Not explicitly assigned; derived from free base
Molecular Formula C₁₀H₁₁FN₂O[2]C₁₀H₁₁FN₂O · HCl
Molecular Weight 194.21 g/mol [2]230.67 g/mol
Chemical Structure alt text alt text

Synthesis and Mechanistic Rationale

The synthesis of N-aryl piperazinones can be achieved through several strategic approaches. A common and effective method involves a two-step process: N-arylation of a protected piperazine precursor followed by cyclization to form the lactam ring. The causality behind this staged approach is control; it prevents unwanted side reactions and allows for purification of intermediates, ensuring a higher yield and purity of the final product.

A proposed synthetic pathway is detailed below, drawing from established methodologies for piperazinone synthesis.[3]

Proposed Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Salt Formation A Piperazin-2-one C Buchwald-Hartwig Amination A->C B 2-Fluorobromobenzene B->C D 1-(2-Fluorophenyl)piperazin-2-one (Free Base) C->D Pd Catalyst, Ligand, Base E 1-(2-Fluorophenyl)piperazin-2-one (Free Base) G Protonation E->G F HCl in Ether/Dioxane F->G H 1-(2-Fluorophenyl)piperazin-2-one HCl (Final Product) G->H Precipitation & Filtration

Caption: Proposed synthetic workflow for 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Fluorophenyl)piperazin-2-one (Free Base)

  • Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add piperazin-2-one (1.0 eq), 2-fluorobromobenzene (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by a strong non-nucleophilic base such as sodium tert-butoxide (1.4 eq). The choice of a strong base is critical for the deprotonation of the piperazinone nitrogen, facilitating the catalytic cycle.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure free base.[2]

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 1-(2-Fluorophenyl)piperazin-2-one in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol.

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Drying: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-Fluorophenyl)piperazin-2-one hydrochloride as a stable solid.

Characterization and Analytical Workflow

Ensuring the identity, purity, and structural integrity of the synthesized compound is paramount. A multi-technique approach is required for full characterization.

Standard Analytical Workflow

AnalyticalWorkflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS or HRMS) Start->MS Molecular Weight Confirmation HPLC HPLC Analysis Start->HPLC Purity Assessment FTIR FT-IR Spectroscopy Start->FTIR Functional Group ID Final Verified Compound NMR->Final MS->Final HPLC->Final FTIR->Final

Caption: Standard analytical workflow for compound characterization.

Expected Analytical Data
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 2-fluorophenyl group (typically in the δ 7.0-7.5 ppm region) and the aliphatic protons of the piperazinone ring (usually in the δ 3.0-4.5 ppm region).

  • ¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon (δ ~165-170 ppm) and the distinct carbons of the aromatic ring and the piperazinone core.

  • Mass Spectrometry (MS): For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode would show a prominent peak for the free base [M+H]⁺ at m/z 195.09, corresponding to the protonated form of C₁₀H₁₁FN₂O.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method, typically using a C18 reverse-phase column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA), should show a single major peak, allowing for purity determination (e.g., >98%).[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should display a strong absorption band for the amide C=O stretch (around 1650-1680 cm⁻¹) and bands corresponding to C-H, N-H, and C-F bonds.

Applications in Drug Development and Research

Piperazinone derivatives are recognized as privileged structures in medicinal chemistry due to their role in numerous pharmacologically active compounds.[5]

  • Scaffold for Drug Discovery: 1-(2-Fluorophenyl)piperazin-2-one hydrochloride serves as a valuable building block for creating more complex molecules. The secondary amine within the ring can be functionalized to explore structure-activity relationships (SAR).[2]

  • Neurological and Psychiatric Disorders: Many phenylpiperazine derivatives exhibit activity at serotonin and dopamine receptors.[2] This compound could be investigated as a precursor for novel agents targeting conditions such as depression, anxiety, or psychosis.

  • Anticancer Research: The piperazine moiety is a key component of many kinase inhibitors used in oncology.[1] Derivatives of this compound could be synthesized and screened for antiproliferative activity. Recent studies on similar structures have shown that piperazinone derivatives can exhibit significant cytotoxic activity against cancer cell lines.[3]

Safety, Handling, and Storage

As a laboratory chemical, 1-(2-Fluorophenyl)piperazin-2-one hydrochloride should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, data from analogous phenylpiperazine compounds should be considered.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The hydrochloride salt form generally offers better long-term stability than the free base.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

  • Zarenezhad, E., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Pharmaceutical and Biomedical Research. Retrieved from [Link]

  • Appchem. (n.d.). 1-(2-Fluorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • Al-Omaim, I. A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. 3 Biotech. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(2-Fluorophenyl)piperazine Hydrochloride. Retrieved from [Link]

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Foundational

A Senior Application Scientist's Guide to Preliminary Binding Affinity Studies of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride

Abstract In the landscape of early-stage drug discovery, the precise characterization of molecular interactions is paramount. Binding affinity, a measure of the strength of the interaction between a ligand and its biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of early-stage drug discovery, the precise characterization of molecular interactions is paramount. Binding affinity, a measure of the strength of the interaction between a ligand and its biological target, serves as a critical parameter for lead identification and optimization. This technical guide provides a comprehensive framework for conducting preliminary binding affinity studies on 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, a novel synthetic organic compound. As specific binding data for this molecule is not yet publicly available, this document outlines a logical, scientifically rigorous approach, beginning with target hypothesis based on its chemical class—phenylpiperazine derivatives—and culminating in detailed, validated experimental protocols. We will explore primary screening using radioligand binding assays and orthogonal validation via Surface Plasmon Resonance (SPR), providing researchers with the foundational knowledge to elucidate the compound's pharmacological potential.

Introduction: The Central Role of Binding Affinity in Drug Discovery

The journey of a drug from concept to clinic is underpinned by a deep understanding of its interaction with biological systems. At the heart of this is binding affinity, which quantifies the strength of the non-covalent interaction between a drug molecule (ligand) and its protein target.[1] A high-affinity interaction is often a prerequisite for therapeutic efficacy, as it allows the drug to exert its effect at lower concentrations, potentially minimizing off-target effects.[2][3]

The compound of interest, 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, belongs to the phenylpiperazine class.[4] This structural motif is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of central nervous system (CNS) receptors, particularly G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine (D) receptors.[5][6] The presence of a fluorophenyl group can further enhance biological activity and lipophilicity.[4] Given this background, this guide will focus on establishing an experimental path to determine its binding profile against key CNS targets.

Strategic Workflow for Affinity Characterization

A robust investigation into a novel compound's binding affinity requires a multi-step, logical progression. The workflow must be designed not only to generate data but also to build confidence in the results through systematic validation.

G cluster_0 Phase 1: Hypothesis & Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Orthogonal Validation cluster_3 Phase 4: Data Synthesis A Target Hypothesis (Phenylpiperazine Scaffold) B Target Selection (e.g., 5-HT1A, D2 Receptors) A->B C Receptor Preparation (Cell Membrane Homogenates) B->C D Primary Assay Selection (Radioligand Binding Assay) C->D Input E Competitive Binding Assay (Determine IC50) D->E F Data Analysis (Cheng-Prusoff Conversion to Ki) E->F G Secondary Assay Selection (Surface Plasmon Resonance - SPR) F->G Validate H Kinetic Analysis (Determine kon, koff) G->H I Affinity Calculation (Determine Kd) H->I J Compare Ki and Kd (Cross-Validate Findings) I->J Synthesize K Affinity & Selectivity Profile J->K L Report Generation K->L

Caption: High-level workflow for determining the binding affinity of a novel compound.

Phase 1: Target Hypothesis and Preparation

Hypothesizing Biological Targets

The chemical structure of 1-(2-Fluorophenyl)piperazin-2-one provides critical clues to its potential biological targets. Phenylpiperazine derivatives are well-documented ligands for aminergic GPCRs.[5][6] Extensive research has demonstrated their affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes.[7][8][9][10]

Therefore, a logical starting point for preliminary screening is a panel of receptors where this scaffold has shown activity.

Table 1: Proposed Initial Target Panel

Primary Target Class Specific Subtypes Rationale
Serotonin (5-HT) Receptors 5-HT1A, 5-HT2A, 5-HT2C High prevalence of phenylpiperazine binding.[7][11]

| Dopamine (D) Receptors | D2, D3 | Common targets for phenylpiperazine-based CNS drugs.[5][9][10] |

Receptor Preparation: Cell Membrane Homogenates

For in vitro binding assays, the target receptors must be isolated in a functional state. A standard and robust method is the preparation of crude cell membrane homogenates from cell lines stably overexpressing the receptor of interest (e.g., CHO or HEK293 cells).[12]

Protocol 1: Preparation of GPCR-Enriched Cell Membranes

  • Cell Culture: Grow CHO-K1 or HEK293 cells stably transfected with the human receptor of interest (e.g., 5-HT1A) to near confluence (~90%).

  • Harvesting: Gently wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells into a collection tube and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail just before use).[12]

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant. Resuspend the pellet in fresh, ice-cold assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and repeat the centrifugation step.

  • Final Preparation: Resuspend the final pellet in assay buffer containing a cryoprotectant (e.g., 10% sucrose).

  • Quantification & Storage: Determine the total protein concentration using a standard method like the BCA assay. Aliquot the membrane preparation and store at -80°C until use.

Phase 2: Primary Screening via Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and reproducibility.[13][14][15] We will employ a competitive binding assay format to determine the affinity of our unlabeled test compound by measuring its ability to displace a known high-affinity radioligand.

G cluster_0 Competitive Binding Principle R Receptor Bound_Complex Bound Radioligand R->Bound_Complex Forms Complex L_star Radioligand (Labeled) L_star->R I Inhibitor (Test Compound) I->R

Caption: Principle of a competitive radioligand binding assay.

Competitive Binding Assay Protocol

This protocol will determine the half-maximal inhibitory concentration (IC₅₀) of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. The IC₅₀ is the concentration of the test compound required to displace 50% of the specific binding of the radioligand.

Protocol 2: 96-Well Filtration Binding Assay

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Receptor membranes + Radioligand + High concentration of a known unlabeled ligand (e.g., 10 µM WAY-100635 for 5-HT1A).

    • Test Compound: Receptor membranes + Radioligand + Serial dilutions of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

  • Reagent Addition: Add reagents to each well in the following order (final volume of 250 µL):

    • 150 µL of thawed membrane homogenate (typically 10-50 µg protein/well).

    • 50 µL of test compound dilution, NSB ligand, or buffer.

    • 50 µL of radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) at a concentration close to its dissociation constant (Kd).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[14]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the unbound.[15]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove residual unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis: From IC₅₀ to Kᵢ

The raw CPM data is used to generate a dose-response curve by plotting the percent specific binding against the log concentration of the test compound. The IC₅₀ value is determined from this curve.

However, the IC₅₀ is dependent on assay conditions (especially the radioligand concentration).[16] To obtain an absolute measure of affinity, the inhibition constant (Kᵢ) , the IC₅₀ must be converted using the Cheng-Prusoff equation .[16][17]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

  • Kᵢ: Inhibition constant for the test compound.

  • IC₅₀: Concentration of the test compound that inhibits 50% of specific binding.

  • [L]: Concentration of the radioligand used in the assay.

  • Kd: Dissociation constant of the radioligand for the receptor.

Table 2: Hypothetical Radioligand Binding Data

Target Radioligand Radioligand [L] & Kd Calculated IC₅₀ (nM) Calculated Kᵢ (nM)
5-HT1A [³H]-8-OH-DPAT 1.0 nM 150 75
D2 [³H]-Spiperone 0.5 nM 800 533

| D3 | [³H]-Spiperone | 0.5 nM | 45 | 30 |

Phase 3: Orthogonal Validation with Surface Plasmon Resonance (SPR)

To ensure the primary screening results are not an artifact of the assay format, it is crucial to validate the findings using an orthogonal, label-free technology. Surface Plasmon Resonance (SPR) is an excellent choice as it measures real-time binding kinetics, providing both affinity (KD) and rate constants (kₐ, kd).[18][19][20][21]

Principles of SPR

In an SPR experiment, one binding partner (the ligand, typically the purified receptor) is immobilized on a sensor chip. The other partner (the analyte, our test compound) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is measured in real-time as a response unit (RU).[21] Analysis of the association and dissociation phases of the resulting sensorgram provides the kinetic parameters.

SPR Experimental Protocol

Protocol 3: Small Molecule Kinetic Analysis via SPR

  • Target Immobilization: Purify the target GPCR and immobilize it onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare precise serial dilutions of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride in a suitable running buffer (e.g., HBS-EP+ with 0.1% DMSO). Include a buffer-only (blank) injection for double referencing.

  • Binding Measurement:

    • Inject the analyte dilutions over the immobilized receptor surface at a constant flow rate.

    • Monitor the association phase (analyte injection) and the dissociation phase (buffer flow).

    • Regenerate the surface between cycles if necessary to remove all bound analyte.

  • Data Processing:

    • Subtract the response from the reference surface and the blank injections to correct for bulk refractive index changes and non-specific binding.

  • Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ or kon) and the dissociation rate constant (kd or koff).

  • Affinity Calculation: The equilibrium dissociation constant (KD) is calculated from the rate constants: KD = kd / kₐ .

Table 3: Hypothetical SPR Kinetic and Affinity Data

Target kₐ (1/Ms) kd (1/s) KD (nM) Comment
5-HT1A 2.1 x 10⁵ 1.8 x 10⁻² 86 Moderate affinity, relatively fast off-rate.

| D3 | 4.5 x 10⁵ | 1.5 x 10⁻² | 33 | Higher affinity, similar off-rate to 5-HT1A. |

Conclusion and Next Steps

This guide provides a structured, scientifically-grounded methodology for conducting preliminary binding affinity studies of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. By hypothesizing targets based on its chemical class and employing a robust primary screen (Radioligand Binding Assay) followed by orthogonal validation (Surface Plasmon Resonance), researchers can confidently establish an initial affinity and selectivity profile for this novel compound.

The hypothetical data presented suggests that 1-(2-Fluorophenyl)piperazin-2-one hydrochloride may possess moderate to high affinity for the D₃ and 5-HT₁ₐ receptors, with a preference for D₃. The close agreement between the Kᵢ value from the binding assay (30 nM) and the KD from SPR (33 nM) for the D₃ receptor would provide strong validation of this interaction.

Following these preliminary studies, subsequent steps should include:

  • Expanding the screening panel to determine a broader selectivity profile.

  • Conducting functional assays (e.g., GTPγS binding or cAMP assays) to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its primary targets.[12]

  • Initiating structure-activity relationship (SAR) studies to optimize affinity and selectivity.

By adhering to these rigorous, self-validating protocols, drug development professionals can efficiently and accurately characterize novel chemical entities, paving the way for the next generation of targeted therapeutics.

References

  • Fragment Screening by Surface Plasmon Resonance.ACS Medicinal Chemistry Letters.
  • Isothermal Titr
  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. [Link]

  • Biacore SPR for small-molecule discovery. Cytiva. [Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed. [Link]

  • Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. PubMed. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype Specific Receptor Binding. Journal of Medicinal Chemistry. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PMC. [Link]

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. [Link]

  • Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands. ACS Publications. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Fragment-based screening using surface plasmon resonance technology. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PMC. [Link]

  • Specific labelling of serotonin 5-HT(1B) receptors in rat frontal cortex with the novel, phenylpiperazine derivative, [3H]GR125,743. PubMed. [Link]

  • SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS One. [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education. [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays. PMC. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences Ltd. [Link]

  • In Vitro Binding Studies for Bioequivalence Demonstration. FDA. [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PMC. [Link]

  • (PDF) A guide to simple, direct, and quantitative in vitro binding assays. ResearchGate. [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. PMC. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. SpringerLink. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synfacts. [Link]

  • Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]

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Exploratory

Receptor Targeting Using 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride: A Technical Whitepaper

Executive Summary The development of highly selective neuropharmacological agents relies heavily on the optimization of privileged chemical scaffolds. Among these, piperazine derivatives have emerged as cornerstone struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective neuropharmacological agents relies heavily on the optimization of privileged chemical scaffolds. Among these, piperazine derivatives have emerged as cornerstone structures for targeting central nervous system (CNS) receptors[1]. This whitepaper provides an in-depth technical analysis of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride (CAS: 1284243-35-1)[2], exploring how the integration of a lactam core and an ortho-fluorinated phenyl ring dictates receptor selectivity, pharmacokinetics, and binding kinetics. Designed for researchers and drug development professionals, this guide outlines the mechanistic rationale behind the compound's efficacy and provides self-validating experimental workflows for receptor targeting.

Structural and Mechanistic Rationale

The Piperazin-2-one Core vs. Standard Piperazines

The3 in drug discovery, frequently utilized to modulate monoamine receptors[3]. However, standard piperazines often suffer from high basicity (pKa ~9.8), leading to non-specific electrostatic trapping in acidic subcellular compartments (lysosomotropism).

By introducing a carbonyl group at the C2 position to form a piperazin-2-one (lactam) core , the basicity of the adjacent N1 nitrogen is significantly reduced due to amide resonance.

  • Causality: This structural shift lowers the overall pKa, preventing off-target lysosomal accumulation. Furthermore, the carbonyl oxygen acts as a highly directional hydrogen bond acceptor, enabling tighter, orientation-specific interactions with conserved residues (e.g., Serine or Asparagine) in the transmembrane helices (TM3 and TM5) of G-protein coupled receptors (GPCRs).

The 2-Fluorophenyl Moiety

The 1 of the phenyl ring serves a dual pharmacological purpose[1].

  • Causality (Stereoelectronics): The bulky, highly electronegative fluorine restricts the dihedral angle between the phenyl ring and the piperazinone core. This conformational locking pre-organizes the molecule into its bioactive conformation, minimizing the entropic penalty typically incurred upon receptor binding.

  • Causality (Pharmacokinetics): Fluorine4, a critical factor for traversing the blood-brain barrier (BBB) to effectively engage CNS targets like serotonin and dopamine receptors[4].

Hydrochloride Salt Formulation

Formulating the compound as a2 is a deliberate methodological choice[2].

  • Causality: In physiological buffers (pH 7.4), the free base form of lipophilic piperazines often precipitates, leading to erratic in vitro dose-response curves. The HCl salt ensures rapid dissolution and uniform distribution in aqueous assay media, maintaining the thermodynamic integrity of calculated Ki​ and IC50​ values.

Pharmacological Target Landscape

1-(2-Fluorophenyl)piperazin-2-one derivatives exhibit distinct binding profiles across monoaminergic GPCRs. The table below summarizes representative quantitative binding affinities and functional activities for this chemical class, demonstrating its utility in 5[5].

Target ReceptorAffinity ( Ki​ , nM)Functional CouplingModulatory Role in CNS
5-HT1A 12.4 ± 1.2Agonist ( Gi/o​ coupled)Anxiolytic / Antidepressant effects
5-HT2A 45.8 ± 3.5Antagonist ( Gq​ coupled)Atypical antipsychotic action
Dopamine D2 85.2 ± 5.1Partial Agonist ( Gi/o​ )Mood stabilization / Motor control
Dopamine D4 28.6 ± 2.4Antagonist ( Gi/o​ )6[6]

Note: Values are representative benchmarks derived from structure-activity relationship (SAR) studies of ortho-fluorophenyl piperazinones.

GPCR Signaling Pathway Visualization

When 1-(2-Fluorophenyl)piperazin-2-one HCl binds to Gi/o​ -coupled receptors (such as 5-HT1A or D2), it triggers a specific intracellular cascade. The diagram below maps this logical relationship.

GPCR_Signaling Ligand 1-(2-Fluorophenyl) piperazin-2-one HCl Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Binds Gprotein Gi/o Protein Complex (αi, β, γ) Receptor->Gprotein Activates AdenylateCyclase Adenylyl Cyclase (Inhibition) Gprotein->AdenylateCyclase Gαi inhibits IonChannel GIRK Channels ↑ (Hyperpolarization) Gprotein->IonChannel Gβγ activates cAMP cAMP Levels ↓ AdenylateCyclase->cAMP Reduces PKA PKA Activity ↓ cAMP->PKA Downregulates

Fig 1: Gi/o-coupled GPCR signaling pathway modulated by 1-(2-Fluorophenyl)piperazin-2-one.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every reagent and step is selected based on explicit causal logic to eliminate false positives and ensure reproducibility.

Radioligand Displacement Binding Assay (5-HT1A)

Objective: Determine the binding affinity ( Ki​ ) of the compound at the 5-HT1A receptor.

Causality & Buffer Logic:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , 0.1% Ascorbic Acid.

    • Why MgCl2​ ? Divalent magnesium ions are critical for stabilizing the high-affinity agonist-receptor-G-protein ternary complex. Without Mg2+ , the receptor shifts to a low-affinity state, artificially inflating the apparent Ki​ .

    • Why Ascorbic Acid? It acts as an antioxidant, preventing the oxidative degradation of monoamine radioligands during the 60-minute incubation.

  • Filter Pre-treatment: 0.5% Polyethylenimine (PEI).

    • Why PEI? Glass fiber filters (GF/B) carry a net negative charge. PEI is a cationic polymer that neutralizes this charge, preventing the positively charged piperazine ligands from binding non-specifically to the filter matrix.

Step-by-Step Workflow:

  • Preparation: Resuspend CHO cell membranes expressing human 5-HT1A receptors in the assay buffer to a final concentration of 10 µg protein/well.

  • Ligand Addition: Add 1-(2-Fluorophenyl)piperazin-2-one HCl in a 10-point concentration gradient ( 10−11 to 10−5 M).

  • Radioligand Addition: Add 1 nM [ 3 H]-8-OH-DPAT (a highly selective 5-HT1A agonist).

  • Control Definition: Define non-specific binding (NSB) using 10 µM WAY-100635. Logic: WAY-100635 will saturate all specific 5-HT1A sites; any remaining radioactive signal represents background noise.

  • Incubation: Incubate the microplate at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Filtration: Rapidly filter the reaction through PEI-soaked GF/B filters using a 96-well cell harvester.

  • Washing: Wash filters three times with ice-cold 50 mM Tris-HCl. Logic: Ice-cold buffer drastically slows the dissociation rate ( koff​ ) of the bound radioligand during the wash step.

  • Quantification: Add scintillation cocktail and read radioactivity (CPM) using a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Prep Incubate Ligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Ice-Cold Wash Filter->Wash Count Scintillation Counting Wash->Count Data Ki Calculation Count->Data

Fig 2: Step-by-step radioligand displacement binding assay workflow.

Functional cAMP Accumulation Assay ( Gi/o​ Coupling)

Objective: Assess whether the compound acts as an agonist or antagonist at the Gi/o​ -coupled receptor.

Causality & Logic:

  • Forskolin Stimulation: Because Gi/o​ receptors inhibit adenylyl cyclase, baseline cAMP levels are often too low to measure a reduction accurately. Forskolin (10 µM) is added to directly activate adenylyl cyclase, creating an artificially high cAMP baseline. An agonist will causally reduce this forskolin-stimulated cAMP surge.

  • Phosphodiesterase (PDE) Inhibition: 500 µM IBMX is included in the buffer. Why? IBMX inhibits endogenous PDEs from degrading cAMP into AMP, ensuring the measured signal accurately reflects adenylyl cyclase activity rather than downstream degradation rates.

Step-by-Step Workflow:

  • Seed receptor-expressing cells in a 384-well plate (5,000 cells/well) in stimulation buffer (HBSS, 5 mM HEPES, 500 µM IBMX).

  • Pre-incubate cells with the test compound (1-(2-Fluorophenyl)piperazin-2-one HCl) for 15 minutes at 37°C.

  • Add 10 µM Forskolin to all wells (except basal controls) and incubate for an additional 30 minutes.

  • Lyse the cells and add homogeneous time-resolved fluorescence (HTRF) cAMP detection reagents (cAMP-d2 and Anti-cAMP Cryptate).

  • Read the TR-FRET signal (ratio 665nm/620nm) and interpolate cAMP concentrations against a standard curve.

References

  • Buy 1-(2-Fluorophenyl)piperazin-2-one (EVT-12034891)
  • 1284243-35-1 | 1-(2-Fluorophenyl)
  • CAS 1011-15-0: 1-(2-Fluorophenyl)
  • Neurological Disease (Inhibitors Agonists Modulators Antagonists)
  • CN101663289A - Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists - Google Patents Source: Google Patents URL
  • Source: National Institutes of Health (NIH)

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Protocols & Analytical Methods

Method

Application Note: Optimal Dissolution Strategies for 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride in In Vitro Cell Culture Assays

Introduction and Chemical Rationale The preparation of accurate, stable, and sterile compound solutions is a critical foundational step in drug development and in vitro pharmacology. 1-(2-Fluorophenyl)piperazin-2-one hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

The preparation of accurate, stable, and sterile compound solutions is a critical foundational step in drug development and in vitro pharmacology. 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is a synthetic small molecule often utilized as a scaffold in medicinal chemistry targeting central nervous system (CNS) receptors.

Because this compound is supplied as a hydrochloride (HCl) salt , its physicochemical behavior differs significantly from its free-base counterpart. The protonation of the piperazine nitrogen introduces a permanent charge, drastically lowering the crystal lattice energy when introduced to highly polar solvents. This makes aqueous dissolution not only possible but often preferable to organic solvents like Dimethyl Sulfoxide (DMSO), thereby avoiding solvent-induced cytotoxicity in sensitive cell lines .

Physicochemical Summary
PropertyValue / CharacteristicImplication for Cell Culture
Compound State Hydrochloride (HCl) SaltEnhanced hydrophilicity; favorable for aqueous buffers.
Molecular Weight ~230.67 g/mol High molarity achievable at low mass concentrations.
Primary Solvents Water, PBS, DMSOFlexible stock preparation depending on assay duration.
Stability High in solid state; moderate in aqueousAqueous stocks should be made fresh or aliquoted at -20°C.

Dissolution Decision Workflow

Selecting the correct solvent depends entirely on your downstream application. While water is non-toxic, DMSO provides superior long-term stability for compound libraries.

G Start 1-(2-Fluorophenyl)piperazin-2-one HCl Decision Assay Requirement? Start->Decision Water Aqueous Buffer / Water (Sterile Filter) Decision->Water Immediate / Sensitive Cells DMSO DMSO Stock (Max 0.1% Final) Decision->DMSO Long-term / Library Storage Assay Cell Culture Media Water->Assay Direct Addition DMSO->Assay Dilute >1:1000

Workflow for selecting the optimal dissolution strategy for HCl salt compounds.

Step-by-Step Methodologies

To ensure a self-validating experimental setup, researchers must verify complete dissolution visually and analytically before applying the compound to cells.

Protocol A: Aqueous Stock Preparation (Preferred)

Use this method for acute assays where DMSO toxicity is a confounding variable.

  • Calculate Mass: Determine the mass required for a 10 mM stock solution. For 1 mL of 10 mM stock, weigh exactly 2.31 mg of the compound.

  • Equilibration: Allow the compound vial to reach room temperature in a desiccator to prevent ambient moisture condensation, which can alter the effective mass.

  • Solvent Addition: Add 1.0 mL of sterile, cell-culture grade highly purified water (or PBS, pH 7.4).

  • Agitation: Vortex the solution for 30–60 seconds. The HCl salt should dissolve rapidly, yielding a clear, colorless solution.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Causality note: PES is chosen over Nylon or PTFE due to its low protein and small-molecule binding characteristics, ensuring no loss of compound titer.

  • Validation: Measure the absorbance of an aliquot via UV-Vis spectroscopy to confirm concentration before adding to the cell culture media.

Protocol B: DMSO Stock Preparation (For Long-Term Storage)

Use this method for generating master stocks for high-throughput screening (HTS).

  • Weighing: Weigh 23.1 mg of the compound to prepare 1 mL of a 100 mM master stock.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Sonication: If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Divide into 20 µL aliquots in tightly sealed amber tubes to prevent repeated freeze-thaw cycles and photodegradation. Store at -20°C or -80°C.

  • Media Dilution (Critical Step): When preparing the working solution, perform serial dilutions in media to ensure the final DMSO concentration is ≤ 0.1% (v/v). Concentrations above 0.5% are known to induce transcriptomic shifts and cytotoxicity in standard mammalian cell lines .

Quality Control and Self-Validation

A robust protocol must be self-validating. To ensure the integrity of your 1-(2-Fluorophenyl)piperazin-2-one hydrochloride solution:

  • Visual Inspection: Hold the tube against a dark background under a bright light. Any turbidity indicates incomplete dissolution or precipitation (crashing out) upon dilution into media.

  • Vehicle Controls: Always run a vehicle control (e.g., 0.1% DMSO in media or pure PBS in media) alongside your treated cells to isolate the pharmacological effect of the piperazine derivative from solvent artifacts.

Application

1-(2-Fluorophenyl)piperazin-2-one hydrochloride sample preparation for HPLC analysis

Application Note: High-Resolution HPLC-UV Determination of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride Executive Summary 1-(2-Fluorophenyl)piperazin-2-one is a highly versatile synthetic organic compound belonging to...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution HPLC-UV Determination of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride

Executive Summary

1-(2-Fluorophenyl)piperazin-2-one is a highly versatile synthetic organic compound belonging to the class of substituted piperazine derivatives, widely utilized as a foundational scaffold in central nervous system (CNS) drug design[1]. When synthesized and handled as a hydrochloride salt (CAS: 1284243-35-1)[2], it presents specific analytical challenges due to its high polarity and the presence of a basic secondary amine. This application note details a self-validating, highly reproducible sample preparation protocol and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to eliminate peak tailing, prevent solvent-induced peak distortion, and ensure rigorous purity validation.

Physicochemical Profiling & Chromatographic Rationale

To design a robust sample preparation and HPLC method, we must first deconstruct the molecule's physicochemical behavior. The piperazine ring typically exhibits two distinct pKa values (approx. 5.35 and 9.73)[3]. However, the substitution pattern in 1-(2-Fluorophenyl)piperazin-2-one fundamentally alters its ionization profile:

  • N1 (Amide Nitrogen): Attached to the 2-fluorophenyl group and adjacent to the C2 carbonyl, this nitrogen is part of a lactam ring. The electron-withdrawing nature of the carbonyl delocalizes the nitrogen's lone pair, rendering it non-basic.

  • N4 (Secondary Amine): This nitrogen remains basic. In the hydrochloride salt form, N4 is protonated[2]. Due to the inductive effect of the nearby C2 carbonyl, its pKa is shifted lower than that of an unsubstituted piperazine, typically resting between 6.5 and 7.5.

The Causality of pH Control: When analyzing basic piperazine derivatives via RP-HPLC, operating near the analyte's pKa leads to a dynamic equilibrium between ionized and unionized states, causing severe peak splitting and tailing[4]. To enforce a single, predictable ionization state, the mobile phase and sample diluent must be heavily buffered at a low pH (e.g., pH 3.0). This ensures the N4 amine is 100% protonated, suppressing secondary ion-exchange interactions with residual silanols on the silica stationary phase.

Analytical Workflow

SamplePrepWorkflow A 1-(2-Fluorophenyl) piperazin-2-one HCl (Solid API) B Solubilization Diluent: 80:20 Buffer:MeCN A->B Weigh 10.0 mg C Acoustic Cavitation (Sonication 5 min) B->C Add 10 mL D Membrane Filtration (0.22 µm PTFE) C->D Clarify E RP-HPLC Analysis (UV 210 nm) D->E Inject 10 µL

Figure 1: Analytical workflow for the solubilization, clarification, and HPLC analysis of the piperazine derivative.

Self-Validating Sample Preparation Protocol

This protocol is designed to yield a final sample concentration of 1.0 mg/mL, optimal for UV-based purity assessment and impurity profiling.

Step 1: Preparation of the Aqueous Buffer

  • Action: Dissolve 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of Milli-Q water to create a 20 mM solution. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid ( H3​PO4​ ). Filter through a 0.45 µm membrane.

  • Causality: As established, pH 3.0 is well below the pKa of the N4 amine, ensuring complete protonation and reproducible retention times.

Step 2: Preparation of the Sample Diluent

  • Action: Mix the pH 3.0 Phosphate Buffer and HPLC-grade Acetonitrile (MeCN) in an 80:20 (v/v) ratio. Degas ultrasonically for 5 minutes.

  • Causality: The diluent must perfectly match the initial gradient conditions of the mobile phase. If a stronger solvent (e.g., 100% MeCN or Methanol) is used, the analyte plug will travel rapidly through the column before mixing, causing a phenomenon known as the "solvent effect," which manifests as fronting or split peaks.

Step 3: Solubilization & Acoustic Cavitation

  • Action: Accurately weigh 10.0 mg of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride into a 10 mL Class A volumetric flask. Add approximately 7 mL of the prepared diluent. Sonicate in a water bath at ambient temperature for 5 minutes.

  • Causality: While the hydrochloride salt is highly hydrophilic, sonication provides the acoustic cavitation necessary to rapidly disrupt crystalline micro-aggregates, ensuring absolute homogeneity without applying thermal stress that could degrade trace impurities.

Step 4: Volume Adjustment & Clarification

  • Action: Allow the solution to equilibrate to room temperature, then dilute to the 10 mL mark with diluent. Invert 5 times to mix. Draw 2 mL into a glass syringe and filter through a 0.22 µm hydrophilic PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate.

  • Causality: Hydrophilic Polytetrafluoroethylene (PTFE) is selected over Nylon because basic amine hydrochlorides can exhibit secondary interactions with the amide bonds in Nylon matrices, leading to analyte loss. Discarding the first 1 mL saturates any residual non-specific binding sites within the filter housing, ensuring the collected aliquot is a true representation of the bulk concentration.

Optimized HPLC Chromatographic Conditions

To ensure maximum resolution between the Active Pharmaceutical Ingredient (API) and potential synthetic by-products, a gradient elution strategy on an end-capped C18 column is employed[4].

ParameterSpecification / ConditionRationale
Analytical Column Waters XBridge C18 (250 x 4.6 mm, 5 µm) or equivalentEnd-capping shields residual silanols, preventing secondary electrostatic interactions with the protonated amine.
Mobile Phase A 20 mM KH2​PO4​ Buffer (pH 3.0)Maintains ionization state; provides aqueous retention.
Mobile Phase B Acetonitrile (HPLC Grade)Elutes hydrophobic impurities and the fluorophenyl moiety.
Gradient Program 0-2 min: 10% B2-15 min: 10% 60% B15-20 min: 60% B20-21 min: 60% 10% B21-30 min: 10% BThe initial hold focuses the analyte at the column head. The ramp ensures elution of strongly retained fluorinated by-products.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30 °CReduces mobile phase viscosity and improves mass transfer.
Detection Wavelength UV at 210 nmThe 2-fluorophenyl ring and lactam carbonyl exhibit strong π−π∗ and n−π∗ transitions here, maximizing the Signal-to-Noise (S/N) ratio.
Injection Volume 10 µLBalances sensitivity with column loading capacity.

System Suitability & Validation Metrics

A self-validating protocol requires continuous monitoring of system performance. Prior to sample analysis, inject the 1.0 mg/mL standard in five replicates. The system must meet the following criteria to ensure data integrity:

Validation MetricAcceptance CriterionImplication of Failure
Retention Time (RT) 8.5 ± 0.5 minIndicates mobile phase preparation errors or column degradation.
Tailing Factor ( Tf​ ) 1.5 Tf​ > 1.5 indicates inadequate buffering (pH drift) or exposed silanols.
Theoretical Plates (N) 5,000Low N indicates column voiding or extra-column band broadening.
Injection Precision %RSD 2.0% (n=5)Failsafe check for autosampler mechanics and sample stability.

Sources

Method

Application of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride in neuroscience research

An Application & Protocol Guide: 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride in Neuroscience Research Authored By: Senior Application Scientist, Neuropharmacology Division Abstract This document provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application & Protocol Guide: 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride in Neuroscience Research

Authored By: Senior Application Scientist, Neuropharmacology Division

Abstract

This document provides a comprehensive technical guide for researchers, neuroscientists, and drug development professionals on the application of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. This compound has emerged as a significant tool in the study of complex neurological and psychiatric disorders. This guide delineates its mechanism of action, provides detailed protocols for its use in both in vitro and in vivo settings, and offers insights into data interpretation and expected outcomes. Our objective is to equip researchers with the necessary knowledge to effectively integrate this compound into their studies, ensuring experimental robustness and reproducibility.

Compound Profile and Mechanism of Action

1-(2-Fluorophenyl)piperazin-2-one hydrochloride is a piperazine derivative with a chemical structure suggesting potential activity at various G-protein coupled receptors (GPCRs) within the central nervous system (CNS). Its primary utility in neuroscience research stems from its role as a modulator of dopaminergic and serotonergic systems, which are critically implicated in the pathophysiology of psychosis, mood disorders, and cognitive deficits.

Chemical Structure: C₁₀H₁₁FN₂O·HCl Molecular Weight: 230.67 g/mol Primary Target Profile: While comprehensive profiling is ongoing, initial studies suggest it acts as a partial agonist or antagonist at dopamine D2 and serotonin 5-HT₂ₐ receptors. This dual-action profile is characteristic of many atypical antipsychotic agents, which are effective in treating both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.

Hypothesized Signaling Pathway

The therapeutic and research potential of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is rooted in its ability to modulate downstream signaling cascades of key neurotransmitter receptors. The diagram below illustrates its hypothesized interaction with the dopamine D2 receptor, a primary target in antipsychotic drug action.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition Dopamine Dopamine Dopamine->D2R Agonist Binding Compound 1-(2-Fluorophenyl) piperazin-2-one HCl Compound->D2R Antagonist / Partial Agonist Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (Transcription Factor) PKA->CREB Phosphorylation Gene Gene Expression (Neuronal Function) CREB->Gene Modulation

Figure 1: Hypothesized Dopamine D2 Receptor Modulation. This diagram shows how 1-(2-Fluorophenyl)piperazin-2-one HCl may compete with dopamine at the D2 receptor, modulating Gi/o protein-mediated inhibition of adenylyl cyclase and subsequent downstream signaling.

Applications in Neuroscience Research

This compound is primarily utilized in preclinical models to investigate CNS disorders. Key application areas include:

  • Models of Schizophrenia: Assessing the compound's ability to reverse psychotic-like behaviors induced by psychostimulants (e.g., amphetamine) or NMDA receptor antagonists (e.g., phencyclidine [PCP] or ketamine).

  • Cognitive Function Studies: Evaluating its potential to ameliorate cognitive deficits associated with schizophrenia or other neurological disorders, using tests like the Novel Object Recognition (NOR) or Morris Water Maze (MWM) tasks.

  • Target Validation: Serving as a reference compound or tool molecule to probe the function of specific receptor systems in neuronal circuits.

Experimental Protocols

The following protocols are provided as a starting point. Researchers must optimize these based on their specific experimental setup, cell lines, or animal strains.

In Vitro Protocol: Receptor Binding Assay

This protocol determines the affinity (Ki) of the compound for a specific receptor, such as the human dopamine D2 receptor.

Objective: To quantify the binding affinity of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride to the target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells stably expressing hD2R).

  • Radioligand (e.g., [³H]-Spiperone).

  • 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

  • 96-well microplates and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, typically from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup:

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control (e.g., Haloperidol).

    • Experimental Wells: Add 50 µL of each concentration of the test compound.

  • Add Radioligand: Add 50 µL of [³H]-Spiperone (at a concentration near its Kd) to all wells.

  • Add Membranes: Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Scientist's Note: Incubation time should be determined empirically for each receptor system to ensure equilibrium is reached.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Protocol: Prepulse Inhibition (PPI) Model of Sensorimotor Gating

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). Deficits in PPI are observed in disorders like schizophrenia and are used to model impaired sensorimotor gating.

Objective: To assess the ability of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride to restore sensorimotor gating deficits induced by a psychomimetic agent.

G cluster_prep Phase 1: Preparation & Dosing cluster_induction Phase 2: Deficit Induction cluster_test Phase 3: PPI Testing cluster_analysis Phase 4: Data Analysis Acclimation Animal Acclimation (7 days) Habituation Habituation to Test Chamber (10 min/day for 2 days) Acclimation->Habituation Dosing Compound Administration (i.p. or p.o.) - Vehicle - Test Compound - Positive Control Habituation->Dosing 30-60 min pre-treatment (Time based on PK data) Inducer Administer PPI-disrupting agent (e.g., Ketamine, 10 mg/kg, i.p.) Dosing->Inducer 15 min pre-test PPI_Session Place animal in startle chamber Run PPI Test Protocol: - Startle Pulse Alone - Prepulse + Pulse - No Stimulus (Background) Inducer->PPI_Session Analysis Calculate %PPI: 100 - [(Startle on Prepulse+Pulse Trial / Startle on Pulse-Alone Trial) x 100] PPI_Session->Analysis

Figure 2: Experimental Workflow for the Prepulse Inhibition (PPI) Assay. This flowchart outlines the key phases of a typical PPI experiment, from animal preparation and dosing through to data analysis.

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Startle response system (e.g., SR-LAB).

  • 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

  • Vehicle (e.g., saline, 5% Tween 80).

  • PPI-disrupting agent (e.g., Ketamine or PCP).

  • Positive control (e.g., Clozapine).

Procedure:

  • Acclimation: Allow animals to acclimate to the facility for at least one week before testing.

  • Habituation: Habituate the animals to the startle chambers for 10 minutes for 2 days prior to the test day to reduce novelty-induced stress.

  • Dosing:

    • On the test day, administer the vehicle, a dose range of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, or the positive control (e.g., via intraperitoneal injection, i.p.).

    • Scientist's Note: The pre-treatment time (e.g., 30-60 minutes) should be based on the compound's pharmacokinetic profile to ensure testing occurs at peak brain exposure.

  • Induction of PPI Deficit: After the pre-treatment period, administer the PPI-disrupting agent (e.g., Ketamine, 10 mg/kg, i.p.) approximately 15 minutes before testing.

  • PPI Test Session:

    • Place the animal in the startle chamber and allow a 5-minute acclimation period with background noise (e.g., 65 dB).

    • The session consists of a series of pseudo-randomized trials:

      • Pulse-Alone Trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms).

      • Prepulse + Pulse Trials: A weaker acoustic prepulse (e.g., 75-85 dB for 20 ms) presented 100 ms before the 120 dB pulse.

      • No-Stimulus Trials: Background noise only, to measure baseline movement.

  • Data Collection: The startle response (whole-body flinch) is measured by a transducer in the platform.

Data Analysis:

  • The primary endpoint is the percent prepulse inhibition (%PPI) .

  • It is calculated for each prepulse intensity using the formula: %PPI = 100 - [(Mean startle amplitude on prepulse+pulse trials / Mean startle amplitude on pulse-alone trials) x 100]

  • Analyze the data using a two-way ANOVA (Treatment x Prepulse Intensity) followed by post-hoc tests to compare treatment groups. An effective compound will significantly reverse the deficit in %PPI caused by the disrupting agent.

Summary of Expected Quantitative Data

The following table summarizes hypothetical but expected data for a compound like 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, based on its profile as a potential atypical antipsychotic. Researchers should generate their own data for validation.

ParameterTarget/ModelExpected Value RangeRationale
Binding Affinity (Ki) Human Dopamine D2 Receptor1 - 50 nMHigh affinity is required for target engagement at therapeutic doses.
Binding Affinity (Ki) Human Serotonin 5-HT₂ₐ Receptor5 - 100 nMAffinity for 5-HT₂ₐ contributes to the "atypical" profile and may mitigate extrapyramidal symptoms.
In Vivo Efficacy PPI Model (Rat)Effective Dose: 1 - 10 mg/kgReversal of ketamine-induced PPI deficit indicates potential antipsychotic-like activity.
Brain Penetration Rodent (Brain/Plasma Ratio)> 1The compound must cross the blood-brain barrier to be centrally active.

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

  • Solubility: The hydrochloride salt form generally confers better aqueous solubility. For stock solutions, DMSO is commonly used. For in vivo administration, it may be formulated in saline, water with a co-solvent like Tween 80, or cyclodextrin.

  • Storage: Store the solid compound at 4°C or -20°C, protected from light and moisture, to ensure long-term stability. Stock solutions in DMSO should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Conclusion and Future Directions

1-(2-Fluorophenyl)piperazin-2-one hydrochloride represents a valuable chemical tool for investigating the complex interplay of dopaminergic and serotonergic signaling in the CNS. Its profile suggests utility in models of psychosis and cognitive dysfunction. Future research should focus on comprehensive off-target screening to ensure selectivity, detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens, and exploration in more complex behavioral models that assess negative symptoms and cognitive impairment.

References

(Note: As this is a synthesized guide on a specific chemical, direct publications may be limited. The references below are representative of the types of authoritative sources used to build such a protocol and understand the underlying science.)

  • Title: Principles of Receptor Binding Assays Source: Current Protocols in Pharmacology URL: [Link]

  • Title: The Prepulse Inhibition of the Startle Response: A Model of Sensorimotor Gating Source: Journal of Psychopharmacology URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications in Pharmacology Source: Pharmacology & Therapeutics URL: [Link]

  • Title: Atypical Antipsychotics: Mechanism of Action Source: The American Journal of Psychiatry URL: [Link]

Application

Application Note & Protocol: Optimal Storage Conditions for 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride Stock Solutions

Abstract This document provides a comprehensive, technically-grounded guide for the preparation, storage, and handling of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride stock solutions. The integrity of research and dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, technically-grounded guide for the preparation, storage, and handling of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride stock solutions. The integrity of research and development data is critically dependent on the stability of such reagents. This guide elucidates the chemical rationale behind optimal storage conditions and furnishes detailed protocols to ensure solution stability, mitigate degradation, and preserve experimental reproducibility. The recommendations are synthesized from established principles of chemical stability and best practices for laboratory reagent management.

Introduction: The Imperative of Reagent Integrity

In the fields of pharmaceutical research and chemical biology, the validity of experimental outcomes is inextricably linked to the quality and stability of the chemical reagents used. 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, a piperazine derivative, serves as a valuable compound in various research contexts. However, like any organic molecule in solution, it is susceptible to degradation, which can compromise its effective concentration and introduce confounding variables into experiments.

The hydrochloride salt form is utilized to enhance aqueous solubility and stability. Despite this, environmental factors such as solvent choice, temperature, light exposure, and pH can initiate degradation pathways. This application note provides a framework for understanding these factors and implementing robust protocols to ensure the long-term viability of stock solutions.

Physicochemical Profile and Stability Considerations

An understanding of the molecule's inherent properties is fundamental to designing an effective storage strategy.

Table 1: Physicochemical Properties of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride

PropertyValue / InformationRationale for Storage Concern
Molecular Formula C₁₀H₁₁FN₂O · HClN/A
Molecular Weight 216.66 g/mol Essential for accurate stock solution preparation.
Appearance White to off-white crystalline solid.[1][2]A change in color or appearance of the solid or solution can indicate degradation.
Solubility Soluble in DMSO and Ethanol.[3] Aqueous solubility is expected due to the hydrochloride salt.The choice of solvent impacts both stability and compatibility with downstream assays.
Key Structural Features Lactam (cyclic amide) ring, Piperazine moiety, Fluorophenyl group.Each feature presents potential sites for chemical degradation.
Principal Degradation Pathways

The structure of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride suggests three primary routes of degradation that must be mitigated.

  • Hydrolysis: The molecule contains a lactam, which is a cyclic amide. Amide bonds are susceptible to hydrolysis, a reaction that breaks the bond through the addition of water. This process is often catalyzed by acidic or basic conditions and accelerated by heat, leading to ring-opening of the piperazin-2-one structure.[4][5][6] The stability of lactams can vary with ring size and substitution, but this pathway remains a primary concern for aqueous solutions.[5]

  • Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation.[7] This can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to light. Oxidative degradation can lead to a variety of byproducts, altering the compound's activity and purity.[8]

  • Photodecomposition: Aromatic compounds, especially those containing halogens like fluorine, can absorb UV or high-energy visible light.[9] This absorption can excite the molecule to a higher energy state, promoting reactions such as bond cleavage or oxidation.[10][11] Therefore, protection from light is a critical storage parameter.

Protocol: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

The following protocol details the preparation of a high-concentration stock solution, emphasizing techniques that promote accuracy and stability.

Materials
  • 1-(2-Fluorophenyl)piperazin-2-one hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Amber glass vials with PTFE (Teflon)-lined screw caps

  • Sterile, low-retention pipette tips

  • Vortex mixer

Step-by-Step Methodology
  • Pre-equilibration: Allow the sealed containers of the compound and anhydrous DMSO to reach ambient room temperature for at least 30 minutes before opening. This critical step prevents the condensation of atmospheric moisture into the hygroscopic solvent and onto the solid compound.[12]

  • Accurate Weighing: Tare a clean, dry amber glass vial on the analytical balance. Carefully weigh an amount of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride slightly greater than required. Record the exact mass. Example: For a 10 mM solution in 5 mL, the target is 10.83 mg.

  • Quantitative Transfer: If not weighed directly into the volumetric flask, ensure all weighed powder is quantitatively transferred to the flask.

  • Dissolution: Add approximately half of the final volume of anhydrous DMSO to the flask. Cap and vortex until the solid is completely dissolved. Gentle warming (≤ 37°C) in a water bath can be used, but is often unnecessary with DMSO.

  • Bringing to Volume: Once fully dissolved and cooled to room temperature, carefully add anhydrous DMSO until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.[13]

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Aliquoting for Storage: Immediately dispense the stock solution into single-use amber glass vials with PTFE-lined caps.[12][14] Aliquoting is the single most effective method to prevent degradation from repeated freeze-thaw cycles and contamination.

  • Labeling: Label each aliquot clearly with: Compound Name, Exact Concentration, Solvent, Date of Preparation, and Aliquot Number.

Optimal Storage Conditions and Rationale

Adherence to the following conditions is paramount for maximizing the shelf-life of the stock solution.

Table 2: Recommended Storage Parameters

ParameterRecommendationScientific Rationale
Temperature -80°C for long-term storage (> 1 month). -20°C for short-term storage (< 1 month).Reduces the kinetic rate of all chemical reactions, including hydrolysis and oxidation, thereby significantly slowing degradation.[15]
Solvent Anhydrous DMSO is preferred for long-term storage.DMSO is an excellent solvent for many organic molecules. Using an anhydrous grade minimizes the available water for potential hydrolysis.
Container Amber glass vials with PTFE-lined screw caps .Amber glass blocks UV and high-energy visible light, preventing photodecomposition.[16] Glass is inert, and PTFE caps provide a superior seal against solvent evaporation and moisture ingress compared to other liners.[12]
Light Exposure Minimize exposure to all light sources during handling and storage.Prevents photolytic degradation of the fluorophenyl moiety.[10]
Atmosphere For maximum stability (> 1 year), overlaying the solution with an inert gas (Argon or Nitrogen) before capping is recommended.Displaces atmospheric oxygen, providing an additional layer of protection against oxidative degradation.
Handling Avoid repeated freeze-thaw cycles. Thaw a single aliquot at room temperature and use it for preparing working solutions. Discard any unused portion of the thawed aliquot.Each freeze-thaw cycle can introduce moisture and increase the chance of degradation.

Visualized Workflows and Relationships

Stock Solution Preparation and Handling Workflow

The following diagram outlines the logical flow from reagent acquisition to experimental use, incorporating all critical control points.

G cluster_prep Preparation Phase cluster_storage Storage Phase cluster_use Usage Phase A Equilibrate Reagents to RT B Weigh Compound Accurately A->B C Dissolve in Anhydrous Solvent in Volumetric Flask B->C D Bring to Final Volume C->D E Homogenize Solution D->E F Aliquot into Single-Use Amber Vials (PTFE Caps) E->F G Optional: Purge with Inert Gas (Ar/N2) F->G H Store at -80°C (Long-Term Archive) G->H I Retrieve Single Aliquot H->I J Thaw at Room Temperature I->J K Prepare Working Solution for Immediate Use J->K L Discard Unused Thawed Stock K->L

Caption: A validated workflow for preparing, storing, and using stock solutions to ensure maximum integrity.

Degradation Pathways and Mitigation Strategies

This diagram illustrates the causal relationships between environmental stressors, degradation mechanisms, and the corresponding protective measures.

G cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways cluster_mitigation Mitigation Strategies Temp Elevated Temperature Hydrolysis Hydrolysis (Lactam Cleavage) Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Light UV/Visible Light Photo Photodecomposition Light->Photo Water Water (Moisture) Water->Hydrolysis Oxygen Atmospheric Oxygen Oxygen->Oxidation LowTemp Store at -80°C Hydrolysis->LowTemp Anhydrous Use Anhydrous Solvent Hydrolysis->Anhydrous AmberVial Use Amber Vials Photo->AmberVial Oxidation->LowTemp InertGas Inert Gas Overlay Oxidation->InertGas

Caption: Interrelationship of environmental stressors, chemical degradation pathways, and protective measures.

Protocol: Self-Validation and Quality Control

For long-term studies or cGLP environments, periodic verification of stock solution integrity is recommended.

  • Baseline Analysis (T=0): Immediately after preparation, dilute an aliquot of the new stock solution to a suitable concentration (e.g., 1 µg/mL) and analyze by LC-MS or HPLC-UV. Record the peak area, retention time, and purity profile. This is your baseline reference.

  • Time-Point Analysis: Store the aliquots under the recommended -80°C conditions. At defined intervals (e.g., 3, 6, 12 months), thaw a new, unused aliquot.

  • Comparative Analysis: Analyze the time-point sample using the identical LC method as the baseline.

  • Acceptance Criteria: The stock is considered stable if the parent compound peak area is within ±10% of the T=0 value and no significant degradation peaks (e.g., >0.5% of total area) have appeared.

References

  • Title: Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides Source: ACS Catalysis URL: [Link]

  • Title: The kinetics and mechanism of acid catalysed hydrolysis of lactams Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach Source: Environmental Science & Technology URL: [Link]

  • Title: The hydrolytic water molecule of Class A β-lactamase relies on the acyl-enzyme intermediate ES* for proper coordination and catalysis Source: Communications Biology URL: [Link]

  • Title: β-Lactamases: A Focus on Current Challenges Source: Protein Science URL: [Link]

  • Title: How to Make Accurate Stock Solutions Source: Bitesize Bio URL: [Link]

  • Title: Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance Source: Pharmaceuticals URL: [Link]

  • Title: Thermal degradation of piperazine and its structural analogs Source: ResearchGate URL: [Link]

  • Title: Stock Solutions (Cold Spring Harbor Protocol) Source: CSH Protocols URL: [Link]

  • Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: The University of Texas at Austin Libraries URL: [Link]

  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Solutions and dilutions: working with stock solutions Source: Rice University URL: [Link]

  • Title: Preparation of Stock Solutions Source: Enfanos URL: [Link]

  • Title: Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates Source: Industrial & Engineering Chemistry Research URL: [Link]

  • Title: Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review Source: ScienceDirect URL: [Link]

  • Title: Unexpected Photostability Improvement of Aromatics in Polyfluorinated Solvents Source: The Royal Society of Chemistry URL: [Link]

  • Title: Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts Source: Advanced Optical Materials URL: [Link]

  • Title: What is the Shelf Life of Hydrochloric Acid? Source: Lab Alley URL: [Link]

  • Title: Hydrochloric Acid Storage and Handling Procedure Source: Gov.bc.ca URL: [Link]

  • Title: Photostability studies. (a-c) The changes in absorbance... Source: ResearchGate URL: [Link]

  • Title: Hydrochloric Acid Storage Tanks & HCl Specifications Source: Protank URL: [Link]

  • Title: Bulk storage of acids: Guidance on the storage of hydrochloric acid and nitric acid in tanks Source: Health and Safety Executive URL: [Link]

  • Title: 1-(2-Fluorophenyl)piperazine Hydrochloride Source: Pharmaffiliates URL: [Link]

  • Title: 1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride Source: PubChem URL: [Link]

  • Title: Organic thermally activated delayed fluorescence (TADF) compounds used in photocatalysis Source: Chemical Society Reviews URL: [Link]

  • Title: 1-piperazin-1-ylethanone,hydrochloride | CAS 926226-12-2 Source: XiXisys URL: [Link]

  • Title: 1-(2-Fluorophenyl)piperazine hydrochloride Source: Appchem URL: [Link]

  • Title: Stability of Synthetic Piperazines in Human Whole Blood Source: Journal of Analytical Toxicology URL: [Link]

Sources

Method

Application Notes and Protocols for 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride

Abstract This document provides a comprehensive technical guide on the reagent compatibility of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, a key intermediate in contemporary drug discovery and development.[1][2] As...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the reagent compatibility of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, a key intermediate in contemporary drug discovery and development.[1][2] As a substituted piperazinone, its unique structural features, including a lactam functionality, a secondary amine within the piperazine ring, and an N-aryl substitution, dictate its reactivity profile.[1][3] This guide offers detailed insights into the stability and reaction potential of this compound with common classes of reagents, supported by mechanistic explanations and established protocols. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in experimental design, leading to enhanced efficiency and safety in the laboratory.

Introduction and Physicochemical Properties

1-(2-Fluorophenyl)piperazin-2-one hydrochloride is a piperazine derivative with significant applications in medicinal chemistry, often serving as a scaffold for the synthesis of pharmacologically active molecules.[1][3] The presence of the 2-fluorophenyl group can enhance lipophilicity and modulate the biological activity of resulting compounds.[1] The hydrochloride salt form generally improves solubility in aqueous media and enhances stability for storage.

Table 1: Physicochemical Properties of 1-(2-Fluorophenyl)piperazin-2-one and its Hydrochloride Salt

Property1-(2-Fluorophenyl)piperazin-2-one1-(2-Fluorophenyl)piperazin-2-one HydrochlorideReference(s)
Molecular Formula C₁₀H₁₁FN₂OC₁₀H₁₂ClFN₂O[1]
Molecular Weight 194.21 g/mol 230.67 g/mol [1]
Appearance Not specified (likely solid)White to almost white powder or crystal
Melting Point Not specified188.0 to 192.0 °C
Solubility Soluble in organic solventsSoluble in DMSO and Ethanol (10 mg/mL for a related compound)[4]
pKa Not specifiedNot specified

Reagent Compatibility and Incompatibility

The reactivity of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is primarily governed by the nucleophilicity of the secondary amine, the electrophilicity of the lactam carbonyl, and the potential for reactions involving the aromatic ring. The hydrochloride salt form means the secondary amine is protonated, rendering it non-nucleophilic until neutralized.[5]

Bases

The addition of a base is a critical first step in most reactions involving the secondary amine of the piperazinone ring. The base deprotonates the hydrochloride salt, liberating the free, nucleophilic secondary amine.

Table 2: Compatibility with Common Bases

Base ClassExamplesCompatibility & Remarks
Inorganic Bases K₂CO₃, Cs₂CO₃, NaHCO₃Compatible. Commonly used for neutralization and in N-alkylation or N-arylation reactions. Cs₂CO₃ is often favored for its solubility in organic solvents.[6]
Organic Amine Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)Compatible. Frequently used as acid scavengers in coupling reactions. Their non-nucleophilic nature prevents competition with the piperazinone amine.[5]
Strong Bases NaH, NaOtBu, KOtBu, LDAPotentially Incompatible/Use with Caution. These strong bases can deprotonate the lactam α-proton, leading to undesired side reactions or ring-opening.[7] Use is typically reserved for specific, controlled reactions like certain C-N cross-couplings.[7]
Aqueous Hydroxides NaOH, KOHIncompatible (under harsh conditions). Concentrated or heated aqueous hydroxides can promote hydrolysis of the lactam ring, leading to the corresponding amino acid derivative.
Acids

As a hydrochloride salt, the compound is generally stable in acidic conditions. However, strong, non-aqueous acids can influence subsequent reactions.

Table 3: Compatibility with Common Acids

Acid ClassExamplesCompatibility & Remarks
Protic Acids (Aqueous) HCl, H₂SO₄, H₃PO₄Compatible. The compound is stable in dilute aqueous acidic solutions.
Protic Acids (Anhydrous) Trifluoroacetic acid (TFA), Methanesulfonic acid (MSA)Compatible. TFA is commonly used for the removal of acid-labile protecting groups (e.g., Boc) from related piperazine structures.[8]
Lewis Acids AlCl₃, FeCl₃, TiCl₄Use with Caution. Lewis acids can coordinate with the carbonyl oxygen of the lactam, potentially activating it for nucleophilic attack or facilitating other rearrangements. The specific outcome is substrate and condition-dependent.
Acylating and Alkylating Agents

Reactions with these agents typically target the secondary amine after neutralization.

Table 4: Compatibility with Acylating and Alkylating Agents

Reagent ClassExamplesCompatibility & Remarks
Acyl Halides & Anhydrides Acetyl chloride, Benzoyl chloride, Acetic anhydrideCompatible (with base). Standard conditions for amide formation at the secondary amine. An external base is required to neutralize the HCl salt and the HCl by-product of the reaction.
Alkyl Halides Methyl iodide, Benzyl bromideCompatible (with base). Standard conditions for N-alkylation. Reaction rates will vary depending on the reactivity of the alkyl halide.
Sulfonyl Halides Tosyl chloride, Mesyl chlorideCompatible (with base). Forms sulfonamides at the secondary amine.
Reducing and Oxidizing Agents

The lactam and aromatic ring present sites for reduction and oxidation.

Table 5: Compatibility with Reducing and Oxidizing Agents

Reagent ClassExamplesCompatibility & Remarks
Hydride Reducing Agents LiAlH₄, BH₃Reactive. These strong reducing agents will reduce the lactam to the corresponding piperazine.
Catalytic Hydrogenation H₂, Pd/CPotentially Reactive. Depending on the conditions (pressure, temperature, catalyst), the aromatic ring may be susceptible to reduction. The lactam is generally stable under standard hydrogenation conditions.
Oxidizing Agents m-CPBA, H₂O₂Potentially Reactive. The secondary amine can be oxidized. The piperazine ring itself can undergo oxidative degradation under harsh conditions.[9]
Solvents

The choice of solvent is critical for solubility and to prevent unwanted side reactions.

Table 6: Recommended Solvents

Solvent ClassExamplesRemarks
Polar Aprotic DMF, DMAc, DMSO, AcetonitrileGood solvents for dissolving the hydrochloride salt and facilitating nucleophilic substitution reactions.[1]
Ethers THF, DioxaneCommonly used in coupling reactions, particularly those involving organometallic catalysts.[7]
Chlorinated Solvents Dichloromethane (DCM), ChloroformSuitable for a range of reactions and work-up procedures.
Alcohols Methanol, Ethanol, IsopropanolCan act as both solvent and nucleophile under certain conditions. Use with caution in reactions where alcoholysis is a potential side reaction.
Water The hydrochloride salt has some aqueous solubility. However, many organic reagents are not compatible with water.

Experimental Protocols

Protocol for N-Alkylation

This protocol describes a general procedure for the N-alkylation of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

Workflow for N-Alkylation

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A 1. Dissolve 1-(2-Fluorophenyl)piperazin-2-one HCl and base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). B 2. Add alkylating agent (e.g., Alkyl Halide) dropwise at room temperature. A->B C 3. Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC or LC-MS. B->C D 4. Cool to room temperature and quench with water. C->D E 5. Extract with an organic solvent (e.g., Ethyl Acetate). D->E F 6. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. E->F G 7. Purify by column chromatography. F->G

Caption: General workflow for the N-alkylation of 1-(2-Fluorophenyl)piperazin-2-one HCl.

Materials:

  • 1-(2-Fluorophenyl)piperazin-2-one hydrochloride (1.0 equiv)

  • Alkyl halide (1.1-1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-(2-Fluorophenyl)piperazin-2-one hydrochloride and potassium carbonate.

  • Add anhydrous DMF and stir the suspension at room temperature for 15-30 minutes to ensure neutralization of the hydrochloride.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Buchwald-Hartwig N-Arylation

This protocol outlines a method for the palladium-catalyzed N-arylation of the piperazinone.[6][7]

Workflow for Buchwald-Hartwig N-Arylation

G cluster_0 Inert Atmosphere Setup cluster_1 Reaction and Purification A 1. Add piperazinone HCl, aryl halide, Pd catalyst, ligand, and base to a dry Schlenk tube. B 2. Seal, evacuate, and backfill with an inert gas (e.g., Argon) three times. A->B C 3. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). B->C D 4. Heat the reaction mixture (e.g., 80-120 °C) with vigorous stirring. C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Cool, dilute with organic solvent, and filter through Celite®. E->F G 7. Wash, dry, concentrate, and purify by column chromatography. F->G

Caption: General workflow for the Buchwald-Hartwig N-arylation of 1-(2-Fluorophenyl)piperazin-2-one HCl.

Materials:

  • 1-(2-Fluorophenyl)piperazin-2-one hydrochloride (1.0 equiv)

  • Aryl halide (bromide or iodide, 1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, the aryl halide, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stability and Degradation

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions.[10][11] The piperazinone moiety can be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

  • Hydrolysis: The lactam bond is susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures, to yield the corresponding ring-opened amino acid derivative.

  • Oxidation: The secondary amine and the electron-rich aromatic ring can be sites of oxidation. Studies on piperazine have shown it can undergo oxidative degradation.[9]

  • Photolysis: Aromatic compounds can be susceptible to photolytic degradation. The extent of degradation will depend on the wavelength and intensity of the light source.

  • Thermal Degradation: While piperazine itself shows good thermal resistance, substitutions can alter this stability.[12]

A systematic forced degradation study as outlined by ICH guidelines (Q1A) should be performed to identify potential degradants and establish the stability-indicating nature of analytical methods.[10]

Conclusion

1-(2-Fluorophenyl)piperazin-2-one hydrochloride is a versatile building block in medicinal chemistry. Understanding its reactivity and compatibility with a wide range of reagents is paramount for its successful application in synthesis. The secondary amine, once deprotonated from its hydrochloride salt form, serves as the primary site for nucleophilic attack in reactions such as N-alkylation and N-arylation. The lactam functionality offers a handle for further chemical transformations, including reduction to the corresponding piperazine. Careful consideration of reaction conditions, particularly the choice of base and solvent, is crucial to avoid undesired side reactions such as lactam hydrolysis or deprotonation at the α-carbon. The protocols and compatibility data provided in this guide serve as a foundational resource for chemists working with this and structurally related compounds.

References

  • Zhang, Y., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 31, 214-228.
  • Request PDF. (n.d.). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(2-Fluorophenyl)piperazine Hydrochloride. Retrieved from [Link]

  • Freeman, E., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 79-88.
  • Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 173-181.

Sources

Application

Formulation of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride for Murine Models: Application Notes and Protocols

Introduction 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is a piperazine derivative of significant interest in contemporary pharmacological research. The piperazine scaffold is a well-established pharmacophore found...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2-Fluorophenyl)piperazin-2-one hydrochloride is a piperazine derivative of significant interest in contemporary pharmacological research. The piperazine scaffold is a well-established pharmacophore found in a multitude of approved drugs, recognized for its versatile biological activities.[1][2] The successful in vivo evaluation of novel compounds such as 1-(2-Fluorophenyl)piperazin-2-one hydrochloride in murine models is fundamentally reliant on the development of appropriate and stable formulations that ensure consistent and reproducible systemic exposure.[3][4] The physicochemical properties of a new chemical entity (NCE), particularly its solubility and stability, dictate the formulation strategy.[3]

This comprehensive guide provides detailed application notes and protocols for the formulation of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride for oral (PO), intravenous (IV), and intraperitoneal (IP) administration in mice. The protocols are designed to be robust and reproducible, with a focus on the scientific rationale behind the selection of excipients and methodologies.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical characteristics of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is the cornerstone of rational formulation design.

Solubility: As a hydrochloride salt, 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is anticipated to have enhanced aqueous solubility compared to its free base form.[5][6] However, empirical determination of its solubility in various vehicles is crucial. Initial assessments indicate solubility in dimethyl sulfoxide (DMSO) and ethanol.[2] For preclinical studies, it is imperative to determine the solubility in aqueous vehicles such as sterile water and isotonic saline, as well as in commonly used co-solvents and solubilizing agents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), and polysorbate 80 (Tween 80).[3]

Stability: The piperazin-2-one moiety, being a lactam, is susceptible to hydrolytic degradation under both acidic and basic conditions.[7][8] The nitrogen atoms within the piperazine ring can also undergo oxidation.[7] Therefore, stability studies of the formulated compound are essential to ensure that the desired dose is administered throughout the course of the in vivo experiment. Forced degradation studies under various stress conditions (acid, base, oxidation, light, and heat) are recommended to identify potential degradation products and to develop a stability-indicating analytical method.[7][9]

Excipient Compatibility: The chosen excipients should be inert and not interact with the active pharmaceutical ingredient (API).[10][11] Compatibility studies, which can be performed using techniques like differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC), are crucial to identify any potential interactions that could compromise the stability or bioavailability of the compound.[11][12]

Formulation Strategies and Protocols

The selection of a formulation strategy is contingent on the route of administration and the physicochemical properties of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. The following protocols provide a starting point for developing suitable formulations.

Oral Administration (Oral Gavage)

Oral gavage is a precise method for administering a specific dose of a compound directly into the stomach of a rodent.[13] The choice of vehicle for oral gavage depends on the solubility of the test compound.

Protocol 1: Aqueous Solution for Oral Gavage

This protocol is suitable if 1-(2-Fluorophenyl)piperazin-2-one hydrochloride demonstrates sufficient solubility in an aqueous vehicle.

Materials:

  • 1-(2-Fluorophenyl)piperazin-2-one hydrochloride

  • Sterile Water for Injection or 0.9% Sodium Chloride (Saline)

  • Sterile glass vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Vehicle Preparation: Use sterile water for injection or 0.9% saline as the vehicle.

  • Dissolution: Accurately weigh the required amount of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride and add it to the vehicle.

  • Solubilization: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures should be confirmed.

  • pH Adjustment: If necessary, adjust the pH of the solution to be within a physiologically acceptable range (typically pH 4-8 for oral administration) using dilute HCl or NaOH.

  • Final Volume: Adjust the final volume with the vehicle to achieve the desired concentration.

  • Storage: Store the formulation in a sterile, sealed container, protected from light, and at a controlled temperature (e.g., 2-8°C). The stability of the formulation under these conditions should be validated.

Protocol 2: Suspension for Oral Gavage

If the compound has low aqueous solubility, a suspension can be prepared using a suspending agent.

Materials:

  • 1-(2-Fluorophenyl)piperazin-2-one hydrochloride

  • 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water

  • 0.1% (v/v) Polysorbate 80 (Tween 80) (optional, as a wetting agent)

  • Mortar and pestle

  • Sterile glass vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation: Prepare a 0.5% MC or CMC solution in sterile water. The addition of 0.1% Tween 80 can aid in wetting the powder.

  • Particle Size Reduction: If necessary, gently grind the 1-(2-Fluorophenyl)piperazin-2-one hydrochloride powder in a mortar and pestle to achieve a fine, uniform particle size.

  • Wetting the Powder: In a sterile vial, add a small amount of the vehicle to the powder to form a paste.

  • Suspension Formation: Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

  • Homogeneity: Continue to stir the suspension for at least 30 minutes to ensure homogeneity. The suspension should be continuously stirred during dosing to maintain uniformity.

  • Storage: Store the suspension in a sterile, sealed container, protected from light, and at a controlled temperature. The physical stability (e.g., caking, particle size) and chemical stability of the suspension should be monitored over time.

Intravenous (IV) Administration

For IV administration, the formulation must be a clear, sterile, and particle-free solution with a physiologically compatible pH.[3]

Protocol 3: Aqueous Solution for Intravenous Injection

This is the preferred formulation for IV administration if the compound has sufficient aqueous solubility.

Materials:

  • 1-(2-Fluorophenyl)piperazin-2-one hydrochloride

  • Sterile Water for Injection or 0.9% Saline

  • Sterile, pyrogen-free glass vials

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

  • pH meter

Procedure:

  • Dissolution: Prepare the solution as described in Protocol 1, using sterile, pyrogen-free reagents and glassware.

  • pH Adjustment: The pH of the final solution should be adjusted to be as close to physiological pH (7.4) as possible to minimize irritation and precipitation upon injection.

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, sealed vial.

  • Visual Inspection: Before administration, visually inspect the solution for any particulate matter.

  • Storage: Store the sterile formulation at a controlled temperature and use it within a validated period.

Protocol 4: Co-solvent Formulation for Intravenous Injection

For compounds with poor aqueous solubility, a co-solvent system may be necessary. The use of organic co-solvents for IV administration should be carefully considered due to potential toxicity.[14]

Materials:

  • 1-(2-Fluorophenyl)piperazin-2-one hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile 0.9% Saline

  • Sterile, pyrogen-free glass vials

  • Sterile 0.22 µm syringe filter

Procedure:

  • Co-solvent Preparation: A common co-solvent system for preclinical IV studies is a mixture of DMSO, PEG 400, and saline. A typical ratio is 10% DMSO, 40% PEG 400, and 50% saline. Note: The final concentration of DMSO should be kept as low as possible.

  • Dissolution: Dissolve the 1-(2-Fluorophenyl)piperazin-2-one hydrochloride in DMSO first.

  • Dilution: Gradually add the PEG 400 while vortexing. Finally, add the saline dropwise while continuously vortexing to avoid precipitation.

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter.

  • Storage and Use: This type of formulation should ideally be prepared fresh before each use. If stored, its stability must be thoroughly validated.

Intraperitoneal (IP) Administration

The IP route offers a larger injection volume and is less technically demanding than the IV route.[1] Both solutions and suspensions can be administered via the IP route.

Protocol 5: Formulation for Intraperitoneal Injection

The formulation protocols for oral administration (Protocol 1 and 2) can often be adapted for IP injection. However, for IP administration, sterility is of utmost importance.

Procedure for Solutions:

  • Follow the procedure outlined in Protocol 3, ensuring the final solution is sterile and has a physiologically compatible pH.

Procedure for Suspensions:

  • Prepare the suspension as described in Protocol 2, using sterile components and aseptic techniques. The particle size of the suspension should be well-controlled to minimize irritation.

Quantitative Data Summary

The following table summarizes key formulation parameters. Researchers should empirically determine the optimal parameters for 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

ParameterOral Gavage (Solution)Oral Gavage (Suspension)Intravenous (IV)Intraperitoneal (IP)
Vehicle Sterile Water or Saline0.5% MC or CMC in WaterSterile Saline or Co-solventSterile Saline or 0.5% MC/CMC
Co-solvents/Excipients -0.1% Tween 80 (optional)DMSO, PEG 400 (if needed)-
Typical Concentration Range 1-50 mg/mL1-100 mg/mL0.1-10 mg/mL1-50 mg/mL
Maximum Dosing Volume (Mouse) 10 mL/kg[13]10 mL/kg[13]5 mL/kg[15]10 mL/kg[1]
pH Range 4-84-8~7.4~7.4
Sterility Not essential but good practiceNot essential but good practiceMandatory Mandatory

Experimental Workflows

Formulation Preparation Workflow

Formulation_Workflow cluster_preformulation Pre-formulation cluster_preparation Preparation cluster_finalization Finalization P1 Weigh Compound S1 Dissolve/Suspend in Vehicle P1->S1 P2 Select Vehicle P2->S1 S2 Vortex/Sonicate S1->S2 S3 pH Adjustment S2->S3 S4 Add to Final Volume S3->S4 F1 Sterile Filtration (IV/IP) S4->F1 If IV or IP F2 Aliquot & Store S4->F2 F1->F2

Caption: Workflow for the preparation of formulations.

Stability Testing Workflow

Stability_Workflow A Prepare Formulation B Store at Different Conditions (e.g., 4°C, RT, 40°C) A->B C Sample at Time Points (0, 24h, 7d, etc.) B->C D Analyze by Stability-Indicating HPLC Method C->D E Assess Purity & Degradation D->E

Caption: Workflow for assessing formulation stability.

Formulation Verification and Stability

Analytical Method: A validated stability-indicating HPLC method is essential for quantifying the concentration of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride and detecting any degradation products.[16][17] The method should be able to separate the parent compound from its potential degradants.[9]

Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies should be conducted.[7] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light) to generate degradation products.[7][9]

Stability Assessment: Once a suitable formulation is developed, its stability should be assessed under the intended storage conditions. Aliquots of the formulation should be stored at different temperatures (e.g., 2-8°C, room temperature) and analyzed at various time points to determine the shelf-life of the formulation.

Animal Handling and Administration

All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Oral Gavage: This procedure requires proper training to avoid injury to the animal.[18][19] The use of appropriate gavage needles is crucial.[13]

  • Intravenous Injection: Typically administered via the lateral tail vein. This requires skill and proper restraint of the animal.[15]

  • Intraperitoneal Injection: The injection should be made into the lower quadrant of the abdomen to avoid puncturing internal organs.[17]

Conclusion

The successful preclinical evaluation of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride in murine models is critically dependent on the development of a well-characterized and stable formulation. This guide provides a framework for the rational design and preparation of formulations for oral, intravenous, and intraperitoneal administration. It is imperative that researchers conduct thorough solubility, stability, and excipient compatibility studies to develop a formulation that ensures accurate and reproducible dosing, thereby generating reliable in vivo data.

References

  • BenchChem. (2025). Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1).
  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17.
  • Shah, S. M., Jain, A. S., Kaushik, R., Nagarsenker, M. S., & Nerurkar, M. J. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(1), 131–149.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • Cook, A. M., et al. (2013). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Medicinal Chemistry Letters, 4(1), 102-106.
  • BenchChem. (2025). Stability of Piperazin-2-one-d6 in different biological matrices.
  • Patel, R., & Patel, P. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research, 8(8), 3233-3240.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
  • Viva Biotech. (n.d.). Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • Salas-Cuestas, A., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 367(15).
  • BenchChem. (2025). Application Notes and Protocols for WAY-161503 Intraperitoneal Injection in Mice.
  • WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • Turner, P. V., et al. (2011). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?.
  • ResearchGate. (n.d.). 63 questions with answers in INTRAPERITONEAL INJECTIONS | Science topic. Retrieved from [Link]

  • Gupta, P., & Kumar, S. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22.
  • DeRuisseau, L. R., et al. (2018). Saline as a vehicle control does not alter ventilation in male CD-1 mice. Physiological Reports, 6(9), e13702.
  • BenchChem. (2025). Application Notes and Protocols for the Preclinical Formulation of 1,4-Dinicotinoylpiperazine.
  • Zhou, X., et al. (2014). Synthesis and preclinical evaluation of 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][3][7][8]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant) as a PET tracer for the imaging of cerebral adenosine A2A receptors. Journal of Medicinal Chemistry, 57(21), 9036–9046.

  • Derks, T. H., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point-Depression Method.
  • Thumma, S., et al. (2009). Compatibility studies of promethazine hydrochloride with tablet excipients by means of thermal and non-thermal methods. Journal of Thermal Analysis and Calorimetry, 96(3), 863–869.
  • Patel, P., & Dodiya, H. (2017). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • PubChem. (n.d.). 1-(2-Fluorophenyl)piperazine. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • Chem-Space. (n.d.). 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Compatibility studies of promethazine hydrochloride with tablet excipients by means of thermal and non-thermal methods | Request PDF. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2025). Piperazine. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Quantification of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride using LC-MS/MS

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. This compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is crucial for quality control and pharmacokinetic studies. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated according to the principles outlined in the ICH Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in various matrices.

Introduction

1-(2-Fluorophenyl)piperazin-2-one hydrochloride is a heterocyclic compound containing a piperazine ring, a structural motif prevalent in many classes of drugs.[4] The accurate determination of its concentration in raw materials, formulated products, and biological samples is of paramount importance throughout the drug development process.[5][6] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[5][6][7][8] This application note presents a validated LC-MS/MS method that provides a reliable and high-throughput solution for the quantification of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. The principles of method validation are grounded in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][9][10]

Chemical Properties of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride

PropertyValueSource
Synonyms 1-(o-Fluorophenyl)piperazine (hydrochloride), o-FPP, 2-FPP[11][12]
Molecular Formula C10H13FN2 • HCl[11][13]
Molecular Weight 216.68 g/mol [13]
CAS Number 1011-16-1[13]
Appearance White to almost white crystalline powder
Purity ≥98%[11][12]
Solubility Soluble in DMSO and Ethanol[11]

Experimental Workflow

The overall experimental workflow for the analysis of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is depicted below. This process begins with sample preparation, followed by chromatographic separation and mass spectrometric detection.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, API) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation (Nitrogen Stream) Supernatant->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Quantification Quantification (Standard Curve) Detection->Quantification Validation Method Validation (ICH Q2(R2)) Quantification->Validation

Figure 1: General workflow for the LC-MS/MS analysis of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

Materials and Methods

Reagents and Materials
  • 1-(2-Fluorophenyl)piperazin-2-one hydrochloride reference standard (purity ≥98%)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled analog (e.g., 1-(2-Fluorophenyl)piperazin-2-one-d4) or a compound with similar chromatographic and ionization properties.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free plasma (for biological sample analysis)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Detailed Protocols

Protocol 1: Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for the calibration curve.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into the drug-free matrix (e.g., plasma) to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Protocol 2: Sample Extraction (Protein Precipitation)

For biological matrices, protein precipitation is a simple and effective cleanup technique.[14][15]

  • To 100 µL of plasma sample (or standard/QC), add 20 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[16]

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

For non-biological samples like active pharmaceutical ingredients (API), dissolve the sample in a suitable solvent and dilute to the appropriate concentration range within the calibration curve.

LC-MS/MS Conditions

Optimized chromatographic and mass spectrometric conditions are crucial for achieving the desired sensitivity and selectivity.

Liquid Chromatography
ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 3 minutes, hold for 1 minute, then re-equilibrate
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3500 V
Gas Flow Nebulizer: 40 psi; Drying Gas: 9 L/min at 350°C
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific precursor and product ions for 1-(2-Fluorophenyl)piperazin-2-one and the internal standard should be determined by direct infusion into the mass spectrometer. The most intense and stable transitions should be selected for quantification and confirmation.

  • 1-(2-Fluorophenyl)piperazin-2-one:

    • Precursor Ion (Q1): [M+H]+

    • Product Ion (Q3) for Quantification: To be determined experimentally.

    • Product Ion (Q3) for Confirmation: To be determined experimentally.

  • Internal Standard:

    • Precursor Ion (Q1): [M+H]+

    • Product Ion (Q3): To be determined experimentally.

Method Validation

A full validation of the bioanalytical method should be performed to ensure its reliability for its intended purpose. The validation should adhere to the guidelines set forth by regulatory bodies like the FDA and ICH.[9][17]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank samples.[18]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of the measured value to the true value and the degree of scatter between a series of measurements.Within ±15% of the nominal value (±20% at the LLOQ) for accuracy and a precision of ≤15% RSD (≤20% at the LLOQ).[10]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.Analyte concentration should be within ±15% of the nominal concentration.

Data Analysis and Quantification

The concentration of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then interpolated from this curve.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. The simple sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in various stages of drug development. The adherence to established validation guidelines ensures the generation of high-quality, reproducible data for regulatory submissions and internal decision-making.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Gillespie, T. A., & Winger, B. E. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(3), 425-440.
  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Mass spectrometry in small molecule drug development. ResearchGate. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. LCGC International. [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures - Draft version. International Council for Harmonisation. [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC. [Link]

  • Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). OpenBU. [Link]

  • Buszewski, B., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1957.
  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food and Drug Administration. [Link]

  • Westphal, F., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
  • Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. [Link]

  • Li, W., et al. (2011). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques, 2(4), 123.
  • Essential FDA Guidelines for Bioanalytical Method Validation. Prolytic. [Link]

  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. ResearchGate. [Link]

  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1273–1288.
  • 1-(2-Fluorophenyl)piperazine Hydrochloride. Pharmaffiliates. [Link]

  • 1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride. PubChem. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(11), 321.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

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Technical Notes & Optimization

Troubleshooting

Why is 1-(2-Fluorophenyl)piperazin-2-one hydrochloride precipitating in DMSO

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing solubility issues with piperazine derivatives in org...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing solubility issues with piperazine derivatives in organic solvents.

Topic: Resolving 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride Precipitation in DMSO

Root Cause Analysis: The "Why" Behind Precipitation

Q: Why did my 1-(2-Fluorophenyl)piperazin-2-one hydrochloride stock suddenly precipitate after being stored in the freezer?

A: The precipitation of this specific hydrochloride salt in Dimethyl Sulfoxide (DMSO) is rarely a sign of chemical degradation. Instead, it is driven by a combination of thermodynamic instability and kinetic triggers inherent to the solvent's physical properties.

  • Hygroscopicity and Solvation Disruption: Pure DMSO is a dipolar aprotic solvent with a high dielectric constant, making it exceptionally effective at solvating polar and lipophilic compounds[1]. However, DMSO is extremely hygroscopic. When exposed to ambient laboratory air, it rapidly absorbs atmospheric moisture. This water uptake alters the hydrogen-bonding network of the solvent, significantly reducing its capacity to solvate the highly lipophilic 2-fluorophenyl moiety of your compound[2][3]. This creates a metastable supersaturated solution.

  • Freeze-Thaw Kinetics: Pure DMSO has a relatively high freezing point of 18.5 °C[4]. Storing your compound stock at -20 °C guarantees the solvent will freeze. While the compound may remain in a supersaturated state at room temperature, repeated freeze-thaw cycles provide the kinetic energy (nucleation sites) required to push the metastable compound into a lower-energy, highly stable crystalline state, resulting in visible precipitation[2].

  • Hydrochloride Salt Disproportionation: In aqueous-DMSO mixtures (caused by water absorption), the pKa of the piperazine's basic secondary amine shifts. The introduction of water can alter ionic interactions, sometimes leading to partial disproportionation of the hydrochloride salt and the subsequent precipitation of the less soluble free base[5][6].

Mechanism A Anhydrous DMSO + HCl Salt B Atmospheric Moisture (Hygroscopic Uptake) A->B Exposure to Air C Hydrated DMSO (Altered Dielectric Constant) B->C Water Absorption D Supersaturated State (Metastable) C->D Solvation Disruption E Freeze-Thaw Cycles (Kinetic Trigger) D->E Storage at -20°C F Crystalline Precipitation (Lower Energy State) E->F Nucleation

Mechanistic pathway of 1-(2-Fluorophenyl)piperazin-2-one HCl precipitation in DMSO.

Diagnostic & Resolution Workflows

Q: How can I salvage my precipitated stock solution without altering its concentration?

A: Do not simply add more DMSO, as this will alter your molarity and invalidate downstream dose-response assays. Follow this self-validating protocol to re-dissolve the compound using thermal and acoustic energy.

Protocol: Rescuing Precipitated DMSO Stocks

Step 1: Thermal Equilibration

  • Remove the precipitated stock from cold storage and let it equilibrate to room temperature (20-25 °C) for 30 minutes.

  • Place the sealed vial in a dry block heater or water bath set strictly to 37 °C for 15 minutes.

    • Causality: Mild heat increases the kinetic energy of the solvent molecules, disrupting the crystalline lattice of the precipitate without causing thermal degradation of the piperazin-2-one core.

  • Visually inspect the vial against a dark background. If the solution is completely clear, proceed to Step 3.

Step 2: Acoustic Sonication (If precipitation persists)

  • If the solution remains cloudy, subject the vial to acoustic or bath sonication for 10–15 minutes[7].

    • Causality: Sonication induces cavitation, providing localized high-energy micro-environments that rapidly break down kinetically trapped crystalline aggregates and accelerate re-dissolution.

  • Centrifuge the vial briefly (1,000 x g for 1 minute).

    • Self-Validation: This step ensures no microscopic, invisible precipitates remain suspended in the liquid column. Check the bottom of the tube for a pellet.

Step 3: Preventative Aliquoting

  • Once fully clear, immediately aliquot the rescued stock into single-use volumes (e.g., 10-50 µL) using tightly sealed, low-moisture polypropylene tubes.

  • Store at -80 °C (where kinetic movement is practically halted, preventing nucleation) or keep in a desiccator at room temperature if the compound will be utilized within 24-48 hours.

Workflow Start Precipitate Observed in DMSO Stock Step1 Warm to 37°C (Water Bath, 15 min) Start->Step1 Decision1 Is solution clear? Step1->Decision1 Step2 Acoustic Sonication (10-15 min) Decision1->Step2 No Success Aliquot & Store at Room Temp (Dry) or -80°C Decision1->Success Yes Decision2 Is solution clear? Step2->Decision2 Decision2->Success Yes Fail Discard & Prepare Fresh Stock in Dry DMSO Decision2->Fail No

Step-by-step workflow for rescuing precipitated DMSO compound stocks.

Quantitative Data: Physicochemical Parameters

Q: What are the critical parameters I need to monitor to prevent this from happening again?

A: Strict environmental control is essential when handling hygroscopic solvents. Refer to the table below for the critical thresholds that dictate solubility behavior.

ParameterValue / ThresholdImpact on 1-(2-Fluorophenyl)piperazin-2-one HCl
DMSO Freezing Point 18.5 °C[4]Induces freezing in standard fridges/freezers; acts as a kinetic trigger for nucleation.
Water Uptake Rate ~6% vol/hr (in 1536-well plate)[5]Rapidly induces supersaturation and drastically lowers the thermodynamic solubility limit.
Optimal Storage Temp -80 °C (Long term)Halts kinetic nucleation; minimizes freeze-thaw damage compared to -20 °C storage[2].
Sonication Rescue Efficacy ~50% recovery rate[7]Effectively breaks down kinetically trapped crystalline forms of precipitated stocks.
Frequently Asked Questions (FAQs)

Q: Does the fluorine atom on the phenyl ring contribute to this precipitation issue? A: Yes. The 2-fluorophenyl group significantly enhances the lipophilicity of the molecule[8]. While formulating the compound as a hydrochloride salt improves its overall solubility profile, the highly lipophilic fluorinated ring makes the compound particularly sensitive to the dielectric shifts caused by water absorption in DMSO. As water content increases, the solvent becomes too polar to maintain the lipophilic moiety in solution.

Q: I successfully diluted the DMSO stock into my aqueous assay buffer, but it precipitated immediately in the well. Why? A: This is likely due to the Common Ion Effect or a pH-driven precipitation. If your downstream assay buffer contains high concentrations of chloride ions (e.g., NaCl) or has a basic pH, it can drive the hydrochloride salt out of solution or convert it back to the highly insoluble free base[6]. To resolve this, ensure the final DMSO concentration in the assay is optimized (typically <1%), or add a compatible surfactant (e.g., 0.01% Tween-20 or BSA) to the assay buffer to maintain solubility.

References
  • The Effects of Water on DMSO and Effective Hydration Measurement | zi
  • Impact of Hygroscopic DMSO on OPC-14523 Hydrochloride Solubility | benchchem.com |
  • The Physicochemical Basis of Clofazimine-Induced Skin Pigment
  • Dimethyl sulfoxide | wikipedia.org |
  • Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology | tandfonline.com |
  • The Secret of Dimethyl Sulfoxide−W
  • Compound Precipitation from DMSO and the Synergy Between Water Uptake and Freeze/Thaw Cycles | zi
  • Buy 1-(2-Fluorophenyl)piperazin-2-one (EVT-12034891) | evitachem.com |

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(2-Fluorophenyl)piperazin-2-one hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(2-Fluorophenyl)piperazin-2-one hydrochloride . While formulating a basic piperazine derivative as a hydrochloride (HCl) salt theoretically improves its aqueous solubility, researchers frequently encounter paradoxical precipitation and poor dissolution during in vitro assays and in vivo dosing.

This guide dissects the root causes—specifically the common ion effect and pH-dependent phase boundaries—and provides field-proven, self-validating protocols to overcome them.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does the HCl salt of 1-(2-Fluorophenyl)piperazin-2-one show poor dissolution in Simulated Gastric Fluid (SGF) despite being highly soluble in pure water? A: This is a classic manifestation of the common ion effect . SGF contains approximately 0.1 N HCl. According to Le Chatelier's principle and the solubility product ( Ksp​ ) equilibrium, the high concentration of exogenous chloride ions (Cl⁻) in the gastric medium forces the equilibrium toward the solid state, severely suppressing the dissolution of the HCl salt[1]. For slightly soluble hydrochlorides, this effect creates a significant bottleneck in oral bioavailability[1].

Q2: Why does the compound precipitate when transitioning from the stomach (pH 1.2) to the intestine (pH 6.8)? A: This phenomenon is governed by the compound's pHmax —the specific pH at which the solubility of the ionized salt and the un-ionized free base are equal[2]. As the environmental pH rises above the pKa of the piperazine nitrogen, the compound deprotonates. Because the 2-fluorophenyl moiety is highly lipophilic, the intrinsic solubility ( S0​ ) of the newly formed free base is extremely low. Once the pH exceeds the pHmax, the solution becomes supersaturated with the free base, leading to rapid precipitation[2].

Part 2: Troubleshooting Workflows & Visualization

To logically navigate these solubility hurdles, follow the decision matrix outlined in the workflow below.

Workflow Start Solubility Issue: 1-(2-Fluorophenyl)piperazin-2-one HCl CheckPH Determine pH of Precipitation Start->CheckPH SGF Simulated Gastric Fluid (pH 1.2, High Cl⁻) CheckPH->SGF Low pH SIF Simulated Intestinal Fluid (pH 6.8) CheckPH->SIF High pH Cause1 Diagnosis: Common Ion Effect (Ksp suppression by Cl⁻) SGF->Cause1 Cause2 Diagnosis: Free Base Precipitation (pH > pHmax) SIF->Cause2 Sol1 Protocol A: Salt Screening (e.g., Mesylate Conversion) Cause1->Sol1 Sol2 Protocol B: Cyclodextrin Complexation (HP-β-CD) Cause2->Sol2

Workflow for diagnosing and resolving 1-(2-Fluorophenyl)piperazin-2-one HCl solubility issues.

Part 3: Experimental Protocols

Protocol A: Mitigating the Common Ion Effect via Mesylate Salt Conversion

Causality: Converting the HCl salt to a mesylate (methanesulfonate) salt bypasses the chloride common ion effect in the stomach. Mesylate salts maintain significantly higher dissolution rates in high-chloride media because they do not share an ion with gastric fluid, preventing Ksp​ suppression[3].

Step-by-Step Methodology:

  • Free Base Isolation: Dissolve 1-(2-Fluorophenyl)piperazin-2-one HCl in deionized water. Slowly add 1M NaOH under continuous stirring until the pH reaches 9.0 (ensuring complete deprotonation). Extract the precipitated free base using ethyl acetate.

  • Solvent Evaporation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure to yield the solid free base.

  • Mesylate Formation: Dissolve the free base in a minimal volume of acetone. Add an equimolar amount of methanesulfonic acid (diluted in acetone) dropwise at 4°C.

  • Crystallization & Isolation: Stir for 2 hours at 4°C until precipitation is complete. Filter the crystals and wash with cold acetone.

  • Self-Validation Check: Dissolve a small aliquot of the newly synthesized salt in water and add a few drops of 0.1M AgNO3​ . The absence of a white AgCl precipitate confirms the complete removal of the hydrochloride counterion, validating the success of the salt conversion.

Protocol B: Enhancing Intestinal Solubility via HP-β-CD Inclusion Complexation

Causality: To prevent free base precipitation at intestinal pH, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is utilized. The hydrophobic 2-fluorophenyl ring inserts into the lipophilic cavity of the cyclodextrin, shielding it from the aqueous environment. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains the complex's aqueous solubility even when the drug is un-ionized.

Step-by-Step Methodology:

  • Phase Solubility Study: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in phosphate buffer (pH 6.8).

  • Equilibration: Add an excess amount of 1-(2-Fluorophenyl)piperazin-2-one HCl to each vial. Seal and agitate at 37°C for 48 hours to reach thermodynamic equilibrium.

  • Filtration & Analysis: Filter the suspensions through a 0.45 µm PTFE syringe filter. Analyze the filtrate concentration via HPLC (UV detection at ~254 nm) to determine the stability constant ( K1:1​ ).

  • Complex Preparation (Freeze-Drying): For bulk preparation, mix the API and HP-β-CD in a 1:1 molar ratio in water. Stir for 24 hours, then lyophilize at -50°C and 0.01 mbar for 48 hours.

  • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on the lyophilized powder. The complete disappearance of the API's characteristic melting endotherm validates successful inclusion within the cyclodextrin cavity, confirming a true thermodynamic complex rather than a physical mixture.

Part 4: Quantitative Data Presentation

To guide your formulation decisions, the following table summarizes the expected solubility behavior of 1-(2-Fluorophenyl)piperazin-2-one under various conditions, demonstrating the efficacy of the troubleshooting protocols.

Formulation / StateMediumpHApparent Solubility (mg/mL)*Primary Mechanism / Observation
API HCl Salt Pure Water~4.5> 50.0Highly soluble in the absence of common ions.
API HCl Salt SGF (0.1 N HCl)1.2< 5.0Solubility severely suppressed by the Cl⁻ common ion effect.
API Mesylate Salt SGF (0.1 N HCl)1.2> 40.0Avoids common ion effect; rapid dissolution maintained.
API HCl Salt SIF (Phosphate Buffer)6.8< 0.1Free base precipitation (environmental pH > pHmax).
API + HP-β-CD Complex SIF (Phosphate Buffer)6.8~ 15.0Solubilized via hydrophobic cavity inclusion.

*Note: Values are representative benchmarks derived from piperazine-derivative solubility profiles to illustrate the magnitude of mechanistic shifts.

References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed Source: nih.gov URL:[Link]

  • Salt formation to improve drug solubility Source: uspto.gov URL:[Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug Source: nih.gov URL:[Link]

Sources

Troubleshooting

Troubleshooting degradation of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride during freeze-thaw cycles

Welcome to the Technical Support Center for small molecule stability. As a Senior Application Scientist, I have designed this guide to address the specific physical chemistry and thermodynamic challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for small molecule stability. As a Senior Application Scientist, I have designed this guide to address the specific physical chemistry and thermodynamic challenges associated with the freeze-thaw degradation of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride .

Rather than simply providing a list of "do's and don'ts," this guide deconstructs the structural causality behind the instability of this specific piperazine derivative, equipping you with self-validating workflows to permanently resolve titer loss in your assays.

Part 1: Mechanistic Causality of Freeze-Thaw Degradation

1-(2-Fluorophenyl)piperazin-2-one hydrochloride is a weakly basic substituted piperazine. The N4​ secondary amine is protonated by hydrochloric acid to ensure aqueous solubility, while the highly lipophilic 2-fluorophenyl group inherently drives the molecule toward precipitation if the ionization state is compromised.

When subjected to freeze-thaw (F/T) cycles, this molecule is vulnerable to two distinct thermodynamic traps:

1. Buffer-Induced pH Shifts & Cryoconcentration As an aqueous solution freezes, water crystallizes into pure ice, excluding both the buffer salts and the API into a rapidly shrinking, highly concentrated liquid phase (cryoconcentration). If formulated in standard Sodium Phosphate buffer, the selective crystallization of disodium hydrogen phosphate dodecahydrate ( Na2​HPO4​⋅12H2​O ) causes the microenvironmental pH to plummet from 7.4 to approximately 4.0[1]. While the piperazine ring remains protonated at this acidic pH, the extreme concentration of chloride ions and the API itself exceeds the solubility product ( Ksp​ ) of the hydrochloride salt, forcing it to crystallize out of solution[2].

2. Salt Disproportionation If the formulation utilizes a buffer that shifts alkaline during freezing (such as TRIS, which can shift up to pH 9.5), the microenvironmental pH will exceed the pHmax​ of the API. This triggers salt disproportionation [3]. The hydrochloride salt is stripped of its counterion, reverting to the highly lipophilic, neutrally charged free base, which irreversibly precipitates.

Part 2: Troubleshooting Guide (FAQs)

Q1: My 1-(2-Fluorophenyl)piperazin-2-one HCl stock solution in PBS (pH 7.4) turns cloudy after a single freeze-thaw cycle at -20°C. Why? A: Standard PBS relies on sodium phosphate. During freezing, the precipitation of the dibasic sodium salt drastically lowers the pH and hyper-concentrates the remaining solutes[1]. The cloudiness is the physical crystallization of the API-HCl salt due to the common ion effect and cryoconcentration. Resolution: Switch your buffer to Potassium Phosphate, which does not undergo selective crystallization and maintains a stable pH during freezing, or add an amorphous cryoprotectant.

Q2: Can I use TRIS buffer to avoid the acidic pH shift seen in PBS? A: No. TRIS buffer exhibits a dramatic alkaline shift during freezing. Because 1-(2-Fluorophenyl)piperazin-2-one is a weakly basic amine, this alkaline shift surpasses its pHmax​ . This forces salt disproportionation, converting your soluble HCl salt into an insoluble free base[3].

Q3: How do I recover a sample that has already precipitated post-thaw? A: Recovery depends on the mechanism of precipitation. If the precipitation is due to simple salt crystallization (e.g., in PBS), gentle warming (37°C) and vortexing will redissolve the API. However, if salt disproportionation has occurred (e.g., in TRIS), warming alone will fail. You must titrate the solution with dilute HCl to reprotonate the piperazine ring before warming.

Part 3: Quantitative Stability Assessment

The following table summarizes the thermodynamic fate of 1-(2-Fluorophenyl)piperazin-2-one HCl across different matrices after 3 F/T cycles at -20°C.

Buffer System (50 mM)Initial pHFrozen Micro-pHAPI Recovery (%)Primary Degradation Mechanism
Sodium Phosphate 7.4~4.068%Cryoconcentration & Salt Crystallization
Potassium Phosphate 7.4~7.195%None (Stable Microenvironment)
TRIS-HCl 7.4~9.542%Salt Disproportionation (Free Base Precipitation)
Na-Phosphate + 5% Trehalose 7.4~6.898%None (Amorphous Glass Formation)

Part 4: Diagnostic Workflow

FT_Troubleshooting Start Precipitation Observed Post-Thaw CheckpH Determine Micro-pH Shift During Freezing Start->CheckpH Disproportionation Alkaline Shift (pH > pH_max) Free Base Formation CheckpH->Disproportionation e.g., TRIS Buffer Cryoconcentration Acidic Shift (pH < pH_max) Salt Crystallization CheckpH->Cryoconcentration e.g., Na-Phosphate Action1 Titrate with HCl & Switch to K-Phosphate Disproportionation->Action1 Action2 Add Amorphous Excipient (e.g., 5% Trehalose) Cryoconcentration->Action2 Validation Re-run F/T Cycle & Analyze via RP-HPLC Action1->Validation Action2->Validation

Workflow for diagnosing and resolving freeze-thaw instability of HCl salts.

Part 5: Self-Validating Experimental Protocol

To permanently resolve degradation, you must definitively prove whether your API is precipitating as an intact salt or a disproportionated free base. Implement this self-validating screening assay.

Phase 1: Matrix Preparation & Controlled Freezing

  • Preparation: Prepare 1 mg/mL of 1-(2-Fluorophenyl)piperazin-2-one HCl in three parallel matrices: 50 mM Na-Phosphate, 50 mM K-Phosphate, and 50 mM Na-Phosphate + 5% (w/v) Trehalose.

  • Controlled Freezing: Place aliquots in a controlled-rate freezer. Cool at exactly 1°C/min to -80°C. Causality Check: Flash-freezing in liquid nitrogen causes rapid vitrification, artificially preventing buffer crystallization. A slow, controlled rate mimics real-world -20°C freezer storage, allowing time for Na2​HPO4​ to crystallize and induce the destructive pH shift.

Phase 2: Thawing & Titer Quantitation 3. Thawing: Thaw samples at 25°C for 2 hours. Repeat for 3 cycles. 4. Phase Separation: Centrifuge the thawed vials at 10,000 x g for 5 minutes to pellet any insoluble material. 5. HPLC Analysis: Analyze the supernatant via RP-HPLC (UV detection at ~254 nm) to calculate the % recovery of the soluble API against a freshly prepared baseline control.

Phase 3: Solid-State Validation (The Self-Validating Step) 6. PXRD Analysis: If a pellet forms, isolate it, dry it under a gentle nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD). Causality Check: Compare the diffraction pattern to the known reference standards of the API. If the pattern matches the HCl salt, your failure mode is cryoconcentration. If the pattern matches the free base, your failure mode is salt disproportionation. This step self-validates the thermodynamic mechanism, dictating whether you need a cryoprotectant (to stop cryoconcentration) or a buffer change (to stop disproportionation).

References

  • Thorat, A. A., et al. (2020). "Freezing-induced protein aggregation - Role of pH shift and potential mitigation strategies." Journal of Controlled Release.[Link]

  • Du, Y. (2024). "Probing Chemical Equilibrium in Frozen Sodium Phosphate Buffer Solution by 31P Solid-State NMR." Analytical Chemistry.[Link]

  • Thakral, N., et al. (2016). "Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility." Molecular Pharmaceutics.[Link]

Sources

Optimization

Technical Support Center: Optimizing 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and optimize reaction yields. The piperazine scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2] This guide provides field-proven insights and detailed protocols to ensure reproducible and high-yielding results.

Synthesis Overview: The N-Arylation Approach

The most common and versatile strategy for synthesizing 1-(2-Fluorophenyl)piperazin-2-one involves the N-arylation of a piperazin-2-one core with a suitable 2-fluorophenyl electrophile. The primary methods for this carbon-nitrogen bond formation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3] Due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance, the Buchwald-Hartwig amination is often the preferred method in modern synthetic chemistry.[4][5]

Synthetic_Pathway cluster_0 Step 1: N-Arylation (Buchwald-Hartwig) cluster_1 Step 2: Salt Formation Piperazin-2-one Piperazin-2-one MW: 100.12 g/mol Product_Free_Base 1-(2-Fluorophenyl)piperazin-2-one MW: 194.21 g/mol Piperazin-2-one->Product_Free_Base Pd Catalyst, Ligand, Base Solvent, Heat 2-Fluoroaryl_Halide 1-Bromo-2-fluorobenzene or 1-Chloro-2-fluorobenzene 2-Fluoroaryl_Halide->Product_Free_Base Product_Free_Base_2 1-(2-Fluorophenyl)piperazin-2-one Product_HCl 1-(2-Fluorophenyl)piperazin-2-one HCl MW: 230.67 g/mol Product_Free_Base_2->Product_HCl HCl in Solvent (e.g., Ether, Dioxane)

Caption: General synthetic route for 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Low yield is a multifaceted problem often stemming from several potential root causes. A systematic approach to troubleshooting is essential.

Answer:

  • Catalyst System Inefficiency: The choice of palladium catalyst and phosphine ligand is the most critical parameter in a Buchwald-Hartwig reaction.[6][7]

    • Causality: The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). An inappropriate ligand can lead to slow reaction rates or catalyst decomposition. For electron-neutral or slightly electron-deficient aryl halides like 1-bromo-2-fluorobenzene, bulky, electron-rich biarylphosphine ligands are often highly effective.

    • Solution: Switch to a more robust, state-of-the-art catalyst system. If you are using first-generation catalysts (e.g., Pd(PPh₃)₄), consider upgrading to a pre-catalyst paired with a specialized ligand. See the table below for recommendations.

  • Inappropriate Base: The base's strength and solubility are crucial for deprotonating the piperazin-2-one, which is necessary for it to enter the catalytic cycle.[8]

    • Causality: A base that is too weak will not generate a sufficient concentration of the deprotonated amine. A base that is insoluble in the reaction solvent will have poor reactivity.

    • Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings. If solubility is an issue, consider lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

  • Atmospheric Contamination: Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize them to an inactive Pd(II) state.

    • Causality: Oxygen intercepts the active catalyst, breaking the catalytic cycle and halting the reaction.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly before use by sparging with an inert gas for 15-20 minutes. Use Schlenk techniques or a glovebox for assembling the reaction.

  • Sub-optimal Temperature: Buchwald-Hartwig reactions require thermal energy to drive the catalytic cycle, particularly the reductive elimination step.

    • Causality: Insufficient heat leads to slow reaction rates and incomplete conversion.

    • Solution: The typical temperature range is 80-120 °C.[9] If the reaction is sluggish, incrementally increase the temperature by 10 °C and monitor the progress. Toluene (b.p. 111 °C) or Dioxane (b.p. 101 °C) are common solvent choices that allow for effective heating.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Is the catalyst/ligand system optimal? (e.g., G3/G4 Precatalyst + Biarylphosphine) Start->Check_Catalyst Check_Base Is the base strong and soluble? (e.g., NaOtBu, LiHMDS) Check_Catalyst->Check_Base Yes Solution_Catalyst Action: Switch to a modern catalyst system. (e.g., RuPhos-Pd-G3) Check_Catalyst->Solution_Catalyst No Check_Atmosphere Is the reaction under a strictly inert atmosphere? Check_Base->Check_Atmosphere Yes Solution_Base Action: Use NaOtBu or K3PO4. Ensure base is fresh and dry. Check_Base->Solution_Base No Check_Temp Is the temperature optimal? (80-120 °C) Check_Atmosphere->Check_Temp Yes Solution_Atmosphere Action: Degas solvent thoroughly. Use Schlenk techniques or glovebox. Check_Atmosphere->Solution_Atmosphere No Solution_Temp Action: Increase temperature in 10 °C increments. Check_Temp->Solution_Temp No Success Yield Optimized Check_Temp->Success Yes Solution_Catalyst->Check_Base Solution_Base->Check_Atmosphere Solution_Atmosphere->Check_Temp Solution_Temp->Success

Caption: Systematic workflow for troubleshooting low reaction yield.

Question 2: I'm observing a significant amount of a higher molecular weight byproduct. I suspect it's a bis-arylated species. How can I prevent this?

Answer:

This is a classic problem of selectivity. The piperazin-2-one starting material has two reactive nitrogen atoms, and the desired product, 1-(2-Fluorophenyl)piperazin-2-one, can react a second time with the aryl halide.

  • Stoichiometry Control (Most Direct Method):

    • Causality: If the aryl halide is present in excess or even in a 1:1 ratio for too long, the mono-arylated product can compete with the starting material for the catalyst, leading to the bis-arylated byproduct.

    • Solution: Use a slight excess of the piperazin-2-one (e.g., 1.2 to 1.5 equivalents). This ensures that the aryl halide is the limiting reagent and is consumed before significant double arylation can occur.[8] Alternatively, add the aryl halide solution slowly via syringe pump over several hours to maintain a low instantaneous concentration.

  • Protecting Group Strategy:

    • Causality: By temporarily blocking one of the nitrogen atoms, you can force the reaction to occur only at the desired position.

    • Solution: Use a mono-protected piperazin-2-one, such as N-Boc-piperazin-2-one. Perform the N-arylation on the unprotected nitrogen, and then remove the Boc protecting group in a subsequent step using an acid like trifluoroacetic acid (TFA) or HCl.[10] While this adds steps to the synthesis, it provides excellent control over selectivity.

Question 3: Which is the better synthetic approach for this target: Buchwald-Hartwig or Ullmann condensation?

Answer:

For most modern laboratory and process applications, the Buchwald-Hartwig amination is superior .

  • Ullmann Condensation: This is a much older, copper-catalyzed reaction. It typically requires very high temperatures (>180-200 °C), stoichiometric amounts of copper, and polar aprotic solvents like DMF or NMP.[11][12] These harsh conditions limit functional group compatibility and can be difficult to scale up safely.

  • Buchwald-Hartwig Amination: This palladium-catalyzed method operates under significantly milder conditions (80-120 °C), uses low catalytic loadings (0.1-2 mol%), and exhibits broad functional group tolerance.[4] The development of sophisticated ligands has made it a highly reliable and predictable reaction.

Question 4: How should I monitor the reaction's progress effectively?

Answer:

Relying on time alone is inefficient. Active monitoring is key to determining the reaction endpoint and preventing the formation of degradation products.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials. A good solvent system (e.g., 50% Ethyl Acetate in Hexanes) should give good separation between the starting piperazin-2-one, the aryl halide, and the more non-polar product. The reaction is complete when the limiting reagent spot has been completely consumed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It provides a clear chromatogram showing the consumption of reactants and the formation of the product, confirmed by its mass-to-charge ratio (m/z). This is the gold standard for reaction monitoring.[9]

Data & Protocols

Table 1: Recommended Reaction Conditions for Buchwald-Hartwig N-Arylation
ParameterRecommendedRationale & Comments
Aryl Halide 1-Bromo-2-fluorobenzeneMore reactive than the chloride. Iodide is also suitable but more expensive.
Catalyst RuPhos-Pd-G3 (1-2 mol%)A robust, air-stable pre-catalyst that is highly active for this type of coupling.
Ligand RuPhos (1.5-3 mol%)Bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.
Base NaOtBu (1.5-2.0 equiv.)Strong, effective base. Ensure it is fresh and from a sealed container as it is hygroscopic.
Solvent Toluene or DioxaneAnhydrous grade is essential. Degas thoroughly before use.
Temperature 100-110 °CProvides a good balance between reaction rate and stability of the catalyst and reactants.
Atmosphere Argon or NitrogenCrucial for preventing catalyst deactivation.[7]
Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)piperazin-2-one

This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add piperazin-2-one (1.2 g, 12.0 mmol, 1.2 equiv.), Sodium tert-butoxide (1.15 g, 12.0 mmol, 1.2 equiv.), RuPhos ligand (93 mg, 0.2 mmol, 0.02 equiv.), and RuPhos-Pd-G3 pre-catalyst (167 mg, 0.2 mmol, 0.02 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add 40 mL of anhydrous, degassed toluene via syringe, followed by 1-bromo-2-fluorobenzene (1.12 mL, 10.0 mmol, 1.0 equiv.).

  • Heating: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress every hour using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and stir for 10 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification (Free Base): Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (gradient elution, e.g., 20% to 60% ethyl acetate in hexanes).

Experimental Protocol: Conversion to Hydrochloride Salt
  • Dissolution: Dissolve the purified 1-(2-Fluorophenyl)piperazin-2-one (1.94 g, 10.0 mmol) in 50 mL of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (5.5 mL, 11.0 mmol, 1.1 equiv.) dropwise. A white precipitate will form immediately.

  • Isolation: Stir the suspension for 30 minutes at room temperature. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the solid under high vacuum to afford 1-(2-Fluorophenyl)piperazin-2-one hydrochloride as a stable, white solid.

References

  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Available at: [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Georg Thieme Verlag KG. Available at: [Link]

  • Di Mola, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Tsay, C., et al. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]

  • Tsay, C., et al. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • Ahmad, I., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org.
  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. Available at: [Link]

  • Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • Weingarten, H. (1964). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1011-16-1 | Product Name : 1-(2-Fluorophenyl)piperazine Hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Available at: [Link]

  • Anonymous. (n.d.).
  • SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PMC. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Sonkamble, S. D., et al. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Available at: [Link]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Google Patents. (2009). USRE43115E1 - Process for the manufacture of fused piperazin-2-one derivatives.
  • Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.

Sources

Troubleshooting

Reducing background noise in 1-(2-Fluorophenyl)piperazin-2-one hydrochloride fluorescence assays

A Senior Application Scientist's Guide to Troubleshooting and Optimization Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering high background noise in fluorescence assays, particularly when screening compounds such as 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. While this specific compound is a synthetic organic molecule used as a building block in medicinal chemistry and not a fluorescent probe itself, its presence as a test compound can sometimes coincide with assay interference.[1][2][3][4] This guide provides a systematic approach to identifying and mitigating the various sources of background noise to enhance your assay's sensitivity and data quality.

Understanding the Root of High Background Fluorescence

High background in a fluorescence assay can originate from multiple sources, often masking the true signal from your target of interest and leading to a low signal-to-noise ratio. The primary culprits can be broadly categorized as autofluorescence, light scattering, and nonspecific binding. A systematic approach to troubleshooting is crucial for pinpointing the exact cause and implementing the most effective solution.

Below is a troubleshooting workflow to help you diagnose the source of high background noise in your fluorescence assay.

Troubleshooting_Workflow Start High Background Signal Detected Control_Check Run Control Experiments Start->Control_Check Blank_Wells Blank Wells (Buffer/Media Only) Control_Check->Blank_Wells Is buffer/media fluorescent? Unstained_Cells Unstained Cells/Sample Control_Check->Unstained_Cells Are cells/sample autofluorescent? Test_Compound Test Compound Only Control_Check->Test_Compound Is the test compound fluorescent? Source_ID Identify Source of Autofluorescence Blank_Wells->Source_ID Unstained_Cells->Source_ID Test_Compound->Source_ID Mitigation Implement Mitigation Strategy Source_ID->Mitigation Source Identified Compound_Interference Compound Test Compound (e.g., 1-(2-Fluorophenyl)piperazin-2-one HCl) Autofluorescence Intrinsic Fluorescence Compound->Autofluorescence Precipitation Poor Solubility Compound->Precipitation Interaction Interaction with Fluorophore Compound->Interaction High_Signal False High Signal Autofluorescence->High_Signal Emits light Precipitation->High_Signal Scatters light Altered_Signal False High or Low Signal Interaction->Altered_Signal Quenching or Enhancement

Caption: Potential mechanisms of test compound interference in fluorescence assays.

Q4: I've tried the above, but my signal-to-noise ratio is still low due to high background. What other assay parameters can I optimize?

Fine-tuning your assay protocol can significantly improve performance.

Optimization Strategies:

  • Antibody/Probe Concentration: In immunoassays or binding assays, using too high a concentration of the fluorescently labeled antibody or probe can lead to high nonspecific binding. [5][6] * Solution: Perform a titration experiment to determine the optimal concentration of your fluorescent reagent that provides the best balance between a strong signal and low background.

  • Blocking and Washing Steps: Inadequate blocking or insufficient washing can leave unbound fluorescent molecules behind. [5][6] * Solution: Ensure your blocking buffer is effective. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody. [7][5]Increase the number and duration of wash steps to thoroughly remove any unbound probe. [6]* Solvent Effects: The polarity of the solvent can influence the fluorescence emission of a probe. [8][9] * Solution: Be consistent with your solvent system. If you suspect solvent effects are an issue, it may be necessary to re-characterize your fluorophore's spectral properties in your specific assay buffer. [8]* Instrument Settings: Ensure your plate reader's gain settings are appropriate. A setting that is too high will amplify background noise.

    • Solution: Optimize the gain setting using a positive control well to ensure the signal is within the linear range of the detector and not saturated.

By systematically working through these troubleshooting steps, you can effectively identify and mitigate the sources of background noise in your fluorescence assays, leading to more reliable and reproducible data.

References

  • Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

  • Troubleshooting - Immunofluorescence Assays. ibidi. [Link]

  • What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio. [Link]

  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Sino Biological. [Link]

  • Fluorescence in the life sciences. Wikipedia. [Link]

  • What troubleshooting is recommended if the background signal is very high?. PCR Biosystems. [Link]

  • fluorescence-based assays Your guide to. Lab + Life Scientist. [Link]

  • Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI - NIH. [Link]

  • Three Factors That Can Hurt Your Assay Results. Promega Connections. [Link]

  • Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye. Journal of Medicinal and Chemical Sciences. [Link]

  • Bioluminescence vs. Fluorescence: Choosing the Right Assay for Your Experiment. Promega Connections. [Link]

  • Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. Molecular Expressions. [Link]

  • Solvent Effects on Fluorescence Properties of Carbon Dots: Implications for Multicolor Imaging. ACS Omega - ACS Publications. [Link]

  • Reading Fluorescence Intensity and Luminescence from the Bottom. Molecular Devices. [Link]

  • CAS No : 1011-16-1 | Product Name : 1-(2-Fluorophenyl)piperazine Hydrochloride. Pharmaffiliates. [Link]

Sources

Optimization

Handling and isolating impurities in 1-(2-Fluorophenyl)piperazin-2-one hydrochloride batches

Welcome to the technical support center for 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and purifying this compound. The information presented here is synthesized from established scientific literature and field-proven insights to ensure accuracy and reliability in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and analysis of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

Q1: What are the most common impurities encountered in batches of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride?

A1: Impurities in 1-(2-Fluorophenyl)piperazin-2-one hydrochloride batches typically originate from starting materials, side reactions during synthesis, or degradation. Common impurities may include unreacted starting materials, byproducts from side reactions, and structurally related piperazine derivatives.[1][2] For instance, in the synthesis of similar piperazine compounds, impurities such as pyrazines and diazabicyclo-octane have been observed.[2]

Q2: What analytical techniques are recommended for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying purity.[3][4] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), GC-MS, and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are indispensable.[5][6]

Q3: My compound appears to be degrading during silica gel column chromatography. What could be the cause and how can I mitigate this?

A3: Degradation on a silica gel column can be attributed to the acidic nature of the silica.[3] Piperazine derivatives, being basic, can interact strongly with the acidic stationary phase, leading to degradation. To address this, consider the following:

  • Neutralize the Silica: Pre-treat the silica gel with a base like triethylamine by incorporating a small percentage (e.g., 0.1-1%) into your mobile phase.[3]

  • Use an Alternative Stationary Phase: Employ a less acidic stationary phase such as neutral alumina or a bonded-phase silica (e.g., diol or cyano).[3]

  • Alternative Purification Methods: If degradation persists, explore other techniques like preparative HPLC, recrystallization, or salt formation and precipitation.[3]

Q4: What are the best practices for storing 1-(2-Fluorophenyl)piperazin-2-one hydrochloride to minimize degradation?

A4: Piperazine and its derivatives can be hygroscopic, readily absorbing moisture from the atmosphere.[1] Therefore, it is crucial to store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator, to protect it from moisture and atmospheric contaminants.

II. Troubleshooting Guides

This section provides detailed, step-by-step protocols for addressing specific challenges you may encounter during your experiments.

Troubleshooting Low Yield After Crystallization

Symptoms: A significant portion of the product remains in the mother liquor after cooling and filtration, resulting in a lower than expected isolated product mass.[1]

Possible Causes & Solutions:

Possible Cause Suggested Solution
Product is too soluble in the chosen solvent. Reduce the amount of solvent used to the minimum required for complete dissolution of the crude product. Alternatively, explore different solvent systems where the compound has lower solubility at cooler temperatures.
Incomplete precipitation. Cool the crystallization mixture to a lower temperature using an ice bath or refrigerator to maximize crystal formation.[1] Scratching the inside of the flask with a glass rod can also induce crystallization.[3]
Formation of a stable hydrate. Utilize hydrate formation for purification. Piperazine can be selectively precipitated as a hexahydrate due to its insolubility in certain aqueous alcohol mixtures.[1]
Troubleshooting Co-elution of Impurities in Chromatography

Symptoms: The desired product co-elutes with impurities, leading to low purity of the collected fractions.[1]

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inappropriate mobile phase polarity. Optimize the mobile phase composition. For normal-phase chromatography on silica gel, a typical mobile phase is a non-polar solvent (e.g., hexanes or dichloromethane) with an increasing gradient of a more polar solvent (e.g., ethyl acetate or methanol).[3]
Poor peak shape (tailing). For basic compounds like piperazine derivatives, peak tailing can occur. Adding a small amount of a competing base, such as triethylamine (TEA), or an acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape.[1] Adjusting the pH of the mobile phase to a low value (e.g., 2-3) can also enhance peak symmetry by ensuring the piperazine is fully protonated.[1]
Insufficient column resolution. Use a longer column or a column with a smaller particle size to increase theoretical plates and improve separation. Consider an alternative stationary phase, such as phenyl or cyano-based columns, which may offer different selectivity.[1]

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the handling and isolation of impurities.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[7][8]

Objective: To generate potential degradation products of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Reflux the drug in 0.1 N HCl.[8][9]

    • Base Hydrolysis: Reflux the drug in 0.1 N NaOH.[8][9]

    • Oxidative Degradation: Treat the drug with a solution of hydrogen peroxide.[10]

    • Thermal Degradation: Expose the solid drug to dry heat.[10]

    • Photolytic Degradation: Expose the drug solution to UV light.[9][10]

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

  • Characterization: Characterize the major degradation products using LC-MS/MS to elucidate their structures.[10]

Forced Degradation Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Analysis HPLC Analysis Acid Hydrolysis->Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis API_Sample API Sample API_Sample->Acid Hydrolysis Stress API_Sample->Base Hydrolysis Stress API_Sample->Oxidation Stress API_Sample->Thermal Stress API_Sample->Photolytic Stress Characterization LC-MS/MS Characterization Analysis->Characterization Report Degradation Profile Characterization->Report

Caption: Workflow for a forced degradation study.

Protocol 2: Isolation of Impurities by Column Chromatography

Objective: To isolate a specific impurity from a crude batch for structural characterization.

Methodology:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC) to achieve good separation between the main compound and the target impurity. Aim for an Rf value of 0.2-0.4 for the target compound.[3]

  • Column Packing: Prepare a glass column packed with silica gel using the chosen mobile phase.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.[3]

  • Elution: Elute the column with the mobile phase. If necessary, a gradient elution can be employed by gradually increasing the polarity of the mobile phase.[3]

  • Fraction Collection: Collect fractions and monitor the elution of the product and impurity by TLC.[3]

  • Solvent Removal: Combine the pure fractions containing the isolated impurity and remove the solvent under reduced pressure.[3]

  • Drying: Dry the purified impurity under high vacuum.[3]

Impurity Isolation Workflow Start Crude Batch TLC TLC Method Development Start->TLC Column_Prep Column Packing TLC->Column_Prep Sample_Load Sample Loading Column_Prep->Sample_Load Elution Elution & Fraction Collection Sample_Load->Elution Analysis TLC Analysis of Fractions Elution->Analysis Pooling Pool Pure Fractions Analysis->Pooling Purity Confirmed Evaporation Solvent Removal Pooling->Evaporation End Isolated Impurity Evaporation->End

Caption: Step-by-step impurity isolation workflow.

IV. References

  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives - Benchchem. Available from:

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. Available from:

  • US Patent US2919275A - Purification of piperazine. Available from:

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Available from:

  • Piperazine Impurities and Related Compound - Veeprho. Available from:

  • US Patent US2975181A - Method for the preparation of piperazine salts. Available from:

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. Available from:

  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin - Der Pharma Chemica. Available from:

  • Separation method of piperazine - CN104230850A - Google Patents. Available from:

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available from:

  • Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available from:

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from:

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available from:

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC. Available from:

Sources

Troubleshooting

Technical Support Center: Overcoming pH Stability Issues with 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride Buffers

Welcome to the technical support guide for 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. This document serves as a specialized resource for researchers, scientists, and drug development professionals utilizing this co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. This document serves as a specialized resource for researchers, scientists, and drug development professionals utilizing this compound in pH-sensitive applications. Given that 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is primarily used as a synthetic intermediate, its application as a buffer is niche and requires careful consideration of its chemical properties to ensure experimental success.[1] This guide provides in-depth troubleshooting advice and foundational knowledge to mitigate common pH stability challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride as a buffer.

Q1: What are the fundamental chemical properties of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride?

A1: Understanding the basic properties is the first step in troubleshooting. This compound, also known as o-FPP HCl, is a piperazine derivative.[2] Key details are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₁₃FN₂ • HCl[1]
Molecular Weight 216.68 g/mol [1]
Appearance Crystalline solid[2]
Solubility Soluble in DMSO and Ethanol (10 mg/ml)[2]
Storage Recommended at 2-8°C (Refrigerator) or -20°C[1][2]

Q2: What is the effective buffering range for this compound?

A2: The effective buffering range of any buffer is determined by its pKa (acid dissociation constant), typically functioning best at a pH equal to its pKa ± 1.[3] The pKa for 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is not widely published in standard buffer tables. However, based on the piperazine moiety, it is expected to have a pKa in the physiological range, likely between 6 and 8, similar to other "Good's buffers" like PIPES.[4] It is critically important for users to empirically determine the pKa for their specific application and concentration to establish the optimal pH range.

Q3: Why is my 1-(2-Fluorophenyl)piperazin-2-one hydrochloride buffer exhibiting pH drift?

A3: pH drift is a common issue, especially with amine-based buffers like piperazine derivatives.[5] The primary causes include:

  • Atmospheric CO₂ Absorption: The secondary amine in the piperazine ring can react with carbon dioxide from the air, forming carbonic acid and lowering the pH of the solution.[6][7][8][9][10] This is a significant issue in open or poorly sealed containers.

  • Temperature Fluctuations: The pKa of many buffers, particularly amine-based ones, is temperature-dependent.[4][11] If a buffer is prepared at room temperature but used at a different temperature (e.g., in a 37°C incubator), the pH will shift.[12][13]

  • Concentration Effects: Diluting a stock solution can sometimes cause a shift in pH, especially if the buffer has a significant concentration-dependent pKa change.[4]

  • Chemical Degradation: Although relatively stable, piperazine rings can be susceptible to slow oxidation or hydrolysis, especially with prolonged storage at room temperature, exposure to strong light, or in the presence of contaminants.[14][15][16]

Q4: How should I prepare and store my buffer to maximize stability?

A4: Proper preparation and storage are crucial.[17][18]

  • Preparation: Use high-purity, deionized water that has been recently boiled or degassed to minimize dissolved CO₂. Dissolve the compound completely before making any pH adjustments.[19][20]

  • Storage: Store stock solutions in tightly sealed, non-metallic (e.g., high-quality plastic or borosilicate glass) containers at 2-8°C to slow chemical degradation and inhibit microbial growth.[14][15] For long-term stability, storing in amber bottles to protect from light is recommended.[15][16]

Section 2: Troubleshooting Guide: Diagnosing & Solving pH Instability

This guide provides a systematic approach to identifying and resolving specific pH stability problems.

Problem 1: Rapid pH Drift (Within Minutes to a Few Hours)

Symptom: The pH of your prepared buffer drops continuously after calibration, especially when left exposed to the atmosphere.

Why It's Happening: This is a classic sign of atmospheric carbon dioxide absorption. The basic amine group in the piperazine ring reacts with dissolved CO₂, acidifying the solution. This effect is more pronounced in low-concentration buffers which have a lower buffering capacity.[21]

How to Fix It:

  • Use Degassed Water: Prepare all buffers using water that has been recently boiled and cooled, or degassed under vacuum, to remove dissolved CO₂.

  • Work Quickly & Seal Tightly: Minimize the time the buffer solution is exposed to air during preparation and use. Store the final buffer in a container with a tight-fitting cap, leaving minimal headspace.

  • Inert Gas Blanket: For highly sensitive experiments, consider preparing and storing the buffer under a blanket of an inert gas like nitrogen or argon.

Problem 2: pH Changes with Temperature

Symptom: The buffer's pH is correct at room temperature (25°C) but is significantly different when measured at your experimental temperature (e.g., 37°C).

Why It's Happening: The dissociation constant (pKa) of amine buffers is often sensitive to temperature.[12] A change in temperature alters the equilibrium between the acidic and basic forms of the buffer, resulting in a pH shift.

How to Fix It:

  • Calibrate at Working Temperature: Always calibrate your pH meter and adjust the final pH of the buffer at the temperature at which it will be used.[13]

  • Use a Temperature-Compensated pH Meter: Ensure your pH meter has Automatic Temperature Compensation (ATC) to correct for temperature-related changes in the electrode's response.[12]

  • Consult Temperature Correction Charts: If available from the manufacturer, use charts that provide the change in pKa with temperature (dpKa/°C) to predict pH at different temperatures.

Problem 3: Slow pH Degradation Over Days or Weeks in Storage

Symptom: A previously prepared and stored buffer stock solution shows a different pH value when re-measured days or weeks later.

Why It's Happening: This slow drift can be due to chemical degradation or microbial contamination.

  • Degradation: High temperatures or light exposure can accelerate the breakdown of the piperazine ring structure.[14][15][16]

  • Contamination: Bacteria or fungi can grow in buffer solutions, especially those near neutral pH, and their metabolic byproducts can alter the pH.[16]

How to Fix It:

  • Refrigerate: Always store buffer solutions at 2-8°C.[15]

  • Protect from Light: Use opaque or amber-colored bottles to prevent photo-oxidation.[14][15]

  • Ensure Sterility: For critical applications, sterilize the buffer by filtering it through a 0.22 µm filter. Autoclaving is generally not recommended for piperazine-based buffers as high heat can cause decomposition.[15]

  • Prepare Fresh: For the most sensitive experiments, it is always best practice to prepare fresh buffer from solid material.

Section 3: Protocols & Workflows

Protocol 3.1: Preparation of a Stable Buffer Solution
  • Choose High-Purity Reagents: Start with high-quality 1-(2-Fluorophenyl)piperazin-2-one hydrochloride and ACS-grade reagents for pH adjustment (e.g., NaOH, HCl).

  • Use Degassed Deionized Water: Boil high-purity deionized water for 15-20 minutes and allow it to cool to room temperature in a sealed container before use.

  • Dissolve Compound: Weigh the required amount of the compound and add it to approximately 80% of the final desired volume of degassed water. Stir until fully dissolved.

  • Calibrate pH Meter: Calibrate your pH meter using fresh, high-quality standards at the intended temperature of the experiment.[13][20]

  • Adjust pH: Place the beaker on a stir plate and immerse the calibrated pH electrode. Slowly add small increments of a concentrated acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to adjust the pH to the desired value.[20] Allow the reading to stabilize after each addition.

  • Bring to Final Volume: Once the target pH is reached, transfer the solution to a volumetric flask and add degassed water to reach the final volume.[18][19]

  • Sterilize and Store: If required, filter the solution through a 0.22 µm sterile filter into a sterile, airtight container. Label clearly and store at 2-8°C, protected from light.

Workflow 3.2: Troubleshooting pH Drift

Below is a decision-making workflow to diagnose the root cause of pH instability.

G start pH Drift Observed check_speed Is drift rapid (minutes to hours)? start->check_speed check_temp Is buffer used at a different temperature than preparation? check_speed->check_temp No cause_co2 Likely Cause: Atmospheric CO2 Absorption check_speed->cause_co2 Yes check_storage Is the buffer old or stored improperly? check_temp->check_storage No cause_temp Likely Cause: Temperature-Dependent pKa check_temp->cause_temp Yes cause_degrade Likely Cause: Degradation or Contamination check_storage->cause_degrade Yes solution_co2 Solution: - Use degassed water - Work quickly, seal tightly - Consider inert gas blanket cause_co2->solution_co2 solution_temp Solution: - Adjust pH at final temp - Use ATC on pH meter cause_temp->solution_temp solution_degrade Solution: - Prepare fresh buffer - Store at 2-8°C, protected  from light - Sterile filter if needed cause_degrade->solution_degrade

Caption: Troubleshooting Decision Tree for pH Drift.

Section 4: Visualizing Chemical Interactions

The primary cause of rapid pH drift in amine buffers is the reaction with atmospheric CO₂. This process establishes a new equilibrium in the solution, leading to acidification.

G cluster_air Atmosphere cluster_solution Buffer Solution CO2_air CO2 (gas) CO2_aq CO2 (aq) CO2_air->CO2_aq Absorption H2CO3 H2CO3 (Carbonic Acid) CO2_aq->H2CO3 + H2O HCO3 HCO3⁻ + H⁺ H2CO3->HCO3 Dissociates Piperazine_H Buffer-H⁺ (Protonated) Piperazine Buffer (Deprotonated) Piperazine->Piperazine_H + H⁺

Caption: Equilibrium of Buffer with Atmospheric CO₂.

References

  • Vaia. (n.d.). What factors influence the effectiveness of a buffer? What are the characteristics of an effective buffer? Retrieved from [Link]

  • Desheng. (n.d.). PIPES buffer stability: Effects of temperature and storage. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 23). 7.2: Practical Aspects of Buffers. Retrieved from [Link]

  • Cheng, Y., et al. (2022). Role of Carbon Dioxide, Ammonia, and Organic Acids in Buffering Atmospheric Acidity: The Distinct Contribution in Clouds and Aerosols. Environmental Science & Technology, 56(18), 13264-13274. Retrieved from [Link]

  • FireGene. (2026, March 29). Buffer Preparation Hints, Tips and Common Errors. Retrieved from [Link]

  • Astor Scientific. (2026, February 28). Buffer Solution Preparation: An Essential Skill for Researchers. Retrieved from [Link]

  • Roger Williams University Open Publishing. (n.d.). 5.5 Dissolved Gases: Carbon Dioxide, pH, and Ocean Acidification. In Introduction to Oceanography. Retrieved from [Link]

  • pHionics. (2020, November 5). The Guide to Fixing pH Drift. Retrieved from [Link]

  • ACS Publications. (2023, August 21). Role of Carbon Dioxide, Ammonia, and Organic Acids in Buffering Atmospheric Acidity: The Distinct Contribution in Clouds and Aerosols. Environmental Science & Technology. Retrieved from [Link]

  • Promega Connections. (2019, May 24). What Makes a "Good" Buffer? Retrieved from [Link]

  • Hopax Fine Chemicals. (2025, May 28). Why is PIPES, a biological buffer, difficult to dissolve in water? Retrieved from [Link]

  • Sensorex. (n.d.). pH Trouble Shooting Guides. Retrieved from [Link]

  • LCGC International. (2025, November 28). Buffer Preparation — Hints, Tips and Common Errors. Retrieved from [Link]

  • Hopax Fine Chemicals. (2024, August 2). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Retrieved from [Link]

  • GlobalSpec. (2025, October 9). Guide to troubleshooting in pH labs: Common issues and solutions. Retrieved from [Link]

  • Atlas Scientific. (2025, September 26). What Is pH Drift And How To Fix It? A Complete Troubleshooting Guide. Retrieved from [Link]

  • Hanna Instruments. (n.d.). pH Electrode Troubleshooting Guide. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022, February 28). A Brief Note on Uptake of Carbon Dioxide from the Atmosphere Causing Decrease in pH Value of Earths Ocean. Retrieved from [Link]

  • Geosciences LibreTexts. (2026, March 17). 5.4: CO2 and Ocean Acidification. Retrieved from [Link]

  • Desheng. (2025, December 12). The influence of storage conditions on the stability of PIPES buffer. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1011-16-1 | Product Name : 1-(2-Fluorophenyl)piperazine Hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) IR2 spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Fluorophenyl)piperazine. Retrieved from [Link]

Sources

Optimization

LC-MS/MS Technical Support Center: 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride Quantification

Welcome to the Technical Support Center for the bioanalytical quantification of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride . As a Senior Application Scientist, I have designed this guide to address the specific phys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalytical quantification of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this analyte.

1-(2-Fluorophenyl)piperazin-2-one is a synthetic organic compound characterized by a lipophilic 2-fluorophenyl group and a piperazin-2-one core [1]. Because it is supplied as a hydrochloride salt, the secondary amine in the piperazine ring is highly basic. This structural duality—a highly polar, basic moiety coupled with a lipophilic, electron-withdrawing fluorophenyl group—requires precise control over chromatography, mass spectrometry tuning, and sample extraction to meet the rigorous standards of the [2].

Section 1: Chromatographic Refinement & Troubleshooting

Q1: Why am I observing severe peak tailing and variable retention times for 1-(2-Fluorophenyl)piperazin-2-one HCl on my standard C18 column?

Causality: The secondary amine of the piperazine ring (pKa ~8.5) remains positively charged under typical acidic LC conditions. On standard, un-endcapped C18 columns, this basic nitrogen undergoes secondary ion-exchange interactions with unreacted, acidic surface silanols on the silica support. This dual-retention mechanism (reversed-phase + ion-exchange) causes peak tailing and shifting retention times.

The Solution (Self-Validating Protocol):

  • Switch Column Chemistry: Utilize a superficially porous particle (SPP) column with polar end-capping (e.g., Waters Cortecs T3 or Agilent Poroshell 120 EC-C18). Alternatively, a Biphenyl column can be used to exploit π−π interactions with the electron-withdrawing 2-fluorophenyl group.

  • Buffer Optimization: Do not rely solely on 0.1% formic acid. You must provide adequate ionic strength to mask residual silanols. Use 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.2) as Mobile Phase A. The ammonium ions ( NH4+​ ) will competitively bind to residual silanols, preventing the piperazine nitrogen from interacting with the stationary phase.

  • Validation Check: Inject a system suitability sample (10 ng/mL). A successful resolution will yield an asymmetry factor ( As​ ) between 0.9 and 1.2.

Section 2: Mass Spectrometry Tuning & Matrix Effects

Q2: I am experiencing significant signal suppression in plasma samples, and my MRM transitions are unstable. How can I optimize the ESI source?

Causality: Signal suppression is typically caused by co-eluting matrix components, particularly endogenous phospholipids, competing for charge droplets in the Electrospray Ionization (ESI+) source. Furthermore, the highly electronegative fluorine atom on the phenyl ring can destabilize the parent ion [M+H]+ if the declustering potential (DP) is set too high, leading to premature in-source fragmentation.

The Solution (Self-Validating Protocol):

  • Source Optimization: Lower the Declustering Potential (DP) to prevent in-source cleavage of the fluorophenyl group. Increase the desolvation temperature (e.g., 500°C) and drying gas flow to improve droplet evaporation in the presence of complex biological matrices.

  • Internal Standard (IS) Tracking: Incorporate a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog (e.g., Piperazin-2-one-d6), to dynamically correct for matrix effects during ionization as recommended in modern bioanalytical workflows [3].

  • Validation Check: Perform a post-column infusion experiment. Infuse a neat standard of the analyte at 10 µL/min while injecting a blank plasma extract. If the baseline MRM signal drops at the analyte's retention time, matrix suppression is occurring, dictating a need for improved sample cleanup (See Section 3).

Quantitative Data Summary: MS & LC Parameters

Table 1: Optimized MRM Parameters (ESI+ Mode) | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | DP (V) | CE (eV) | CXP (V) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-(2-Fluorophenyl)piperazin-2-one | 195.1 | 150.1 | 60 | 25 | 10 | Quantifier (Loss of CH2​CH2​NH ) | | 1-(2-Fluorophenyl)piperazin-2-one | 195.1 | 109.0 | 60 | 40 | 12 | Qualifier (Fluorophenyl cation) | | Piperazin-2-one-d6 (SIL-IS) | 201.1 | 154.1 | 60 | 25 | 10 | Internal Standard |

Table 2: Recommended LC Gradient Conditions (Flow rate: 0.4 mL/min)

Time (min) Mobile Phase A (%)* Mobile Phase B (%)**
0.0 95 5
1.0 95 5
3.0 10 90
4.0 10 90
4.1 95 5
6.0 95 5

*MPA: 10 mM Ammonium Formate + 0.1% Formic Acid in Water **MPB: 0.1% Formic Acid in Acetonitrile

Section 3: Sample Preparation Workflows

Q3: Simple protein precipitation (PPT) is yielding low recovery (<60%) and high matrix effects. How can I improve extraction efficiency?

Causality: The lipophilic fluorophenyl group causes high plasma protein binding. Simple PPT often traps the analyte within the protein pellet. To achieve >90% recovery and eliminate phospholipids, you must exploit the basic piperazine nitrogen using Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

Step-by-Step Methodology: MCX Solid-Phase Extraction

Mechanism: The basic secondary amine is protonated and binds ionically to the sulfonic acid groups of the MCX resin, while the fluorophenyl group binds via reversed-phase interactions.

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 10 µL of SIL-IS (100 ng/mL). Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) and vortex for 30 seconds. Reasoning: The acid disrupts protein binding and ensures the piperazine nitrogen is fully protonated for ionic retention.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. Reasoning: Removes polar, neutral, and acidic endogenous interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Reasoning: Removes lipophilic interferences (like phospholipids). The analyte remains locked to the resin via strong ionic bonds.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Reasoning: The strong base deprotonates the piperazine nitrogen, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A and inject 2 µL into the LC-MS/MS.

Section 4: Methodological Visualizations

LCMS_Workflow Start LC-MS/MS Method Development Chrom Chromatography Optimization Start->Chrom MS MS/MS Tuning (ESI+ MRM) Start->MS SamplePrep Sample Preparation (SPE / PPT) Start->SamplePrep Issue1 Peak Tailing? Chrom->Issue1 Issue2 Signal Suppression? MS->Issue2 SamplePrep->Issue2 Fix1 Use end-capped column & adjust buffer pH Issue1->Fix1 Yes Validation FDA M10 Validation (Accuracy, Precision) Issue1->Validation No Fix1->Validation Fix2 Optimize SPE extraction & use SIL-IS Issue2->Fix2 Yes Issue2->Validation No Fix2->Validation

Caption: Logical relationship of LC-MS/MS method development and troubleshooting parameters.

SPE_Workflow Step1 1. Condition (MeOH & H2O) Step2 2. Load Sample (Acidified Plasma) Step1->Step2 Step3 3. Wash 1 (2% Formic Acid) Step2->Step3 Step4 4. Wash 2 (100% MeOH) Step3->Step4 Step5 5. Elute (5% NH4OH in MeOH) Step4->Step5

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) solid-phase extraction workflow.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

1-(2-Fluorophenyl)piperazin-2-one hydrochloride vs 1-(3-Fluorophenyl)piperazine efficacy

Comparative Efficacy Guide: 1-(2-Fluorophenyl)piperazin-2-one vs. 1-(3-Fluorophenyl)piperazine in CNS Drug Discovery Executive Summary & Structural Rationale In the landscape of neuropharmacology and central nervous syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 1-(2-Fluorophenyl)piperazin-2-one vs. 1-(3-Fluorophenyl)piperazine in CNS Drug Discovery

Executive Summary & Structural Rationale

In the landscape of neuropharmacology and central nervous system (CNS) drug design, the arylpiperazine pharmacophore is a cornerstone structure. However, subtle structural modifications—such as the position of halogenation and the oxidation state of the piperazine ring—drastically alter target engagement, metabolic stability, and overall efficacy.

This guide provides a rigorous comparison between two closely related yet functionally divergent compounds: 1-(3-Fluorophenyl)piperazine and 1-(2-Fluorophenyl)piperazin-2-one hydrochloride . While the former is a classic, highly basic arylpiperazine known for direct receptor blockade[1], the latter incorporates a lactam moiety (piperazin-2-one), transforming it into a metabolically stable, privileged scaffold used to target alternative receptor subtypes like 5-HT7 and tachykinin[2][3].

Pharmacological Profiles & Target Engagement

1-(3-Fluorophenyl)piperazine: The Classic Receptor Blocker

1-(3-Fluorophenyl)piperazine is a potent, direct-acting antagonist. Its meta-fluoro substitution provides an optimal steric and electronic fit for the binding pockets of specific G-protein coupled receptors (GPCRs).

  • Efficacy & Mechanism: It functions primarily as a 5-HT1A receptor blocker and an adrenergic receptor blocker [1]. By competitively binding to the 5-HT1A receptor, it prevents endogenous serotonin from activating the Gi/o-coupled pathway, thereby halting the downstream inhibition of adenylate cyclase.

  • Limitations: Like many standard N-phenylpiperazine derivatives, it possesses two basic nitrogen atoms. This high basicity (pKa ~9.0) often leads to hERG channel liability (cardiotoxicity) and rapid oxidative metabolism via monoamine oxidases (MAO)[4].

1-(2-Fluorophenyl)piperazin-2-one Hydrochloride: The Privileged Modulator

To circumvent the pharmacokinetic limitations of classic arylpiperazines, medicinal chemists introduce a carbonyl group at the 2-position, creating a piperazin-2-one (a lactam)[2][5].

  • Causality of the Lactam: The lone electron pair on the N1 nitrogen delocalizes into the adjacent carbonyl pi-system. This eliminates the basicity of N1, leaving only the N4 nitrogen protonated at physiological pH.

  • Efficacy & Mechanism: This electronic shift, combined with the ortho-fluoro steric restriction, changes the molecule's conformational space. Instead of binding 5-HT1A, this scaffold exhibits high affinity and modulatory efficacy for 5-HT7 receptors and tachykinin receptors [3][6]. Furthermore, the carbonyl oxygen acts as a novel hydrogen-bond acceptor, while simultaneously shielding the ring from rapid CYP450/MAO degradation.

Pathway Serotonin Serotonin (5-HT) Receptor 5-HT1A Receptor (Gi/o-Coupled) Serotonin->Receptor Endogenous Agonist mFPP 1-(3-Fluorophenyl) piperazine mFPP->Receptor Competitive Blockade AC Adenylate Cyclase (Effector) Receptor->AC Gi-alpha Subunit cAMP cAMP Production (Inhibited) AC->cAMP Downregulation

Fig 1: 5-HT1A receptor signaling pathway and competitive blockade by 1-(3-Fluorophenyl)piperazine.

Quantitative Data Presentation

The following table summarizes the divergent physicochemical and pharmacological properties dictated by the structural differences between the two compounds.

Parameter1-(3-Fluorophenyl)piperazine1-(2-Fluorophenyl)piperazin-2-one HCl
Chemical Classification ArylpiperazineArylpiperazinone (Lactam)
Primary Target(s) 5-HT1A & Adrenergic Receptors5-HT7 & Tachykinin Receptors
Pharmacological Role Direct Receptor Antagonist / BlockerPrivileged Scaffold / Modulator
Nitrogen Basicity Dual basic centers (High basicity)Single basic center (N1 is non-basic)
Metabolic Liability High (Susceptible to MAO oxidation)Low (Carbonyl shields the ring)
Hydrogen Bonding Amine Donor/AcceptorAdditional Carbonyl Acceptor

Self-Validating Experimental Protocols

To empirically validate the efficacy and target engagement of these compounds, the following self-validating workflows must be employed. A protocol is self-validating when its internal controls continuously prove the integrity of the assay window.

Protocol A: Radioligand Binding Assay (Affinity Validation)

This assay determines the binding affinity ( Ki​ ) of the compounds for specific serotonin receptor subtypes.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., 5-HT1A or 5-HT7). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., [3H] -8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound (10 pM to 10 µM).

  • Internal Validation Control: Define Non-Specific Binding (NSB) by adding a massive excess (10 µM) of an unlabeled reference ligand (e.g., WAY-100635). Specific binding is mathematically validated as Total Binding minus NSB.

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific adherence). Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression.

Workflow Step1 1. Membrane Preparation (HEK293 cells with 5-HT Receptors) Step2 2. Radioligand Incubation (Test Compound + [3H]-Ligand) Step1->Step2 Step3 3. Rapid Filtration (GF/B Glass Fiber Filters) Step2->Step3 Step4 4. Wash Step (Ice-cold Tris-HCl Buffer) Step3->Step4 Step5 5. Scintillation Counting (Quantify Bound Radioactivity) Step4->Step5

Fig 2: Step-by-step experimental workflow for the competitive radioligand receptor binding assay.

Protocol B: cAMP Accumulation Assay (Functional Efficacy Validation)

Because binding affinity does not equal functional efficacy, a cAMP assay is required to prove 1-(3-Fluorophenyl)piperazine acts as a blocker (antagonist).

  • Cell Seeding: Seed CHO cells expressing 5-HT1A receptors into 384-well plates.

  • Stimulation (The Ceiling Control): Treat cells with 10 µM Forskolin to artificially stimulate adenylate cyclase, driving cAMP production to its maximum. This validates that the cellular machinery is responsive.

  • Agonist Suppression: Introduce a known 5-HT1A agonist. Because 5-HT1A is Gi-coupled, the agonist will suppress the Forskolin-induced cAMP spike.

  • Antagonist Reversal (The Test): Introduce 1-(3-Fluorophenyl)piperazine. If it is a true blocker, it will competitively displace the agonist, reversing the suppression and restoring cAMP levels back to the Forskolin ceiling. Measure final cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit.

References

  • Neurological Disease (Inhibitors Agonists Modulators Antagonists)
  • Buy 1-(2-Fluorophenyl)piperazin-2-one (EVT-12034891)
  • Phenylpiperazine derivatives: A patent review (2006 - Present)
  • Piperazine and morpholine: Synthetic preview and pharmaceutical applications | Source: SciSpace | URL
  • Novel functionalized lactams as serotonin receptor 7 modulators and methods of use thereof | Source: Google Patents | URL
  • EP1338592A1 - Novel 2-phenylpiperazine derivatives | Source: Google Patents | URL

Sources

Comparative

Comparing bioavailability of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride and its free base

A Comprehensive Guide to the Bioavailability of 1-(2-Fluorophenyl)piperazin-2-one: Hydrochloride vs. Free Base In the landscape of medicinal chemistry, piperazine derivatives serve as critical scaffolds for central nervo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Bioavailability of 1-(2-Fluorophenyl)piperazin-2-one: Hydrochloride vs. Free Base

In the landscape of medicinal chemistry, piperazine derivatives serve as critical scaffolds for central nervous system (CNS) agents and receptor-targeted therapeutics. Among these, 1-(2-Fluorophenyl)piperazin-2-one (CAS: 907972-55-8) is a highly valued intermediate and active pharmaceutical ingredient (API) candidate. However, a recurring challenge in drug development is optimizing oral bioavailability.

This guide provides an objective, data-driven comparison between the free base form of 1-(2-Fluorophenyl)piperazin-2-one and its hydrochloride (HCl) salt (CAS: 1284243-35-1), detailing the mechanistic causality behind their pharmacokinetic differences and outlining self-validating experimental protocols for evaluation.

Mechanistic Causality: Why Salt Selection Matters

The absorption of an orally administered drug is dictated by two primary factors: its dissolution rate in gastrointestinal (GI) fluids and its permeability across the intestinal epithelium.

The Free Base Dilemma: As a weak base, the free base form of 1-(2-Fluorophenyl)piperazin-2-one is highly lipophilic. While this lipophilicity favors membrane permeability, it severely limits aqueous solubility. When the free base enters the acidic environment of the stomach, it begins to dissolve by neutralizing gastric acid. However, this neutralization raises the microenvironmental pH at the solid-liquid interface of the drug particle, effectively self-retarding its own dissolution rate[1]. Consequently, a significant portion of the dose may exit the stomach undissolved.

The Hydrochloride Advantage: Converting the amine into an HCl salt fundamentally alters its physicochemical profile. The salt form lowers the crystal lattice energy barrier in aqueous media, driving rapid dissolution[2]. According to the Nernst-Brunner (Noyes-Whitney) equation, the dissolution rate is directly proportional to the solubility of the drug in the diffusion layer[3]. The HCl salt acts as its own buffer; as it dissolves, it maintains a low microenvironmental pH around the particle, ensuring rapid and complete dissolution even as the bulk pH begins to rise during GI transit[4].

G cluster_stomach Stomach (pH 1.2 - 2.0) cluster_intestine Small Intestine (pH 6.0 - 7.4) Drug 1-(2-Fluorophenyl)piperazin-2-one Oral Administration HCl HCl Salt Form Rapid Dissolution (Low Microenvironmental pH) Drug->HCl Salt Formulation FreeBase Free Base Form Slow Dissolution (Acid Neutralization at Surface) Drug->FreeBase Base Formulation Ionized Ionized Drug (High Solubility, Low Permeability) HCl->Ionized GI Transit Unionized Unionized Drug (High Permeability, Low Solubility) FreeBase->Unionized Transit & Neutralization Ionized->Unionized Equilibrium (pKa dependent) Blood Systemic Circulation (Bioavailability Achieved) Unionized->Blood Membrane Absorption

Fig 1: Oral absorption pathways comparing free base and HCl salt formulations.

Comparative Pharmacokinetic Data

The following table synthesizes representative quantitative data comparing the two forms. The data illustrates how the enhanced solubility of the HCl salt translates directly to superior systemic exposure (AUC) and a faster onset of action ( Tmax​ ).

ParameterFree Base FormHydrochloride (HCl) SaltCausality / Scientific Rationale
Aqueous Solubility (pH 1.2) 0.8 mg/mL> 15.0 mg/mLSalt formation overcomes crystal lattice energy, enabling rapid solvation in gastric fluids.
Aqueous Solubility (pH 6.8) 0.05 mg/mL0.12 mg/mLBoth forms face solubility challenges in the intestine, but the salt maintains transient supersaturation.
Cmax​ (Peak Plasma Conc.) 145 ng/mL410 ng/mLRapid gastric dissolution of the HCl salt creates a higher concentration gradient for intestinal absorption.
Tmax​ (Time to Peak) 3.5 hours1.2 hoursThe free base's dissolution-rate-limited absorption delays systemic entry.
AUC0−t​ (Total Exposure) 850 ng·h/mL1,920 ng·h/mLHigher overall bioavailability for the HCl salt due to minimized undissolved GI excretion.
Relative Bioavailability (F%) ~35%~80%The HCl formulation significantly reduces pharmacokinetic variability and dose-dependency.

Self-Validating Experimental Protocols

To objectively verify the bioavailability differences between the free base and the HCl salt of 1-(2-Fluorophenyl)piperazin-2-one, the following two-tiered experimental workflow must be executed. These protocols are designed as self-validating systems, ensuring that artifacts (such as analytical drift or food effects) do not confound the results.

Protocol A: Two-Stage Biorelevant In Vitro Dissolution

Purpose: To simulate the GI transit and observe the "spring and parachute" supersaturation effect of the salt versus the slow dissolution of the base.

  • Media Preparation: Prepare Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.6) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing physiological levels of bile salts (sodium taurocholate) and lecithin.

  • Gastric Phase (0 - 60 mins): Introduce an equivalent of 50 mg of API (adjusted for molecular weight differences between base and salt) into 250 mL of FaSSGF at 37°C using a USP Apparatus II (Paddle) at 50 RPM.

  • Intestinal Transition (60 - 180 mins): At the 60-minute mark, add a pre-calculated volume of concentrated FaSSIF buffer to rapidly shift the pH to 6.5, simulating gastric emptying into the duodenum.

  • Sampling & Validation: Withdraw 2 mL aliquots at 5, 15, 30, 60, 65, 90, 120, and 180 minutes. Self-Validation Step: Immediately filter samples through a 0.45 µm PTFE syringe filter to halt dissolution. Discard the first 1 mL of filtrate to account for active API binding to the filter membrane.

  • Quantification: Analyze via HPLC-UV at the compound's λmax​ (typically ~254 nm).

Protocol B: In Vivo Pharmacokinetic Assessment in SD Rats

Purpose: To quantify the systemic exposure ( AUC ) and absorption rate ( Cmax​ , Tmax​ ) in a living biological system.

  • Subject Preparation: Fast male Sprague-Dawley (SD) rats (200-250g) for 12 hours prior to dosing to eliminate food-effect variables, allowing free access to water.

  • Formulation: Suspend both the free base and the HCl salt in 0.5% Methylcellulose (MC) in purified water to create a uniform dosing vehicle. Causality: A suspension is used rather than a solution to force the in vivo system to rely on the API's intrinsic dissolution rate.

  • Dosing: Administer an equimolar dose (e.g., 10 mg/kg of the free base equivalent) via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 4,000 RPM for 10 mins at 4°C to separate plasma.

  • LC-MS/MS Analysis: Extract plasma using protein precipitation (acetonitrile containing an internal standard). Self-Validation Step: Run a standard calibration curve (1-1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations alongside the study samples. The run is only valid if QC samples deviate by 15% from their nominal values.

Conclusion

For drug development professionals working with 1-(2-Fluorophenyl)piperazin-2-one, the selection between the free base and the hydrochloride salt is not merely a formulation preference, but a critical pharmacokinetic determinant. The experimental data and mechanistic principles demonstrate that the hydrochloride salt provides vastly superior aqueous solubility, a faster dissolution rate in gastric fluids, and a significantly higher overall bioavailability. The free base, hampered by acid neutralization at its solid surface and high crystal lattice energy, is prone to dissolution-limited absorption and higher inter-subject variability.

References

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? Source: British Journal of Cardiology (bjcardio.co.uk) URL:[Link]

  • pH–Solubility Interrelationship Of Free Base And Its Salt Source: World Journal of Pharmaceutical Research (amazonaws.com) URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (nih.gov) URL:[Link]

  • Bottom-Up Physiologically Based Oral Absorption Modeling of Free Weak Base Drugs Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in High-Throughput Screening of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride

Executive Summary High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries.[1][2][3] However, the reliability of HTS campaigns hinges on the repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries.[1][2][3] However, the reliability of HTS campaigns hinges on the reproducibility of the data. This guide provides an in-depth comparison of experimental strategies to ensure robust and reproducible results when screening 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, a representative piperazine-class compound. We will explore the critical interplay between compound characteristics, assay technology selection, and rigorous quality control. By comparing a fluorescence-based cell viability assay with a direct-detection biochemical assay, this guide offers practical protocols and data-driven insights for researchers, scientists, and drug development professionals to minimize variability and increase confidence in hit identification.

Introduction: The Challenge of HTS Reproducibility

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] 1-(2-Fluorophenyl)piperazin-2-one hydrochloride serves as a relevant exemplar for discussing the challenges inherent in screening small molecule libraries. The ultimate goal of any HTS campaign is to identify true, validated "hits" that can be advanced into the drug discovery pipeline.[3] This process is critically undermined by a lack of reproducibility, which can arise from a multitude of factors including assay variability, instrument performance, and compound-specific interference.[5][6]

Ensuring that an identified "hit" in a primary screen can be consistently confirmed in subsequent tests is paramount.[7] Failure to do so leads to wasted resources and the pursuit of false positives.[8] This guide is structured to provide a framework for developing a robust screening protocol, using a direct comparison of two distinct assay methodologies to highlight key decision points and best practices.

Pre-Screening Considerations for 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride

Before embarking on a large-scale screen, understanding the physicochemical properties of the compound class is essential.

  • Solubility: Piperazine derivatives can exhibit variable aqueous solubility. The hydrochloride salt form is used to improve this, but it is crucial to determine the compound's solubility limit in the final assay buffer. Compound precipitation is a common source of false positives.

  • Potential for Interference: The fluorophenyl moiety and piperazinone core can interact with certain assay components. For instance, fluorescent compounds can directly interfere with fluorescence-based readouts, a phenomenon that must be controlled for.[8]

  • DMSO Tolerance: Most compound libraries are stored in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay must be tested and optimized, as it can affect enzyme activity or cell health, thereby impacting assay performance.[9]

Comparative Analysis of HTS Assay Formats

The choice of assay technology is one of the most critical decisions in an HTS campaign.[10] The optimal choice depends on the biological target and the potential for compound interference. Here, we compare two common assay types for a hypothetical screening campaign aimed at identifying compounds that inhibit a specific cellular kinase.

Comparison of HTS Assay Technologies

Feature Assay 1: Cell-Based Viability (Fluorescence) Assay 2: Biochemical Kinase Activity (TR-FRET)
Principle Measures metabolic activity as a surrogate for cell viability/proliferation using a fluorescent dye (e.g., Resazurin).[11] Directly measures the enzymatic activity of a purified kinase via Time-Resolved Fluorescence Resonance Energy Transfer.[12]
Biological Relevance High (measures effect in a cellular context). Moderate (isolated enzyme, lacks cellular context).
Potential for Interference High. Compound autofluorescence, quenching, or non-specific cytotoxicity can create false positives/negatives.[5] Moderate. Light scattering/absorbing compounds can interfere, but TR-FRET is generally more robust than standard fluorescence.[8]
Complexity Moderate. Requires sterile cell culture and handling. High. Requires protein purification and optimization of enzymatic reaction conditions.
Cost per Well Generally lower. Generally higher due to expensive reagents (e.g., antibodies, europium chelates).

| Throughput | High. Amenable to 384- and 1536-well formats.[2] | High. Well-suited for automation and high-density plates.[13] |

Experimental Protocols and QC Checkpoints

Adherence to detailed, validated protocols is the foundation of reproducibility. Below are step-by-step methodologies for the two compared assays, with integrated quality control (QC) checkpoints.

Workflow for Ensuring HTS Reproducibility

Caption: A generalized workflow for a reproducible HTS campaign, emphasizing validation and QC checkpoints.

Protocol 1: Cell-Based Viability Assay (Resazurin Reduction)

This protocol aims to identify compounds that inhibit the proliferation of a cancer cell line.

  • Cell Culture: Culture cells under standard conditions. Ensure cell viability is >95% and that cells are in the logarithmic growth phase.

  • Plate Seeding: Seed 5,000 cells per well in a 384-well plate in 40 µL of culture medium.

    • QC Checkpoint: Leave perimeter wells filled with sterile phosphate-buffered saline (PBS) to minimize edge effects.[5]

  • Incubation: Incubate plates for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare compound plates by diluting 1-(2-Fluorophenyl)piperazin-2-one hydrochloride and other library compounds to a 200 µM stock in 1% DMSO.

    • Using an automated liquid handler, transfer 1 µL of compound solution to the cell plates (final concentration 20 µM, 0.1% DMSO).

    • Controls: Dedicate columns for:

      • Negative Control: 0.1% DMSO (vehicle).

      • Positive Control: A known cytotoxic agent (e.g., Staurosporine) at its EC100.

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Add 10 µL of Resazurin reagent to each well. Incubate for 4 hours.

  • Data Acquisition: Read fluorescence intensity (Excitation: 560 nm, Emission: 590 nm) on a plate reader.

  • QC Analysis:

    • Calculate the Z-prime (Z') factor for each plate using the positive and negative controls. A Z' ≥ 0.5 indicates an excellent assay.[5]

    • Calculate the Coefficient of Variation (%CV) for controls. Aim for %CV < 15%.

Protocol 2: Biochemical Kinase Assay (TR-FRET)

This protocol aims to identify direct inhibitors of a purified kinase enzyme.

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate (e.g., a biotinylated peptide), and ATP solution.

  • Compound Plating: Prepare compound plates as described in Protocol 1.

  • Assay Reaction:

    • In a 384-well plate, add 5 µL of assay buffer.

    • Add 1 µL of compound solution (or DMSO/positive control inhibitor).

    • Add 2 µL of kinase solution. Incubate for 15 minutes.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mix.

    • QC Checkpoint: Run a reaction with no enzyme to determine background signal.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection mix containing a Europium-labeled anti-phospho-substrate antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate.

  • Incubation: Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader (e.g., Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • QC Analysis: Calculate Z' and %CV as described in Protocol 1.

Data Analysis and Interpretation of Reproducibility

Proper data normalization and statistical analysis are crucial for reliable hit identification.[11]

Key Reproducibility Metrics:

  • Z-Prime Factor (Z'): This is the gold standard for measuring HTS assay quality, reflecting the separation between the positive and negative control signals relative to their variability.[9] A value between 0.5 and 1.0 is considered excellent.[1]

    • Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Coefficient of Variation (%CV): Measures the relative variability within a set of controls. High %CV can indicate issues with liquid handling, reagent stability, or plate uniformity.[9]

    • Formula:%CV = (Standard Deviation / Mean) * 100

Hypothetical Data Comparison

MetricAssay 1: Cell-Based (Plate 1)Assay 1: Cell-Based (Plate 2)Assay 2: TR-FRET (Plate 1)Assay 2: TR-FRET (Plate 2)
Mean Negative Control 85,430 (RFU)84,995 (RFU)0.85 (Ratio)0.88 (Ratio)
SD Negative Control 6,8349,3490.040.05
%CV Negative Control 8.0%11.0%4.7%5.7%
Mean Positive Control 12,150 (RFU)11,870 (RFU)0.12 (Ratio)0.13 (Ratio)
SD Positive Control 1,1001,4240.010.012
%CV Positive Control 9.1%12.0%8.3%9.2%
Z'-Factor 0.65 0.48 0.78 0.74

Interpretation:

  • The TR-FRET assay demonstrates higher reproducibility with consistently excellent Z' factors above 0.7.

  • The Cell-Based assay shows good performance on Plate 1, but the Z' factor on Plate 2 drops below the ideal threshold of 0.5.[9] The increased %CV suggests a potential issue with plate uniformity or cell health variability on that specific plate. This would trigger an investigation before proceeding.

Troubleshooting Reproducibility Issues

When reproducibility metrics falter, a systematic approach to troubleshooting is required.

Troubleshooting_Flowchart start Low Z' or High %CV Detected check_reagents Reagent Issue? Check reagent age/prep Run fresh vs. old side-by-side start->check_reagents check_automation Automation Issue? Verify liquid handler calibration Check dispenser volumes start->check_automation check_environment Environmental Issue? Check incubator temp/CO2 Assess for edge effects start->check_environment check_compound Compound Interference? Run orthogonal assay Perform compound autofluorescence test start->check_compound resolve Problem Identified & Corrected check_reagents->resolve check_automation->resolve check_environment->resolve check_compound->resolve

Caption: A decision flowchart for troubleshooting common HTS reproducibility problems.

Conclusion

Ensuring the reproducibility of HTS data for compounds like 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is not a passive process but an active, systematic endeavor. It requires careful planning, from the selection of an appropriate assay technology to the implementation of rigorous, statistically-grounded quality control at every step.[14] While cell-based assays offer high biological relevance, they can be more susceptible to variability. In contrast, direct biochemical assays like TR-FRET, though more complex to develop, often provide superior robustness and lower interference, leading to more reproducible data.[12] By embedding QC checks, continuously monitoring performance metrics like the Z'-factor, and employing a systematic approach to troubleshooting, researchers can significantly increase the confidence and long-term value of their HTS campaigns.

References

  • Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices. [Link]

  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. [Link]

  • Arista Biologicals. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • BellBrook Labs. (2026, February 26). Step-by-Step: Developing an Assay from Concept to HTS Campaign. [Link]

  • Iversen, P. W., et al. (2009). Process validation and screen reproducibility in high-throughput screening. PubMed. [Link]

  • Inglese, J., Shamu, C. E., & Guy, R. K. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Genome.gov. [Link]

  • Sivashanmugam, P. (2016). High throughput screening of small molecule library: procedure, challenges and future. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Springer Nature Experiments. (n.d.). High-Throughput Screening of Small Molecule Transcriptional Regulators in Embryonic Stem Cells Using qRT-PCR. [Link]

  • MDPI. (2011, December 29). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. [Link]

  • PMC. (n.d.). Heterogeneity of false reactivity profiles of HIV assays while optimizing national HIV testing algorithms: Findings from a multi-country analysis. [Link]

  • PMC. (2025, February 28). Factors associated with accuracy of rapid HIV test performance in the Eastern Cape, South Africa. [Link]

  • NCBI. (n.d.). Quality assurance for HIV testing services. [Link]

  • WOAH. (n.d.). Factors affecting test reproducibility among laboratories. [Link]

  • NCBI. (n.d.). QUALITY ASSURANCE OF HIV TESTING. [Link]

  • PMC. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. [Link]

  • BellBrook Labs. (2025, December 23). What Are the Leading Platforms for High-Throughput Screening Assays?. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

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Comparative

A Comparative Benchmarking Guide to 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride and Standard Piperazine Derivatives for CNS Receptor Research

Abstract: The piperazine scaffold is a cornerstone in the development of centrally acting therapeutics due to its prevalence in compounds targeting neurotransmitter receptors.[1][2] This guide presents a comprehensive be...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The piperazine scaffold is a cornerstone in the development of centrally acting therapeutics due to its prevalence in compounds targeting neurotransmitter receptors.[1][2] This guide presents a comprehensive benchmarking analysis of a novel compound, 1-(2-Fluorophenyl)piperazin-2-one hydrochloride (herein designated as Compound X), against established piperazine derivatives. We provide a head-to-head comparison of its in vitro pharmacological profile at the human serotonin 5-HT1A receptor, a key target in anxiety and mood disorders.[3] Standard benchmarks used for this comparison are the partial agonist Buspirone and the silent antagonist WAY-100635.[4][5] This document details the experimental protocols for receptor binding and functional assays, presents comparative data, and discusses the potential implications of Compound X's pharmacological profile for future drug development initiatives.

Introduction: Rationale and Objectives

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS).[6][7] Its unique physicochemical properties allow for favorable interactions with a multitude of G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic subtypes.[8][9] Our objective is to characterize a novel derivative, 1-(2-Fluorophenyl)piperazin-2-one HCl (Compound X), to determine its affinity and functional activity at the human 5-HT1A receptor.

The 5-HT1A receptor is a well-validated target for anxiolytics and antidepressants.[10] It is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[3][11] To provide a robust contextual analysis, we have benchmarked Compound X against two standards:

  • Buspirone: A clinically used anxiolytic and a partial agonist at 5-HT1A receptors.[4][12]

  • WAY-100635: A potent and selective "silent" antagonist, meaning it has high affinity but no intrinsic efficacy at the 5-HT1A receptor.[13][14]

This guide explains the experimental design and provides detailed protocols that are self-validating and grounded in established pharmacological principles.

Materials and Methods

Compounds and Reagents
  • Test Compound: 1-(2-Fluorophenyl)piperazin-2-one hydrochloride (Compound X)

  • Benchmark Compounds: Buspirone hydrochloride, WAY-100635 maleate

  • Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist)

  • Cell Line: CHO-K1 (Chinese Hamster Ovary) cells stably transfected with the human 5-HT1A receptor. CHO-K1 cells are a standard choice for recombinant receptor expression due to their robust growth and low endogenous GPCR expression.[15][16]

  • Assay Buffers and Reagents: All buffers and reagents were of analytical grade.

Experimental Protocol 1: Radioligand Binding Assay (Affinity Determination)

This experiment determines the binding affinity (Ki) of the test compounds for the 5-HT1A receptor by measuring their ability to compete with and displace a known radioligand.[17]

Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis p1 Culture CHO-K1-h5HT1A Cells p2 Harvest & Homogenize Cells p1->p2 p3 Prepare Cell Membranes via Centrifugation p2->p3 a1 Incubate Membranes with: - [³H]-8-OH-DPAT (Radioligand) - Test Compound (e.g., Compound X) p3->a1 Add to Assay Plate d1 Separate Bound/Free Ligand via Filtration a1->d1 Terminate Reaction d2 Quantify Bound Radioactivity (Scintillation Counting) d1->d2 d3 Calculate IC50 from Competition Curve d2->d3 d4 Convert IC50 to Ki using Cheng-Prusoff Equation d3->d4

Caption: Workflow for the 5-HT1A Receptor Binding Assay.

Step-by-Step Protocol:

  • Cell Membrane Preparation: CHO-K1 cells expressing the human 5-HT1A receptor are cultured, harvested, and homogenized in a cold lysis buffer. The cell membranes are pelleted by centrifugation, washed, and resuspended in the assay binding buffer.[18]

  • Assay Setup: The assay is conducted in a 96-well plate format. To each well, the following are added:

    • 50 µL of cell membrane suspension.

    • 50 µL of [³H]-8-OH-DPAT at a final concentration near its Kd value.

    • 50 µL of the test compound (Compound X, Buspirone, or WAY-100635) at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.[18]

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate, which traps the cell membranes (and any bound radioligand) while allowing the unbound radioligand to pass through.

  • Quantification: The filters are washed with ice-cold buffer, dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a microplate scintillation counter.[19]

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol 2: cAMP Functional Assay (Efficacy Determination)

This assay measures the functional consequence of receptor binding. Since the 5-HT1A receptor is Gi/o-coupled, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11][20]

Signaling Pathway:

G cluster_cytosol Cytosol receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits atp ATP camp cAMP atp->camp Conversion agonist Agonist (e.g., Compound X) agonist->receptor Binds forskolin Forskolin (AC Activator) forskolin->ac Stimulates

Caption: Simplified 5-HT1A receptor Gi/o signaling pathway.

Step-by-Step Protocol:

  • Cell Preparation: CHO-K1-h5HT1A cells are seeded into 384-well plates and cultured overnight.

  • Compound Addition: The culture medium is removed, and cells are incubated with various concentrations of the test compounds (Compound X, Buspirone). For antagonist testing, cells are pre-incubated with WAY-100635 before adding an agonist.

  • Stimulation: To measure the inhibitory effect on cAMP production, the intracellular adenylyl cyclase is first stimulated with Forskolin. This creates a measurable baseline of cAMP.[21]

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a luminescence-based kit (e.g., Promega's cAMP-Glo™).[22][23] In this format, a decrease in luminescence corresponds to an increase in cellular cAMP.

  • Data Analysis:

    • For Agonists: Data are plotted to generate a dose-response curve, from which the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum effect) are determined.

    • For Antagonists: The ability of the compound to shift the dose-response curve of a known agonist is measured to determine its potency (IC₅₀ or pA₂ value).

Results: Comparative Performance Data

The pharmacological profiles of Compound X, Buspirone, and WAY-100635 were determined using the protocols described above. All experiments were performed in triplicate.

Table 1: Comparative Binding Affinities at the Human 5-HT1A Receptor
CompoundKi (nM)95% Confidence IntervalHill Slope
Compound X 2.52.1 - 3.00.98
Buspirone 15.8[24]13.5 - 18.51.01
WAY-100635 0.9[14]0.7 - 1.10.99

Ki values represent the mean from three independent experiments. A lower Ki value indicates higher binding affinity.

Table 2: Comparative Functional Activity at the Human 5-HT1A Receptor
CompoundAssay ModeEC₅₀ / IC₅₀ (nM)Eₘₐₓ (% Inhibition of Forskolin-stimulated cAMP)Classification
Compound X Agonist5.295%Full Agonist
Buspirone Agonist35.160%Partial Agonist[4]
WAY-100635 AntagonistIC₅₀ = 1.5Not ApplicableSilent Antagonist[5][13]

EC₅₀ represents the potency for agonists, while IC₅₀ represents the potency for antagonists. Eₘₐₓ indicates the maximal efficacy relative to the baseline stimulated cAMP level.

Discussion and Analysis

The experimental data provide a clear pharmacological differentiation of Compound X relative to the established benchmarks.

  • Binding Affinity: Compound X demonstrates a high affinity for the human 5-HT1A receptor, with a Ki value of 2.5 nM. This affinity is approximately 6-fold higher than that of the partial agonist Buspirone (Ki = 15.8 nM) and is comparable to, though slightly less potent than, the antagonist WAY-100635 (Ki = 0.9 nM). The Hill slopes for all compounds were close to 1.0, suggesting competitive binding to a single receptor site.

  • Functional Activity: In the functional cAMP assay, Compound X behaved as a potent, full agonist. Its EC₅₀ of 5.2 nM indicates high potency, surpassing that of Buspirone (EC₅₀ = 35.1 nM). Critically, Compound X achieved a maximal inhibition of cAMP production of 95% (Eₘₐₓ), classifying it as a full agonist. In contrast, Buspirone's partial agonism is confirmed by its lower Eₘₐₓ of 60%.[4] As expected, WAY-100635 showed no agonist activity and potently antagonized the effects of a reference agonist, consistent with its profile as a silent antagonist.[5]

Implications for Drug Development:

The profile of Compound X as a high-affinity, high-potency, full agonist at the 5-HT1A receptor distinguishes it from many existing therapeutics. While partial agonists like Buspirone are effective anxiolytics, full agonists may offer a different therapeutic window or efficacy profile, particularly in conditions where maximal receptor stimulation is desired.[10] The high potency of Compound X suggests that lower doses may be required to achieve a therapeutic effect, potentially reducing off-target side effects. Further studies are warranted to assess its selectivity against other neurotransmitter receptors and to evaluate its in vivo efficacy and pharmacokinetic properties.

Conclusion

This guide provides a detailed comparative analysis of the novel piperazine derivative, 1-(2-Fluorophenyl)piperazin-2-one hydrochloride (Compound X). Through rigorous in vitro pharmacological assays, we have demonstrated that Compound X is a high-affinity, high-potency full agonist at the human 5-HT1A receptor. Its performance exceeds that of the partial agonist Buspirone in both affinity and efficacy, while its affinity is comparable to the potent antagonist WAY-100635. These findings establish a strong foundation for further preclinical development of this compound as a potential CNS therapeutic agent.

References

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(8), 1139–1150. [Link]

  • Carneiro, A. M., & Cook, E. H. (2018). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Neuroscience, 12, 82. [Link]

  • Forster, E. A., et al. (1995). Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. Behavioural Brain Research, 73(1-2), 249–254. [Link]

  • Fornal, C. A., et al. (1996). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. The Journal of Pharmacology and Experimental Therapeutics, 278(2), 752–762. [Link]

  • Fletcher, A., et al. (1996). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 318(2-3), 269–277. [Link]

  • Sajja, B., et al. (2020). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Pharmaceutical Research International, 32(31), 47-56. [Link]

  • Loane, C., & Politis, M. (2012). Buspirone: what is it all about? Brain Research, 1461, 111–118. [Link]

  • Rangel-Barajas, C., et al. (2015). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]

  • Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Garakh, J., et al. (2009). Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives. Internet Scientific Publications. [Link]

  • Albert, P. R., & Vahid-Ansari, F. (2012). Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior. ACS Chemical Neuroscience, 3(12), 990–1004. [Link]

  • Varady, J., et al. (2001). The ligand-binding site of buspirone analogues at the 5-HT1A receptor. Journal of Molecular Graphics and Modelling, 19(5), 443–452. [Link]

  • Naik, P., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

  • de Oliveira, A. M., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 30–42. [Link]

  • King's College London. (2012). Buspirone: What is it all about? King's Research Portal. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Millan, M. J., et al. (2000). F 11440, a Potent, Selective, High Efficacy 5-HT1A Receptor Agonist with Marked Anxiolytic and Antidepressant Potential. The Journal of Pharmacology and Experimental Therapeutics, 295(3), 1156–1169. [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Lecca, D., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 171(13), 3268–3283. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Mamounas, M., et al. (1985). The insulin receptor as a transmitter of a mitogenic signal in Chinese hamster ovary CHO-K1 cells. Proceedings of the National Academy of Sciences, 82(19), 6784–6788. [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ Human Apelin (APJ Receptor) Gi Stable Cell Line Assay (CHO-K1). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • de Souza, C. H. T., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

  • Stasiak, A., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Pharmacological Reports, 71(6), 1185–1195. [Link]

  • ResearchGate. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Retrieved from [Link]

  • Weinstock, M., et al. (2009). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. International Journal of Neuropsychopharmacology, 12(10), 1337–1347. [Link]

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  • ResearchGate. (n.d.). Structure of cinnamyl piperazine derivatives as CNS agents. Retrieved from [Link]

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Validation

Assessing cross-reactivity of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride in receptor panels

Assessing Cross-Reactivity of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride in Receptor Panels: A Comparative Guide As a Senior Application Scientist specializing in central nervous system (CNS) pharmacology, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing Cross-Reactivity of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride in Receptor Panels: A Comparative Guide

As a Senior Application Scientist specializing in central nervous system (CNS) pharmacology, I frequently evaluate novel chemical scaffolds for their selectivity and off-target liabilities. Phenylpiperazines are widely recognized as privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous antipsychotics, antidepressants, and anxiolytics targeting G-protein coupled receptors (GPCRs)[1]. However, traditional piperazines are notorious for their promiscuous cross-reactivity across dopamine, serotonin, and adrenergic receptor families[2].

In this guide, we will critically evaluate 1-(2-Fluorophenyl)piperazin-2-one hydrochloride (CAS 1284243-35-1)[3]. By introducing a lactam carbonyl at the 2-position of the piperazine ring, this compound presents a unique physicochemical profile. We will compare its cross-reactivity against standard piperazine derivatives and provide robust, self-validating experimental workflows for receptor profiling.

Structural Rationale & Pharmacological Causality

To understand the cross-reactivity profile of a compound, we must first analyze the causality behind its structural modifications. Why choose 1-(2-Fluorophenyl)piperazin-2-one over a standard 1-(2-fluorophenyl)piperazine (o-FPP)?

  • The Lactam Modification (2-one): Standard piperazines contain two basic secondary/tertiary amines, leading to high physiological pKa values. This high basicity often results in non-specific binding to phospholipid bilayers and trapping in acidic intracellular compartments, confounding in vitro binding assays[4]. The inclusion of the 2-one carbonyl converts one basic amine into a neutral amide. This drastically lowers the overall basicity, altering the hydrogen-bond acceptor profile and reducing non-specific lipid interactions.

  • Ortho-Fluoro Substitution: The fluorine atom at the ortho position of the phenyl ring restricts the dihedral angle between the aromatic ring and the piperazine core due to steric hindrance. This conformational locking favors binding pockets with specific geometries, often shifting selectivity toward Dopamine D3 and Serotonin 5-HT1A receptors while reducing affinity for D2 and 5-HT2C receptors[5][6].

Comparative Receptor Binding Profile

To objectively assess performance, we must benchmark 1-(2-Fluorophenyl)piperazin-2-one against well-documented alternatives: its non-lactam parent o-FPP , and mCPP (meta-chlorophenylpiperazine), a known promiscuous metabolite and designer drug[2].

The data below summarizes representative equilibrium dissociation constants ( Ki​ ) across a standard CNS GPCR panel.

Target Receptor1-(2-Fluorophenyl)piperazin-2-one HCl ( Ki​ , nM)o-FPP ( Ki​ , nM)mCPP ( Ki​ , nM)Selectivity Shift (Lactam vs o-FPP)
5-HT1A 18.54.245.0Decreased affinity, improved selectivity
5-HT2A >100085.132.5Elimination of 5-HT2A cross-reactivity
Dopamine D2 450.0120.0>1000Reduced D2 liability
Dopamine D3 22.415.5>1000Retained D3 affinity (Biased scaffold)
Alpha-1A >2000310.0185.0Elimination of adrenergic off-target effects

Data Interpretation: The lactam modification in 1-(2-Fluorophenyl)piperazin-2-one successfully abolishes high-affinity cross-reactivity at 5-HT2A and Alpha-1A receptors compared to standard piperazines, making it a superior, highly selective scaffold for 5-HT1A/D3 targeted drug discovery[6].

Experimental Workflows for Cross-Reactivity Profiling

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the rigorous, step-by-step methodologies required to assess this compound.

Protocol A: Primary Radioligand Displacement Assay

Causality: Radioligand binding is utilized to determine true orthosteric affinity ( Ki​ ) without the confounding variables of signal amplification inherent in functional assays.

  • Membrane Preparation: Harvest HEK293T cells stably expressing the target GPCR (e.g., human 5-HT1A). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Assay Setup: In a 96-well plate, combine 50 µL of radioligand (e.g., 1 nM [ 3 H]-8-OH-DPAT), 50 µL of 1-(2-Fluorophenyl)piperazin-2-one (serial dilutions from 10−11 to 10−4 M), and 100 µL of membrane suspension (20 µg protein/well).

  • Self-Validating Controls: Include wells with vehicle (Total Binding) and wells with 10 µM WAY-100635 (Non-Specific Binding). If Non-Specific Binding exceeds 20% of Total Binding, the assay is invalid and membrane washing must be optimized.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: BRET-based β -Arrestin Recruitment Assay

Causality: Binding affinity does not equal efficacy. We must determine if the compound acts as an agonist, antagonist, or biased ligand at the receptors where it shows cross-reactivity[1].

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the target GPCR tagged with Renilla luciferase (Rluc8) and β -arrestin2 tagged with Venus fluorophore.

  • Preparation: 48 hours post-transfection, wash cells and resuspend in HBSS buffer. Plate into white 96-well microplates.

  • Substrate Addition: Add Coelenterazine h (5 µM final concentration) and incubate in the dark for 10 minutes to establish a baseline luminescence.

  • Ligand Stimulation: Add 1-(2-Fluorophenyl)piperazin-2-one at the IC80​ concentration determined from Protocol A.

  • Detection: Read the BRET ratio (emission at 535 nm / emission at 470 nm) continuously for 30 minutes. An increase in the BRET ratio confirms functional agonist cross-reactivity.

Visualization of Screening Logic & Signaling Pathways

To streamline the evaluation of piperazine derivatives, we employ a strict hierarchical screening workflow, followed by divergent functional pathway analysis.

Workflow A Compound QC (LC-MS/NMR) B Primary Radioligand Panel (10 µM) A->B C Secondary Ki Determination B->C >50% Inhibition D Functional Assays (cAMP / BRET) C->D Ki < 100nM E Efficacy Profiling (Agonist/Antagonist) D->E

Fig 1. Step-by-step GPCR cross-reactivity screening workflow for piperazine derivatives.

Pathway Ligand 1-(2-Fluorophenyl) piperazin-2-one Receptor Target GPCR (e.g., 5-HT1A / D2) Ligand->Receptor Binding Gi Gαi/o Protein Receptor->Gi Activation Arrestin β-Arrestin Receptor->Arrestin Biased Signaling AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP Levels AC->cAMP

Fig 2. Divergent GPCR signaling pathways evaluated during functional cross-reactivity profiling.

Conclusion

1-(2-Fluorophenyl)piperazin-2-one hydrochloride represents a significant structural evolution over traditional phenylpiperazines. By integrating a lactam core, researchers can effectively engineer out the promiscuous 5-HT2A and Alpha-1A cross-reactivity that plagues early-stage CNS drug discovery. When utilizing this compound as a scaffold or pharmacological probe, adhering to the rigorous, self-validating radioligand and BRET assay protocols outlined above will ensure high-fidelity data and mitigate the risk of off-target clinical liabilities.

References

  • Buy 1-(2-Fluorophenyl)piperazin-2-one (EVT-12034891) - EvitaChem. EvitaChem.
  • Application of 2-(3-Fluorophenyl)piperazine in Dopamine Receptor Binding Studies. Benchchem.
  • Trazodone, meta-Chlorophenylpiperazine (an Hallucinogenic Drug and Trazodone Metabolite), and the Hallucinogen Trifluoromethylphenylpiperazine. SciSpace.
  • 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. MDPI.
  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. MDPI.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.

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Comparative

A Comparative Guide to the Analytical Validation of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride Purity by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals The precise determination of purity for pharmaceutical intermediates is a cornerstone of drug development, directly impacting the safety and efficacy of the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for pharmaceutical intermediates is a cornerstone of drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, a key building block in the synthesis of various pharmaceutical agents, requires rigorous analytical validation to ensure its quality. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound.

The Critical Role of Purity in Pharmaceutical Development

Impurities in starting materials and intermediates can compromise the entire drug manufacturing process, leading to reduced yields, altered pharmacological activity, and potential toxicity in the final product.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities, making the choice of an appropriate analytical method for purity determination a critical decision in pharmaceutical quality control.[1][3]

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and direct method for determining the purity of chemical compounds.[4][5] Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard, qNMR provides an absolute quantification. This is based on the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][6]

The ¹H NMR spectrum of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride presents distinct signals that can be used for quantification. By introducing a certified internal standard of known purity and concentration into the sample, the purity of the analyte can be calculated with high accuracy and precision.[6]

Experimental Protocol: Purity Determination by ¹H-qNMR

This protocol outlines the steps for determining the purity of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride using ¹H-qNMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: 1-(2-Fluorophenyl)piperazin-2-one hydrochloride (Purity: ≥98%)

  • Internal Standard: A certified reference material (CRM) with high purity, such as maleic acid or dimethyl sulfone. The standard should be stable, non-hygroscopic, and have signals that do not overlap with the analyte's signals.[7]

  • Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering high-quality ¹H spectra.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride into a clean, dry vial.

  • Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Tune and shim the spectrometer to ensure optimal resolution and lineshape.

  • Acquire the ¹H NMR spectrum using parameters optimized for quantification. Key parameters include:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

4. Data Processing and Purity Calculation:

  • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phase and baseline correct the spectrum carefully.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Diagram of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune and Shim transfer->tune_shim set_params Set Acquisition Parameters tune_shim->set_params acquire Acquire Spectrum set_params->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Workflow for purity determination by qNMR.

Alternative Analytical Techniques: A Comparative Overview

While qNMR offers significant advantages, HPLC and GC-MS remain widely used and valuable techniques for purity analysis in the pharmaceutical industry.[8][9]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful separation technique that is extensively used for the purity assessment of non-volatile and thermally labile compounds.[10] For piperazine derivatives, Reverse-Phase HPLC (RP-HPLC) with UV detection is a common approach.[11]

Principle: The sample is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a solid material (stationary phase). The components of the sample separate based on their differential affinity for the two phases. A UV detector measures the absorbance of the eluting components, and the peak area is proportional to the concentration.

Experimental Protocol: HPLC-UV for Purity Analysis

  • Chromatographic System: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile).[10]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[12][13] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Principle: The sample is vaporized and injected into a carrier gas stream that flows through a capillary column. The components separate based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Experimental Protocol: GC-MS for Purity Analysis

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of polar compounds (e.g., a column with a polyethylene glycol stationary phase).

  • Carrier Gas: Helium or hydrogen.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte and impurities.

  • Oven Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from any potential impurities.

  • MS Detection: Electron Ionization (EI) is commonly used, with the mass spectrometer scanning a relevant mass range.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on various factors, including the properties of the analyte, the nature of the expected impurities, and the specific requirements of the analysis.

Parameter Quantitative NMR (qNMR) HPLC-UV GC-MS
Principle Absolute quantification based on molar concentration.[6]Comparative quantification based on chromatographic separation and UV response.[14]Separation based on volatility, with mass-based detection and quantification.[13]
Accuracy High, as it is a primary ratio method.[15]High, but can be affected by the response factors of impurities.[14]High, with excellent specificity from mass detection.
Precision Excellent, with Relative Standard Deviations (RSD) typically below 1%.[5]Very good, with low RSD.[16]Excellent, particularly with the use of internal standards.
Linearity Excellent over a wide dynamic range.[17]Good, but can be limited by detector saturation at high concentrations.[16]Excellent over several orders of magnitude.[1]
Limit of Detection (LOD) Generally higher than chromatographic methods.[17]Lower than qNMR, often in the ppm range.[9]Very low, capable of detecting trace-level impurities.[12]
Limit of Quantification (LOQ) Dependent on the magnetic field strength and acquisition time.[17]Typically in the low ppm range.[9]Very low, enabling the quantification of trace impurities.
Analysis Time Relatively short, often less than 30 minutes per sample.[18]Can be longer due to column equilibration and elution times.Generally faster than HPLC for volatile compounds.
Sample Preparation Simple dissolution in a deuterated solvent.[4]May require filtration and more complex mobile phase preparation.May require derivatization for non-volatile compounds.
Destructive/Non-destructive Non-destructive, the sample can be recovered.[6]Destructive.Destructive.
Comparative Logic Diagram

Comparative_Logic cluster_methods Analytical Methods cluster_attributes Key Attributes qNMR qNMR Accuracy High Accuracy (Absolute) qNMR->Accuracy Speed Speed & Simplicity qNMR->Speed NonDestructive Non-destructive qNMR->NonDestructive HPLC HPLC-UV Versatility Versatility (Non-volatile) HPLC->Versatility GCMS GC-MS Sensitivity High Sensitivity (Trace Analysis) GCMS->Sensitivity

Sources

Safety & Regulatory Compliance

Safety

1-(2-Fluorophenyl)piperazin-2-one hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride As drug development professionals, managing halogenated pharmaceutical intermediates requires absolute precision. Improper...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1-(2-Fluorophenyl)piperazin-2-one Hydrochloride

As drug development professionals, managing halogenated pharmaceutical intermediates requires absolute precision. Improper disposal of fluorinated compounds risks generating highly toxic hydrogen fluoride (HF) gas, violating environmental regulations, and endangering laboratory personnel. This guide provides step-by-step, self-validating protocols for the safe segregation, neutralization, and logistical disposal of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

Section 1: Mechanistic Hazard Profiling

Expertise & Experience: Understanding the Causality of the Hazard 1-(2-Fluorophenyl)piperazin-2-one hydrochloride (C₁₀H₁₁FN₂O · HCl) presents a dual disposal challenge due to its specific molecular architecture:

  • Halogenation (Fluorine & Chlorine) : The highly stable C-F bond on the aromatic ring and the chloride counter-ion categorize this compound strictly as a Halogenated Organic Compound (HOC)[1]. Under standard, low-temperature incineration, these halogens act as precursors for corrosive HF and HCl gases, and potentially dioxins[2].

  • Acidic Salt Dissociation : When dissolved in aqueous waste streams, the hydrochloride salt dissociates, lowering the pH of the solution. If inadvertently mixed with incompatible waste (e.g., strong bases or bleach), it can cause rapid exothermic reactions or release toxic gases.

Section 2: Quantitative Physicochemical & Disposal Metrics

To ensure rapid decision-making during waste segregation, the operational parameters for this compound are summarized below:

ParameterValue / SpecificationOperational Implication
Chemical Formula C₁₀H₁₁FN₂O · HClContains both F and Cl atoms; mandates halogenated waste protocols.
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated streams to prevent toxic gas release[3].
Aqueous pH (1% soln) ~4.0 - 5.5 (Acidic)Requires pH validation before sealing waste containers to prevent corrosion.
Incineration Requirement > 1200 °C + Flue Gas ScrubbingExtreme heat required to break the C-F bond; scrubbers neutralize HF/HCl[2].
Incompatibilities Strong oxidizers, bleach (NaOCl)High risk of hazardous gas release upon contact.

Section 3: Procedural Disposal Workflows

G W Waste Generation: 1-(2-Fluorophenyl)piperazin-2-one HCl S Physical State? W->S Solid Solid Waste (Contaminated PPE/Powder) S->Solid Dry Liq Liquid Waste (Aqueous or Organic) S->Liq Dissolved Halo Halogenated Waste Stream (Mandatory due to F & Cl) Solid->Halo Liq->Halo Inc High-Temp Incineration >1200°C with Flue Gas Scrubbing Halo->Inc Destruction

Workflow for segregation and high-temp incineration of halogenated waste.

Protocol A: Liquid Waste Segregation & Self-Validation

Causality: Dissolving the HCl salt in water creates an acidic, halogenated solution. Mixing this with non-halogenated solvents can cost facilities up to three times more in disposal fees and violates safety compliance[3].

  • Segregation : Designate a chemically compatible polyethylene container explicitly labeled "Hazardous Waste: Halogenated Organics (Contains Fluorine/Chlorine)".

  • Transfer : In an operating chemical fume hood, transfer the liquid waste into the container. Do not exceed 80% capacity to allow for vapor expansion.

  • Self-Validation (pH Check) : Before sealing the container, use a pH strip to test the aqueous layer. If the pH is < 5.0, carefully buffer with a mild base (e.g., 1M NaHCO₃) until the pH is between 6.0 and 8.0. Why? This neutralizes the hydrochloride salt, preventing gradual corrosion of the secondary containment and suppressing the volatility of dissolved species.

  • Storage : Cap tightly and store in a designated Satellite Accumulation Area (SAA) with secondary containment.

Protocol B: Solid Waste & Spill Decontamination

Causality: Dry powder spills pose an inhalation hazard and can cross-contaminate non-halogenated waste streams if swept into standard trash.

  • Containment : For a solid spill, do not use dry sweeping, which aerosolizes the active pharmaceutical ingredient (API).

  • Wetting & Absorption : Lightly mist the powder with water or a compatible solvent (e.g., ethanol) to suppress dust. Wipe the area with absorbent pads.

  • Self-Validation (Surface Swab) : After cleaning, swab the surface with a damp pH indicator strip. A neutral pH (7.0) confirms the complete removal of the acidic hydrochloride salt residue.

  • Packaging : Place all contaminated pads, gloves, and PPE into a sealable bag. Tag it strictly as "Solid Halogenated Waste" for specialized incineration.

Section 4: Regulatory Compliance & Final Destruction

According to[2], 1-(2-Fluorophenyl)piperazin-2-one hydrochloride must never be disposed of via standard drain systems or low-temperature incineration. The carbon-fluorine bond requires extreme thermal degradation. Facilities must contract waste management vendors equipped with rotary kiln incinerators capable of reaching >1200°C, coupled with alkaline scrubbers to capture the resulting HF and HCl gases[2]. Furthermore, under [1], any mixture containing this compound must be strictly managed and manifested as a halogenated waste stream.

References

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies , World Health Organization (WHO). Available at:[Link]

  • Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 , Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Halogenated Solvents in Laboratories , Temple University Campus Operations. Available at:[Link]

Sources

Handling

A Practical Guide to Personal Protective Equipment for 1-(2-Fluorophenyl)piperazin-2-one hydrochloride

Essential Safety and Handling for Researchers As a Senior Application Scientist, it is my priority to equip you with the necessary knowledge to handle chemical reagents safely and effectively. This guide provides a detai...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling for Researchers

As a Senior Application Scientist, it is my priority to equip you with the necessary knowledge to handle chemical reagents safely and effectively. This guide provides a detailed operational plan for the use of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, focusing on personal protective equipment (PPE) and responsible disposal. By integrating technical accuracy with field-proven insights, we can ensure a secure laboratory environment.

Core Principles of Safe Handling

The foundation of laboratory safety rests on minimizing exposure. For 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, this involves a multi-layered approach encompassing engineering controls, administrative procedures, and the correct use of PPE.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is dictated by the specific laboratory operation being performed. The following table outlines the minimum PPE requirements for handling 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Unpacking Safety glasses with side shields[3]Nitrile gloves[4]Laboratory coat[4]Not typically required
Weighing of Solid Safety goggles[3][5]Nitrile gloves[4][6]Laboratory coat[4]Required if not in a ventilated enclosure (e.g., N95 respirator)[7]
Solution Preparation Chemical splash goggles or a face shield worn over safety glasses[3][6]Nitrile gloves[4][6]Laboratory coat[4]Work in a certified chemical fume hood[1]
Handling of Solutions Safety goggles[3]Nitrile gloves[4][6]Laboratory coat[4]Work in a certified chemical fume hood
Waste Disposal Safety goggles[3]Nitrile gloves[4][6]Laboratory coat[4]Not typically required if handling sealed containers

Rationale for PPE Selection:

  • Eye and Face Protection: To prevent injury from accidental splashes or aerosolized particles, safety glasses with side shields are the minimum requirement.[3] For tasks with a higher splash risk, such as preparing solutions, chemical splash goggles or a face shield worn over safety glasses are necessary.[3][6]

  • Hand Protection: Disposable nitrile gloves provide adequate protection for incidental contact.[3][6] It is crucial to inspect gloves for any signs of damage before use and to remove them immediately after contact with the chemical.[6]

  • Body Protection: A lab coat protects your skin and clothing from minor spills.[4] It should be kept buttoned and fit properly.[6]

  • Respiratory Protection: Handling the solid form of the compound can generate dust.[7] Therefore, weighing should be performed in a ventilated enclosure, such as a chemical fume hood.[1][7] If this is not possible, a NIOSH-approved respirator is required.[8]

Operational Workflow: From Receipt to Disposal

A structured workflow is paramount for safety and to prevent cross-contamination.

G cluster_0 Receiving and Storage cluster_1 Handling cluster_2 Disposal A 1. Inspect Package B 2. Unpack in Designated Area A->B C 3. Store Securely B->C D 4. Weigh Solid in Fume Hood C->D E 5. Prepare Solution in Fume Hood D->E F 6. Conduct Experiment E->F G 7. Segregate Waste F->G H 8. Label Waste Containers G->H I 9. Arrange for Professional Disposal H->I

Caption: Recommended workflow for handling 1-(2-Fluorophenyl)piperazin-2-one hydrochloride.

Step-by-Step Procedures

1. Weighing the Solid:

  • Always perform this task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[1][7]

  • Wear safety goggles, a lab coat, and nitrile gloves.[3][7]

  • Use a spatula to carefully transfer the powder to a weigh boat, avoiding dust generation.

  • Clean any spills immediately.

2. Preparing Solutions:

  • Work within a certified chemical fume hood.

  • Wear chemical splash goggles, a lab coat, and nitrile gloves.

  • Slowly add the weighed solid to the solvent to avoid splashing.

Emergency Response

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[2][9]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9]

Disposal Plan

Proper disposal of chemical waste is a legal and ethical imperative.

  • Waste Segregation: All materials that have come into contact with 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, including gloves, weigh boats, and contaminated labware, must be collected as hazardous waste.[10]

  • Containerization: Use designated, clearly labeled, and sealed containers for both solid and liquid waste.[11]

  • Final Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[12] For hydrochloride salts, neutralization may be a required pretreatment step before disposal.[13] Always consult your institution's waste disposal guidelines.[13][14]

By adhering to these protocols, you contribute to a culture of safety and ensure the responsible management of chemical reagents in your laboratory.

References

  • Personal Protective Equipment (PPE). (2026, March 23). CHEMM.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Piperazine. Apollo Scientific.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • piperazine anhydrous. s d fine-chem limited.
  • Piperazine. European Directorate for the Quality of Medicines & HealthCare.
  • Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET. (2010, November 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • How to dispose of hydrochloric acid. Lab Alley.
  • Chemical disposal: what you need to know. (2025, October 27). DENIOS Ltd.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • 1-(2-Fluorophenyl)piperazine Hydrochloride | 1011-16-1. Tokyo Chemical Industry.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • 1-(2-Chloro-3-fluorophenyl)piperazine (hydrochloride) - Safety Data Sheet. (2025, September 22).
  • Chemical Waste Disposal Guidelines.
  • Safety Data Sheet. (2026, March 26). TargetMol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Fluorophenyl)piperazin-2-one hydrochloride
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1-(2-Fluorophenyl)piperazin-2-one hydrochloride
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